Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDPKLGXGMDAY-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine: Synthesis, Properties, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a pivotal building block in modern peptide synthesis and drug discovery. Its unique bifunctional nature, featuring two orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group—offers exceptional versatility in the construction of complex peptides and peptidomimetics. This guide provides a comprehensive technical overview of the chemical properties, a plausible synthetic pathway, and detailed experimental protocols for the application of this compound in solid-phase peptide synthesis (SPPS). It is designed to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel peptide-based therapeutics.
Introduction: The Strategic Advantage of Orthogonal Protection
In the intricate process of peptide synthesis, the precise and sequential assembly of amino acids necessitates a robust strategy of protecting reactive functional groups. The concept of orthogonal protection, where different protecting groups can be selectively removed under distinct, non-interfering conditions, is fundamental to the success of modern peptide chemistry. This compound epitomizes this principle, providing chemists with independent control over the deprotection of the α-amino group and a side-chain amino group.[1]
The Fmoc group, shielding the α-amine, is stable under acidic conditions but readily cleaved by mild bases, typically piperidine.[2] Conversely, the Boc group, protecting the aminomethyl side chain, is stable to bases but is efficiently removed by acids, such as trifluoroacetic acid (TFA).[3] This differential reactivity allows for the selective elongation of the peptide backbone via Fmoc-based SPPS, while the Boc-protected side chain remains intact for subsequent, specific modifications. This unique structural feature makes this compound an invaluable tool for creating peptides with tailored functionalities, such as bioconjugation handles for drug delivery or probes for biological studies.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 204715-91-3 | [3][5] |
| Molecular Formula | C₃₀H₃₂N₂O₆ | [3][5] |
| Molecular Weight | 516.59 g/mol | [3] |
| Appearance | White powder | [3] |
| Purity | ≥ 98% (HPLC) | [2][3] |
| Optical Rotation | [α]D²⁰ = -19 ± 2° (c=1 in DMF) | [3] |
| Storage Conditions | 0 - 8 °C | [3] |
Synonyms: Fmoc-L-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-L-Phe-OH, Fmoc-Phe(4-CH2NHBoc)-OH[3]
Synthesis of this compound: A Plausible Pathway
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Rationale Behind the Synthetic Strategy
The key to this synthesis is the selective protection of the two amino groups. The side-chain aminomethyl group is generally more nucleophilic than the α-amino group of the amino acid. Therefore, the first step involves the protection of this more reactive amine with the Boc group. This is a standard procedure in organic synthesis.[6]
Once the side-chain is protected, the α-amino group can then be protected with the Fmoc group. This second step is also a well-established reaction in peptide chemistry.[] The choice of Fmoc-Cl or Fmoc-OSu as the Fmoc source allows for efficient reaction under aqueous conditions.[8]
Analytical Characterization
While specific, assigned spectral data for this compound is not widely published, the expected spectroscopic features can be inferred from the known spectra of its constituent parts (Fmoc, Boc, and phenylalanine moieties).
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include the characteristic aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the aromatic protons of the phenylalanine ring, the α-proton of the amino acid, the methylene protons of the aminomethyl side chain, and the singlet for the nine protons of the tert-butyl group of the Boc protector (around 1.4 ppm).
-
¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the numerous carbon atoms in the molecule. Diagnostic peaks would include the carbonyl carbons of the Fmoc and Boc groups (typically in the range of 155-175 ppm), the aromatic carbons of the fluorenyl and phenyl rings, and the aliphatic carbons of the amino acid backbone and the Boc group.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 517.6, confirming the molecular weight of the compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based SPPS.[2] Its incorporation into a peptide chain allows for the introduction of a protected primary amine on the side chain, which can be used for a variety of post-synthetic modifications.
Diagram of SPPS Cycle with Orthogonal Deprotection:
Caption: SPPS workflow demonstrating orthogonal deprotection.
Experimental Protocols
5.1.1. Fmoc Deprotection on Solid Support
This protocol describes the standard procedure for removing the Fmoc group from the N-terminus of the peptide chain during SPPS.
-
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To the resin-bound peptide in a reaction vessel, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-20 minutes. The completion of the deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove the deprotection solution and byproducts.
-
The resin is now ready for the next coupling step.
-
5.1.2. Final Cleavage and Boc Deprotection
This protocol outlines the final step of SPPS, where the peptide is cleaved from the resin and the Boc protecting group on the side chain of the phenylalanine analog is removed.
-
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: The composition of the cleavage cocktail may vary depending on the other amino acids in the peptide sequence).
-
-
Procedure:
-
Wash the dried peptide-resin with dichloromethane (DCM) and then dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide with cold diethyl ether and then dry it under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
This compound is a sophisticated and highly valuable building block for the synthesis of complex peptides. Its orthogonal protecting groups provide researchers with the flexibility to introduce a reactive handle on the peptide side chain, opening up a wide range of possibilities for creating novel therapeutics, diagnostic tools, and research probes. A thorough understanding of its chemical properties and the specific protocols for its use and deprotection is paramount to harnessing its full potential in the field of peptide science.
References
-
The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
Sources
- 1. N-Boc-4-aminomethyl-L-phenylalanine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. This compound - 1 g [anaspec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 8. rsc.org [rsc.org]
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine CAS number 204715-91-3
An In-Depth Technical Guide to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
Introduction: Engineering Precision into Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their utility is often hampered by poor metabolic stability and a lack of oral bioavailability. The strategic incorporation of non-canonical or "unusual" amino acids is a cornerstone of overcoming these limitations. This compound is a preeminent example of such a building block, engineered for precision and versatility.[1][2][3]
This derivative of L-phenylalanine is distinguished by a side-chain aminomethyl group, which is itself protected. This unique architecture provides a chemically discrete handle for post-synthetic modifications, allowing researchers to conjugate other molecules such as drugs, imaging agents, or polymers like PEG to a specific site on the peptide backbone.[4][5] The power of this reagent lies in its dual-protection scheme: the alpha-amino group is protected by the base-labile Fmoc group, while the side-chain amino group is protected by the acid-labile Boc group. This orthogonal arrangement is the key to its widespread adoption in solid-phase peptide synthesis (SPPS) and the development of complex peptide-based drugs.[5][6][7][]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the principles, protocols, and advanced applications of this versatile compound.
Physicochemical and Handling Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The following table summarizes the key characteristics of this compound.
| Property | Value | Source(s) |
| CAS Number | 204715-91-3 | [4][9][10] |
| Molecular Formula | C₃₀H₃₂N₂O₆ | [4][9][10] |
| Molecular Weight | 516.59 g/mol | [4][11] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid | [11] |
| Synonyms | Fmoc-L-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-L-Phe-OH | [4] |
| Appearance | White powder | [4] |
| Purity | ≥ 98% (by HPLC) | [4] |
| Storage Conditions | Store at 0 - 8 °C | [4] |
| Solubility | Excellent solubility in common SPPS solvents (e.g., DMF, NMP) | [] |
The Principle of Orthogonal Protection: A Foundation for Selective Chemistry
The defining feature of this compound is its orthogonal protection scheme, a strategy that is paramount for the precise, sequential construction of complex molecules.[6][12] Orthogonality refers to the use of protecting groups that can be selectively removed under distinct, non-interfering chemical conditions.[6][7]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amino terminus. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF.[6][] This allows for the sequential addition of amino acids to the N-terminus during SPPS.[7]
-
Boc (tert-butoxycarbonyl) Group: Protects the side-chain aminomethyl group. It is stable to the basic conditions used for Fmoc removal but is cleaved by acid, such as trifluoroacetic acid (TFA).[6][7]
This differential lability is the key to the compound's utility. A researcher can assemble an entire peptide chain using the base-labile Fmoc group for iterative deprotection, leaving the acid-labile Boc group on the side chain completely intact. Once the main chain is synthesized, the Boc group can be selectively removed to expose the side-chain amine for further modification.
Caption: Orthogonal deprotection of Fmoc and Boc groups.
Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu strategy is the dominant method for modern SPPS due to its mild reaction conditions, which helps preserve the integrity of sensitive amino acid residues.[][13][14] Incorporating this compound follows a standard, cyclical process of deprotection, activation, and coupling.
Caption: The cyclical workflow of Fmoc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol assumes a standard manual synthesis on a 0.1 mmol scale using a common solid support like Rink Amide or Wang resin.[13][15]
Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Resin-bound peptide (0.1 mmol)
-
This compound (0.4 mmol, 4 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (0.38 mmol, 3.8 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Methodology:
-
Resin Preparation & Swelling:
-
Place the resin-bound peptide in a suitable reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes. This is critical as it exposes the reactive sites within the resin beads.[13]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5-20 minutes. The Fmoc group is cleaved via a β-elimination mechanism.[][16]
-
Drain the solution. A second treatment of 5-10 minutes can ensure complete removal, especially for "difficult" sequences.[17]
-
Causality: Piperidine, a secondary amine, acts as the base to abstract the acidic proton on the fluorenyl ring, initiating the elimination and also serving to scavenge the resulting dibenzofulvene byproduct, preventing side reactions.[16][18]
-
-
Washing:
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene.
-
Causality: Residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction. This is a common point of failure in SPPS.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound and HBTU/HATU in DMF.
-
Add DIPEA to the solution and vortex briefly. The solution will often change color (e.g., to yellow with HBTU). This is the "pre-activation" step, which typically takes 1-2 minutes.
-
Causality: HBTU/HATU are aminium-based coupling reagents that react with the carboxylic acid of the amino acid to form a highly reactive acyl-uronium intermediate.[13] DIPEA is a sterically hindered, non-nucleophilic base used to activate the carboxylate and neutralize the proton released during the reaction without competing in the coupling itself.[16][19]
-
Add the activated amino acid solution to the washed resin.
-
Agitate for 1-4 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Verification (Self-Validation):
-
Take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.
-
A negative result (beads remain colorless or yellow) indicates a complete coupling, as there are no free primary amines left. A positive result (blue/purple beads) signifies incomplete coupling, requiring a second coupling step.
-
Trustworthiness: This in-process control is essential for ensuring the integrity of the final peptide and is a hallmark of a robust protocol.
-
The resin is now ready for the next deprotection and coupling cycle.
Post-Synthetic Side-Chain Modification
The primary advantage of this reagent is the ability to functionalize the side-chain amine after the main peptide sequence is assembled. This is typically done after final cleavage from the resin but can also be performed on-resin if the desired modification is compatible with the cleavage cocktail.
Protocol for Selective Boc Deprotection (Post-Cleavage):
-
Peptide Cleavage and Precipitation:
-
Synthesize the full peptide sequence.
-
Cleave the peptide from the resin and remove all other acid-labile side-chain protecting groups using a standard TFA "cleavage cocktail" (e.g., TFA/TIS/H₂O, 95:2.5:2.5).[13] The Boc group on the aminomethyl side chain will also be removed during this step.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the peptide containing the free aminomethyl side-chain via Reverse-Phase HPLC (RP-HPLC).
-
Confirm the mass of the purified peptide via Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
-
Conjugation:
-
The purified peptide, now possessing a single, reactive primary amine on the phenylalanine side chain, can be reacted with an activated molecule (e.g., an NHS-ester of a drug, a maleimide-functionalized fluorophore) in a suitable buffer system to form a stable conjugate.
-
Quality Control & Analytical Characterization
Rigorous analysis is non-negotiable in peptide synthesis to ensure the identity and purity of the final product.
| Analysis Technique | Purpose | Typical Expected Result |
| RP-HPLC | Assess purity and quantify the target peptide. | A single major peak with >95% purity is typically desired for research applications. |
| Mass Spectrometry (ESI-MS) | Confirm the molecular weight and identity of the peptide. | The observed mass should match the calculated theoretical mass of the peptide sequence incorporating the deprotected 4-(aminomethyl)-L-phenylalanine residue. |
Advanced Applications in Drug Discovery
The unique capabilities of this compound enable its use in several cutting-edge areas of pharmaceutical research:
-
Peptide-Drug Conjugates (PDCs): The side-chain amine serves as an ideal attachment point for cytotoxic agents, allowing for targeted delivery to cancer cells.[20]
-
Bioconjugation: This amino acid facilitates the linking of peptides to other molecules, such as antibodies or imaging agents, for diagnostics and targeted therapies.[4][20][21]
-
Improving Pharmacokinetics: The side chain can be modified with polymers like polyethylene glycol (PEGylation) to increase the peptide's half-life and reduce immunogenicity.[5]
-
Protein Engineering: It is a valuable tool for modifying proteins to study structure-function relationships and develop biologics with enhanced properties.[4][20]
References
- Orthogonal Deprotection of Fmoc and Boc Groups: An In-depth Technical Guide. Benchchem.
- This compound. Chem-Impex.
- Boc-4-(Fmoc-aminomethyl)-L-phenylalanine. Chem-Impex.
- Boc-4-(Fmoc-amino)-L-phenylalanine. Chem-Impex.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
- CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc). CymitQuimica.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- Protecting Groups in Peptide Synthesis. Biosynth.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Applic
- L-phenylalanine - Fmoc-4-(Boc-amino). Chem-Impex.
- This compound | 204715-91-3. Sigma-Aldrich.
- This compound | CAS 204715-91-3. Santa Cruz Biotechnology.
- 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95%. Thermo Fisher Scientific.
- Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences. Benchchem.
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Self-published.
- Applications of Boc-D-4-aminomethylphenylalanine in Drug Discovery. Benchchem.
- Why Fmoc-Protected Amino Acids Domin
- This compound - 1 g. Anaspec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Self-published.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Advances in Fmoc solid-phase peptide synthesis.
- Methods for Removing the Fmoc Group. Self-published.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - 1 g [anaspec.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynth.com [biosynth.com]
- 9. CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc) | CymitQuimica [cymitquimica.com]
- 10. scbt.com [scbt.com]
- 11. 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% 250 mg | Request for Quote [thermofisher.com]
- 12. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.uci.edu [chem.uci.edu]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. renyi.hu [renyi.hu]
- 18. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. chemimpex.com [chemimpex.com]
- 21. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. It details the molecule's core physicochemical properties, its critical role in modern synthetic chemistry, and provides a validated protocol for its application.
Core Molecular Profile and Physicochemical Properties
This compound is a non-canonical amino acid derivative specifically engineered for advanced applications in solid-phase peptide synthesis (SPPS).[1][2] Its structure incorporates two distinct, orthogonally stable protecting groups, which is the cornerstone of its utility. The fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino function and is labile to basic conditions, while the tert-butyloxycarbonyl (Boc) group protects the side-chain aminomethyl function and is labile to acidic conditions.[3][] This dual-protection scheme grants chemists precise control over peptide chain elongation and subsequent side-chain modification.[3]
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₂N₂O₆ | [1][5][6] |
| Molecular Weight | 516.59 g/mol | [1][5][7] |
| CAS Number | 204715-91-3 | [1][6] |
| Appearance | White powder | [1][5] |
| Purity | ≥ 98% (HPLC) | [1][5] |
| Storage Conditions | 0 - 8 °C | [1][5] |
Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups.
Caption: 2D structure of this compound.
The Principle of Orthogonal Protection in Peptide Synthesis
The primary application of this reagent is in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technology for the production of synthetic peptides for research and therapeutic use.[8][9] The efficiency and success of SPPS hinge on a robust protecting group strategy. This compound is a premier example of an orthogonally protected building block.[]
Causality Behind the Strategy:
-
Fmoc Group (Nα-protection): This group is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation without disturbing other protecting groups.[]
-
Boc Group (Side-Chain Protection): This group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[3][] This ensures the side-chain's reactive aminomethyl group remains protected throughout the entire synthesis of the peptide backbone.
This orthogonality is critical because it enables two distinct chemical transformations to be performed on the same molecule at different stages of a synthetic workflow, providing chemists with precise control.
The general workflow for incorporating this amino acid into a growing peptide chain on a solid support is visualized below.
Caption: SPPS cycle for incorporating the protected amino acid.
Validated Experimental Protocol: Incorporation into a Peptide Sequence
This section provides a detailed, step-by-step methodology for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Solid-phase synthesis resin with N-terminally deprotected peptide (e.g., Rink Amide resin)
-
This compound
-
Coupling/Activation Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous, peptide-synthesis-grade DMF (N,N-Dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Methodology (Based on a 0.1 mmol scale):
-
Resin Swelling:
-
Place the resin in a suitable reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and gently agitate for 30 minutes to swell the resin beads.
-
Drain the solvent.
-
-
N-terminal Fmoc Deprotection (if applicable):
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times). A positive Kaiser test should confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.
-
Add the activation reagent (e.g., HBTU, 3-5 eq.) and the base (e.g., DIPEA, 6-10 eq.).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the drained resin from step 2.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) to remove any unreacted reagents and byproducts.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a successful and complete coupling reaction.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle, starting again with N-terminal Fmoc deprotection (Step 2) to continue peptide chain elongation.
-
-
Final Cleavage and Side-Chain Deprotection:
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin.
-
A cleavage cocktail, typically containing a high concentration of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), is used. This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the Boc group on the aminomethyl side chain.
-
Applications in Drug Development and Bioconjugation
The true value of this compound extends beyond its role as a simple building block.[1] The aminomethyl group on the phenyl side chain, once deprotected, serves as a versatile chemical handle for post-synthetic modification.[3] This functionality is invaluable in drug development and chemical biology for several reasons:
-
Bioconjugation: The primary amine of the side chain can be selectively functionalized to attach other molecules, such as fluorescent dyes for imaging, polyethylene glycol (PEG) to improve solubility and in vivo half-life, or cytotoxic agents for targeted drug delivery.[10]
-
Peptide Stapling and Cyclization: The side-chain amine can be used as an anchor point for creating cyclic or stapled peptides, which often exhibit enhanced stability against enzymatic degradation and improved binding affinity to their biological targets.
-
Development of Peptide-Based Therapeutics: Its unique structure is instrumental in designing peptide-based drugs.[1][5] In fields like oncology and immunology, specific peptide sequences can improve the efficacy of medications.[10]
By providing a site for selective chemical modification away from the peptide backbone, this compound allows for the creation of complex, multi-functional peptide constructs that are central to modern pharmaceutical research.[5]
References
-
Fmoc-4-Amino-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
-
This compound. Anaspec. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information. [Link]
-
Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - 1 g [anaspec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated Peptide Synthesizers [peptidemachines.com]
- 10. chemimpex.com [chemimpex.com]
A Technical Guide to Fmoc-L-Phe(4-CH2NHBoc)-OH: Strategic Sourcing and Application in Advanced Peptide Synthesis
Introduction: The Critical Role of Modified Amino Acids in Peptide Therapeutics
In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. The synthesis of these complex biomolecules, particularly those incorporating non-proteinogenic amino acids, demands raw materials of the highest quality. Fmoc-L-Phe(4-CH2NHBoc)-OH, a derivative of L-phenylalanine, is a key building block for introducing a protected primary amine functionality on the phenyl ring. This modification is instrumental in creating peptides with enhanced biological activity, improved pharmacokinetic properties, or for the attachment of payloads such as toxins or imaging agents.[1]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Fmoc-L-Phe(4-CH2NHBoc)-OH, focusing on supplier qualifications, purity assessment, and its practical application in solid-phase peptide synthesis (SPPS).
Understanding the Building Block: Physicochemical Properties of Fmoc-L-Phe(4-CH2NHBoc)-OH
Fmoc-L-Phe(4-CH2NHBoc)-OH is a strategically designed amino acid derivative for use in Fmoc-based solid-phase peptide synthesis (SPPS).[2] The fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino function provides a base-labile protecting group, while the tert-butyloxycarbonyl (Boc) group protects the aminomethyl moiety on the phenyl ring under acidic conditions. This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain.
A thorough understanding of the physicochemical properties of this reagent is the first step in ensuring its successful application.
| Property | Value | Source |
| Synonyms | Fmoc-p-(Boc-aminomethyl)-L-Phe-OH, Fmoc-Phe(4-CH2NHBoc)-OH | [2] |
| CAS Number | 204715-91-3 | [2] |
| Molecular Formula | C30H32N2O6 | [2] |
| Molecular Weight | 516.59 g/mol | [2] |
| Appearance | White powder | [2] |
| Purity (Typical) | ≥ 98% (HPLC) | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
Supplier Selection and Quality Control: A Foundation for Success
The quality of the final peptide is directly contingent on the purity of the constituent amino acid derivatives.[] Impurities in the starting materials can lead to the formation of deletion, insertion, or modified peptides, which are often difficult to separate from the target peptide and can have unintended biological consequences.[4][5] Therefore, rigorous supplier evaluation and incoming quality control are paramount.
Reputable Suppliers
Several chemical suppliers specialize in high-purity amino acid derivatives for peptide synthesis. Based on available data, the following are notable suppliers of Fmoc-L-Phe(4-CH2NHBoc)-OH:
-
Chem-Impex: Lists the product with a purity of ≥ 98% (HPLC).[2]
-
Aapptec Peptides: Offers Fmoc-Phe(4-NH-Boc)-OH (a related compound) and emphasizes the need to refer to the Certificate of Analysis for lot-specific data.[6]
-
ChemicalBook: Provides a platform to connect with various suppliers.[7]
When selecting a supplier, it is crucial to request a lot-specific Certificate of Analysis (CoA).
Decoding the Certificate of Analysis: Key Purity Parameters
The CoA is a critical document that provides evidence of a product's quality. For Fmoc-L-Phe(4-CH2NHBoc)-OH, the following parameters should be carefully scrutinized:
-
Purity by HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the chemical purity of Fmoc-amino acids.[4] A purity of ≥ 98% is generally considered acceptable for most research and early-phase development applications. The chromatogram should show a single major peak corresponding to the product, with minimal secondary peaks.
-
Enantiomeric Purity: The presence of the D-enantiomer can lead to the formation of diastereomeric peptides that are challenging to purify and may have altered biological activity.[4] Chiral HPLC methods are employed to determine the enantiomeric excess (e.e.), which should ideally be >99.5%.[8]
-
Identity Confirmation: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular weight and structure of the compound, respectively. The data should be consistent with the expected structure of Fmoc-L-Phe(4-CH2NHBoc)-OH.
-
Residual Solvents: The presence of residual solvents from the manufacturing process should be within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).
The "Why" of Purity: Impact on Peptide Synthesis and Drug Development
Sourcing high-purity Fmoc-L-Phe(4-CH2NHBoc)-OH is not merely a matter of best practice; it is a critical risk mitigation strategy. Impurities can have a cascading effect throughout the synthesis and development process:
-
Synthesis Efficiency: Reactive impurities can compete with the desired coupling reaction, leading to lower yields and the formation of complex side-products.[9]
-
Purification Challenges: The presence of closely related peptide impurities necessitates more complex and often lower-yielding purification schemes, increasing time and cost.[9]
-
Biological Activity and Safety: Impurities may possess off-target biological activity or elicit an immunogenic response, compromising the safety and efficacy of the final drug product.[5]
A study has shown that purifying commercial-grade Fmoc-amino acids before use can increase the purity of the final crude peptide by over 15%, significantly simplifying downstream processing.[9]
Experimental Protocol: Incorporation of Fmoc-L-Phe(4-CH2NHBoc)-OH in SPPS
The following is a detailed, step-by-step protocol for the incorporation of Fmoc-L-Phe(4-CH2NHBoc)-OH into a peptide chain using manual Fmoc-SPPS. This protocol is a self-validating system, with in-process controls to ensure the success of each step.
Workflow for a Single Coupling Cycle
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Detailed Methodology
1. Resin Preparation:
-
Start with a pre-loaded resin appropriate for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[10]
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. In-Process Control: Kaiser Test
-
Take a small sample of the resin beads and perform a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine, confirming successful Fmoc deprotection. A negative result (yellow beads) suggests incomplete deprotection, and the previous step should be repeated.
4. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Phe(4-CH2NHBoc)-OH (3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU or HATU (3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The exact time may vary depending on the coupling efficiency.
5. In-Process Control: Kaiser Test
-
After the coupling reaction, take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines, signifying a complete coupling reaction. If the test is positive, the coupling step should be repeated.
6. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
Wash with a solvent such as dichloromethane (DCM) (2-3 times) and then DMF (2-3 times) to prepare for the next cycle.
7. Chain Elongation:
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the phenylalanine derivative) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing a strong acid, such as trifluoroacetic acid (TFA), and scavengers to trap reactive carbocations. A common cleavage cocktail is TFA/triisopropylsilane/water (95:2.5:2.5).
Conclusion: Quality as the Cornerstone of Peptide Innovation
Fmoc-L-Phe(4-CH2NHBoc)-OH is a valuable tool for the synthesis of modified peptides with therapeutic potential. The success of these endeavors hinges on the quality of the starting materials. By understanding the physicochemical properties of this reagent, implementing a robust supplier qualification program, and meticulously controlling the synthesis process, researchers can confidently build the next generation of peptide-based drugs. This guide serves as a foundational resource for scientists and developers, emphasizing that in the pursuit of novel therapeutics, scientific integrity and a commitment to quality are the ultimate drivers of success.
References
-
Aapptec Peptides. (n.d.). Fmoc-Phe(4-NH-Boc)-OH [174132-31-1]. Retrieved from [Link]
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Aapptec Peptides. (n.d.). Fmoc-Phe(4-NH2)-OH [95753-56-3]. Retrieved from [Link]
- Zhang, T., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(36), 22165-22175.
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]
- Dunne, C., et al. (2022). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 87(15), 9637-9653.
- Ahangarzadeh, S., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Peptide Science, 27(11), e3345.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- De Spiegeleer, B., et al. (2015). Purity profiling of Peptide Drugs. Journal of Pharmaceutical and Biomedical Analysis, 113, 69-87.
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. FMOC-D, L-PHE(4-CH2NH-BOC) | 204715-91-3 [chemicalbook.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ajpamc.com [ajpamc.com]
- 10. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Solubility of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in DMF for Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in N,N-Dimethylformamide (DMF), a critical parameter for successful solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for this derivative is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of amino acid solubility, field-proven insights, and practical methodologies to empower researchers in overcoming solubility challenges. We will explore the intrinsic molecular factors governing solubility, the impact of solvent quality, and present systematic protocols for both solubility determination and enhancement. This guide is intended to be a self-validating resource, grounding its recommendations in established chemical principles and authoritative literature.
Introduction: The Significance of this compound in Peptide Synthesis
This compound is a highly versatile amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics in drug discovery and development.[1][2] Its unique structure, featuring both the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, allows for orthogonal protection strategies, enabling the selective functionalization of the peptide backbone and side chain. This derivative is a key building block for creating custom peptide sequences with tailored biological activities, from targeted cancer therapies to novel drug delivery systems.[1][3]
The success of solid-phase peptide synthesis (SPPS) is fundamentally reliant on the efficient dissolution of reagents, particularly the Fmoc-protected amino acids, in the reaction solvent.[4] N,N-Dimethylformamide (DMF) is the most commonly employed solvent in Fmoc-based SPPS due to its excellent resin-swelling properties and its ability to dissolve a wide range of peptide-related compounds.[5][6] However, incomplete dissolution of an Fmoc-amino acid can lead to lower coupling efficiencies, truncated peptide sequences, and challenging purification processes, ultimately compromising the yield and purity of the final product. Therefore, a thorough understanding of the solubility of this compound in DMF is paramount for robust and reproducible peptide synthesis.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is essential to comprehend its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C30H32N2O6 | [1][2] |
| Molecular Weight | 516.59 g/mol | [1][2] |
| Appearance | White powder | [1][2] |
| Purity (HPLC) | ≥ 98% | [1][2] |
| Storage Conditions | 0-8 °C | [1][2] |
The presence of the large, hydrophobic Fmoc and Boc protecting groups significantly influences the molecule's solubility profile. While these groups are essential for the synthetic strategy, they can also contribute to aggregation and reduced solubility in polar aprotic solvents like DMF.[7]
Factors Influencing the Solubility of Fmoc-Amino Acids in DMF
The dissolution of an Fmoc-amino acid in DMF is a multifactorial process. Several key factors can impact the solubility of this compound:
-
Intrinsic Molecular Structure: The inherent hydrophobicity of the amino acid side chain and its protecting groups is a primary determinant of solubility.[7] The bulky and nonpolar nature of the Fmoc and Boc groups in this compound can lead to intermolecular interactions and aggregation, thereby reducing solubility.
-
Solvent Quality: The purity of the DMF is critical. Over time, DMF can degrade to form dimethylamine, which can not only affect the pH of the solution but also prematurely remove the Fmoc group, leading to unintended side reactions.[5] It is imperative to use high-purity, anhydrous DMF for all peptide synthesis applications.
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. Gentle warming can be an effective method to dissolve sparingly soluble Fmoc-amino acids.[7] However, excessive heat should be avoided to prevent potential degradation of the amino acid derivative.
-
Presence of Additives: The addition of chaotropic salts or other solvents can modulate the solubility of Fmoc-amino acids.[7]
Experimental Protocols for Solubility Assessment and Enhancement
The following section details practical, step-by-step methodologies for determining and improving the solubility of this compound in DMF.
Protocol for Determining Approximate Solubility
This protocol provides a straightforward method to estimate the solubility of this compound in DMF at room temperature.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Vortex mixer
-
Small, calibrated glass vials
Procedure:
-
Accurately weigh a known amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Add a small, precise volume of DMF (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid particles.
-
If the solid has completely dissolved, incrementally add more of the Fmoc-amino acid until saturation is reached (i.e., solid material remains undissolved after thorough mixing).
-
If the initial amount of solid does not dissolve, incrementally add more DMF until complete dissolution is achieved.
-
Calculate the approximate solubility in mg/mL or Molarity.
Diagram of Solubility Determination Workflow:
Caption: Workflow for approximate solubility determination.
Strategies for Enhancing Solubility
When faced with poor solubility of this compound in DMF, the following strategies can be employed:
-
Solvent Mixtures: Adding a small percentage of a stronger co-solvent can significantly improve solubility.[7]
-
DMF/DMSO Mixtures: Dimethyl sulfoxide (DMSO) is an excellent solvent for many Fmoc-amino acids.[7] Prepare a stock solution of the amino acid in a small amount of DMSO before diluting with DMF.
-
DMF/NMP Mixtures: N-Methyl-2-pyrrolidone (NMP) has a higher solvating power for hydrophobic peptides and can be a suitable alternative or additive to DMF.[7]
-
-
Gentle Heating: Warming the solution to approximately 37°C can help to overcome the activation energy barrier for dissolution.[7] This should be done with caution and for a minimal amount of time to prevent degradation.
-
Sonication: Using an ultrasonic bath can provide the energy needed to break up aggregates of the Fmoc-amino acid and facilitate dissolution.
Diagram of Solubility Enhancement Strategies:
Caption: Methods for improving solubility.
Troubleshooting Common Solubility Issues
Even with the best practices, solubility problems can arise. Here are some common issues and their potential solutions:
-
Precipitation upon standing: If the Fmoc-amino acid precipitates out of solution after being initially dissolved, it may indicate that the solution is supersaturated. Gentle warming before use can redissolve the compound.
-
Incomplete dissolution despite enhancement techniques: This could be an indication of poor quality of the Fmoc-amino acid or the solvent. It is advisable to use reagents from reputable suppliers and to ensure that solvents are fresh and of high purity.
-
On-resin aggregation: During SPPS, the growing peptide chain can aggregate on the resin, hindering reagent access.[7] While not a direct issue of the initial amino acid solubility, using solubility-enhancing solvent systems for the coupling reaction can help mitigate this problem.[7]
Conclusion and Future Perspectives
A thorough understanding and proactive management of the solubility of this compound in DMF are critical for the successful synthesis of high-quality peptides. While specific quantitative data remains elusive in the public domain, the principles and protocols outlined in this guide provide a robust framework for researchers to address solubility challenges. By systematically evaluating solubility and employing enhancement strategies, scientists can optimize their peptide synthesis workflows, leading to higher yields and purities.
Future research in this area could focus on generating a comprehensive database of quantitative solubility data for a wide range of Fmoc-amino acid derivatives in various solvent systems. Additionally, the development of novel, "green" solvent alternatives to DMF with improved solubilizing properties continues to be an area of active investigation.[4]
References
-
ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-4-Amino-L-phenylalanine. Retrieved from [Link]
-
Anaspec. (n.d.). This compound - 1 g. Retrieved from [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Data of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a crucial building block in solid-phase peptide synthesis (SPPS) and drug discovery. Its unique structure, featuring orthogonal Fmoc and Boc protecting groups, allows for the selective elaboration of peptide chains and the introduction of a functionalized aminomethyl group on the phenylalanine side chain. Accurate spectroscopic characterization of this reagent is paramount to ensure the integrity of the synthesized peptides and the reliability of subsequent biological assays. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-4-(N'-tert-butyloxycarbonyl-aminomethyl)-L-phenylalanine | N/A |
| Synonyms | Fmoc-Phe(4-CH2NHBoc)-OH, Fmoc-p-(Boc-aminomethyl)-L-Phe-OH | [1] |
| CAS Number | 204715-91-3 | [1] |
| Molecular Formula | C₃₀H₃₂N₂O₆ | [1][2] |
| Molecular Weight | 516.59 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals corresponding to the protons of the Fmoc group, the Boc group, the phenylalanine backbone, and the aminomethyl-substituted phenyl ring. The chemical shifts are influenced by the electronic environment of each proton.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.77 | d | 2H | Fmoc H4, H5 |
| ~7.59 | d | 2H | Fmoc H1, H8 |
| ~7.40 | t | 2H | Fmoc H3, H6 |
| ~7.31 | t | 2H | Fmoc H2, H7 |
| ~7.15 | d | 2H | Phenylalanine Ring H2', H6' |
| ~7.05 | d | 2H | Phenylalanine Ring H3', H5' |
| ~5.20 | d | 1H | NH (Fmoc) |
| ~4.85 | t | 1H | NH (Boc) |
| ~4.65 | q | 1H | α-CH |
| ~4.40 | d | 2H | Fmoc CH₂ |
| ~4.25 | t | 1H | Fmoc CH |
| ~4.20 | d | 2H | Phenylalanine Ring-CH₂-NH |
| ~3.15 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | Boc (CH₃)₃ |
Disclaimer: The ¹H NMR data presented is a prediction based on the analysis of structurally related compounds and known chemical shift values for Fmoc and Boc protecting groups. Actual experimental values may vary depending on the solvent, concentration, and instrument used.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known values for Fmoc- and Boc-protected amino acids.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175.5 | C=O (Carboxylic Acid) |
| ~156.0 | C=O (Boc) |
| ~155.5 | C=O (Fmoc) |
| ~143.8 | Fmoc C4a, C4b |
| ~141.3 | Fmoc C8a, C9a |
| ~136.5 | Phenylalanine Ring C1' |
| ~135.0 | Phenylalanine Ring C4' |
| ~129.5 | Phenylalanine Ring C2', C6' |
| ~128.5 | Phenylalanine Ring C3', C5' |
| ~127.7 | Fmoc C4, C5 |
| ~127.1 | Fmoc C1, C8 |
| ~125.1 | Fmoc C2, C3, C6, C7 |
| ~120.0 | Fmoc C9 |
| ~79.5 | Boc C(CH₃)₃ |
| ~67.0 | Fmoc CH₂ |
| ~54.0 | α-CH |
| ~47.2 | Fmoc CH |
| ~44.5 | Phenylalanine Ring-CH₂-NH |
| ~38.0 | β-CH₂ |
| ~28.4 | Boc (CH₃)₃ |
Disclaimer: The ¹³C NMR data presented is a prediction. Experimental verification is recommended for precise chemical shift assignments.
Mass Spectrometry
Mass spectrometry is a critical technique for confirming the molecular weight of this compound.
Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | 517.23 |
| [M+Na]⁺ | 539.21 |
| [M-H]⁻ | 515.22 |
The fragmentation pattern in MS/MS analysis would likely show characteristic losses of the Boc group (100 Da), the Fmoc group (222 Da), and CO₂ (44 Da).
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectra.
-
Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry
Objective: To confirm the molecular weight and obtain fragmentation information.
Materials:
-
This compound sample
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the chosen solvent.
-
A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in both positive and negative ion modes.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the m/z values of the molecular ions and compare them with the calculated values.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Sources
Beyond the Canonical 20: A Technical Guide to the Synthesis and Application of Peptides Containing Unnatural Amino Acids
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides has emerged as a transformative strategy in chemical biology, drug discovery, and materials science. By expanding the chemical repertoire beyond the 20 proteinogenic amino acids, researchers can imbue peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[1][2] This guide provides an in-depth exploration of the core methodologies for synthesizing peptides containing UAAs, with a focus on solid-phase peptide synthesis (SPPS), chemoselective ligation techniques, and the analytical characterization required to ensure the integrity of these modified biomolecules. We will delve into the causality behind experimental choices, provide detailed protocols, and showcase the diverse applications that UAAs unlock.
The Rationale for Expanding the Genetic Alphabet: Why Unnatural Amino Acids?
Peptides are privileged therapeutic scaffolds, occupying a unique chemical space between small molecules and large biologics.[2][3] However, their clinical utility can be hampered by inherent limitations such as poor metabolic stability, low cell permeability, and a limited range of chemical functionalities.[2] The strategic incorporation of UAAs directly addresses these challenges, offering a powerful toolkit to modulate the physicochemical and pharmacological properties of peptides.[2][4]
The introduction of non-proteinogenic amino acids can confer a multitude of advantages:
-
Enhanced Proteolytic Stability: The substitution of L-amino acids with their D-enantiomers or the incorporation of β-amino acids can render peptides resistant to enzymatic degradation, thereby prolonging their in vivo half-life.[1][5]
-
Improved Pharmacokinetic Profiles: UAAs can be designed to modulate lipophilicity, hydrogen bonding capacity, and overall charge, leading to improved membrane permeability and oral bioavailability.[2]
-
Conformational Constraints: The introduction of cyclic or sterically demanding UAAs can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for its target.[5]
-
Novel Chemical Functionalities: UAAs can introduce a vast array of chemical moieties not found in nature, including fluorescent probes, photo-crosslinkers, and bioorthogonal handles for subsequent conjugation and labeling.[][7] These functionalities are invaluable for studying protein-protein interactions, developing diagnostic tools, and constructing antibody-drug conjugates (ADCs).[][9]
The Workhorse of Peptide Synthesis: Incorporating UAAs via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the chemical synthesis of peptides, offering precise control over the sequence and the site-specific incorporation of UAAs.[10] The most prevalent strategy is the Fmoc/tBu approach, which involves the stepwise assembly of the peptide chain on an insoluble resin support.[10]
The Core Principles of SPPS for Unnatural Amino Acids
The fundamental workflow of SPPS for incorporating UAAs mirrors that of natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and thorough washing to remove excess reagents.[1] However, the unique structures of UAAs often necessitate modifications to standard protocols to overcome challenges such as:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can significantly slow down coupling reactions.[1] To address this, more potent coupling reagents and extended reaction times are often required.
-
Side-Chain Reactivity: The functional groups on UAA side chains may not be compatible with standard SPPS conditions, necessitating the use of orthogonal protecting groups that can be selectively removed without affecting other protecting groups on the peptide.[11]
A Visual Guide to the SPPS Cycle for UAA Incorporation
Caption: The iterative workflow of Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating an unnatural amino acid (UAA).
Experimental Protocol: Manual SPPS of a Peptide Containing a Sterically Hindered UAA
This protocol outlines a single coupling cycle for the incorporation of a sterically hindered UAA using the Fmoc/tBu strategy.[1]
Materials:
-
Fmoc-Rink Amide resin (for C-terminal amides)
-
N,N-dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Fmoc-protected unnatural amino acid (5 equivalents)
-
HBTU (4.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (10 equivalents)
-
Dichloromethane (DCM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of the Unnatural Amino Acid:
-
In a separate vial, dissolve the Fmoc-UAA in DMF.
-
Add HBTU and DIEA to the UAA solution and pre-activate for 2-5 minutes.
-
Add the activated UAA solution to the resin and agitate for 2-4 hours. The extended coupling time is crucial for sterically hindered residues.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[10]
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[10]
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Causality in Reagent Selection for UAA Incorporation
| Challenge | Recommended Reagent/Condition | Rationale |
| Steric Hindrance | Stronger coupling reagents (e.g., HATU, HCTU) | These reagents form highly reactive activated esters, overcoming the steric barrier of bulky UAAs. |
| Aggregation-Prone Sequences | Pseudoproline dipeptides, isonitrile-mediated coupling | These strategies disrupt interchain hydrogen bonding that leads to aggregation.[12] |
| Side-Chain Reactivity | Orthogonal protecting groups (e.g., Alloc, Mtt) | These groups can be removed under specific conditions that do not affect other protecting groups, allowing for selective side-chain modification.[11][13] |
Beyond Stepwise Synthesis: Chemoselective Ligation Strategies
For the synthesis of larger peptides and proteins, a convergent approach using chemoselective ligation is often more efficient than linear SPPS.[14] These methods involve the coupling of unprotected peptide fragments in solution, which can significantly improve overall yield and purity.[14][15]
Native Chemical Ligation (NCL): A Powerful Tool for Protein Synthesis
Native chemical ligation (NCL) is the most widely used chemoselective ligation method.[16] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue.[16][17] This reaction forms a native peptide bond at the ligation site.[16]
Caption: The mechanism of Native Chemical Ligation (NCL), forming a native peptide bond.
Experimental Considerations for NCL:
-
Thioester Synthesis: The synthesis of the C-terminal thioester peptide can be challenging due to the lability of the thioester bond to the piperidine used for Fmoc deprotection.[18] Specialized linkers and protecting group strategies are often employed.[18][19]
-
Ligation Conditions: NCL is typically performed in aqueous buffers at neutral pH in the presence of a thiol catalyst.[20]
-
Cysteine Requirement: The absolute requirement for a cysteine residue at the ligation site can be a limitation, although methods to ligate at other amino acids are being developed.[21]
Enzymatic Ligation: Biocatalysis for Peptide Synthesis
Chemoenzymatic peptide synthesis (CEPS) utilizes specialized peptide ligating enzymes, such as peptiligase, to join shorter peptide fragments.[22] This method offers high regio- and stereoselectivity under mild, aqueous conditions.[22]
Advantages of Enzymatic Ligation:
-
High Specificity: Enzymes provide exquisite control over the ligation site, minimizing side reactions.
-
Mild Reaction Conditions: Enzymatic reactions are performed in aqueous buffers at near-neutral pH, which is compatible with sensitive functional groups.[22]
-
Green Chemistry: CEPS often requires less excess of reagents and generates less waste compared to purely chemical methods.[22]
Ensuring Quality: Analytical Characterization of UAA-Containing Peptides
The successful synthesis of a peptide containing a UAA must be confirmed through rigorous analytical characterization. This is crucial to ensure the identity, purity, and structural integrity of the final product.
| Analytical Technique | Purpose | Key Information Obtained |
| Mass Spectrometry (MS) | To confirm the molecular weight of the peptide.[23][24] | Verification of UAA incorporation and absence of major side products. |
| Tandem MS (MS/MS) | To sequence the peptide and confirm the position of the UAA.[24] | Precise localization of the unnatural residue within the peptide chain. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the peptide. | Quantitation of the desired product and identification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure of the peptide. | Confirmation of the desired conformation and analysis of the impact of the UAA on the overall structure. |
| Circular Dichroism (CD) Spectroscopy | To analyze the secondary structure of the peptide.[25] | Assessment of how the UAA influences the helical or sheet content of the peptide.[25] |
Applications of Peptides Containing Unnatural Amino Acids
The ability to incorporate UAAs into peptides has opened up new avenues in various scientific disciplines.
-
Drug Discovery: As previously mentioned, UAAs are instrumental in developing peptide-based therapeutics with improved efficacy and drug-like properties.[4][] More than 110 FDA-approved drugs contain UAAs.[2]
-
Protein Engineering: The site-specific incorporation of UAAs with novel functionalities allows for the creation of proteins with tailored catalytic activities, enhanced stability, or the ability to be selectively modified.[][9]
-
Biomaterials: Peptides containing UAAs can be designed to self-assemble into novel biomaterials with unique structural and functional properties for applications in tissue engineering and regenerative medicine.
-
Molecular Probes: The introduction of fluorescent or photo-reactive UAAs provides powerful tools for studying protein function and interactions within living cells.[]
Future Perspectives
The field of unnatural amino acid incorporation into peptides continues to evolve rapidly. Ongoing research focuses on the development of new synthetic methodologies to overcome existing challenges, such as the efficient synthesis of long peptides and the incorporation of multiple UAAs.[7][26] The expansion of the genetic code in living organisms to include a wider variety of UAAs holds immense promise for the de novo design of proteins with novel functions.[27] Furthermore, the integration of computational methods and artificial intelligence is expected to accelerate the design and optimization of peptides containing UAAs for specific therapeutic and biotechnological applications.[7]
References
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTU-s1_ymXDIt2WKlVdhm1rXYQaDYxuOP8bQLBzMzY5Y-xvgZGMGjNg24HCVbTsRfoxAxTR_e2yiJLXPQkJRtqilOKE42LODCYfA3Ub3qi5m5gp19zyOm1tUVtJ0VgHoJdzn65qmvRRClh-sjrDSbkKqbLW6zdHtcfCYc8nLXprrA-qGonpiA3pZnzAaiRd6QQMxkHqM0JtXDgOpWuF46L3kXg7OXRnhYgti2wlEDwT25C7dWgceK_bSzneFsHWw==]
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11065603/]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c00110]
- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZboTsn9hMx43kgHzjdNWFhQZMvTxjaX6WGHVnwmJNGVBsapaqYcj1BUwyPgp5O8CGCS6bM7K6ldC1gRjHC5nwH7HLm9QAkwa_gdb4xsEMBn3BLV3EdsR2-sAt8CMME6skzIGmrfsFnZFoY94_a2p3S_V7wKl5y5G5tySZHVanKWfraZ4jjr6zpX4vNrzHVQGK58y-Tui-PIOnpO43kZLmAfSVyBnaXOR-]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38748331/]
- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences. [URL: https://www.bocsci.
- Unnatural Amino Acids in Drug Discovery. BOC Sciences. [URL: https://www.bocsci.com/blog/unnatural-amino-acids-in-drug-discovery.html]
- Chemical Methods for Peptide and Protein Production. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4510592/]
- Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2018_50]
- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-7531-2_1]
- Reprogramming natural proteins using unnatural amino acids. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d1ra07028b]
- Chemical ligation. Wikipedia. [URL: https://en.wikipedia.
- Chemoselective Methods for Labeling and Modification of Peptides and Proteins. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c00877]
- Introduction to Peptide Synthesis Methods. Bachem. [URL: https://www.bachem.com/knowledge-center/technologies-innovations/introduction-to-peptide-synthesis-methods/]
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Cactus Communications. [URL: https://www.editage.com/insights/unnatural-amino-acids-strategies-designs-and-applications-in-medicinal-chemistry-and-drug-discovery]
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00589/full]
- Strategies for Incorporating Unnatural Amino Acids into Proteins. MolecularCloud. [URL: https://www.molecularcloud.
- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539958/]
- The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cs/b312493p]
- Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja037953s]
- Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC123340/]
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps]
- Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate. [URL: https://www.researchgate.net/publication/371665492_Significance_and_challenge_in_nonnatural_peptide_synthesis_and_proposed_solution]
- Peptide synthesis. Wikipedia. [URL: https://en.wikipedia.org/wiki/Peptide_synthesis]
- Beyond the 20: Understanding the Potential of Unnatural Amino Acids in Biopharma. Biosynth. [URL: https://www.biosynth.
- Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja972323c]
- Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11968131/]
- An index for characterization of natural and non-natural amino acids for peptidomimetics. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23879483/]
- Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC27122/]
- Protecting Groups in Peptide Synthesis. Biosynth. [URL: https://www.biosynth.com/storage/downloads/protecting-groups-in-peptide-synthesis-technical-note.pdf]
- Native chemical ligation. Wikipedia. [URL: https://en.wikipedia.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10142385/]
- Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-0716-2558-0_1]
- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAQ0QKW-orrHrJ6ldoAFddV5LXYpoc3ZwgpOYmzQ5qpYln8gjEUNf2eL12X3qyGBvCXlCUi7q6g0FovTPyqBEMCaGfOoHQm4Q5PvvveieFM2frm9641JT8gc7lSeKhkWUyGwbhQiJZr_Ac39lj5py8UHmcnKCv7dij3v6MSPiLEDhlmYsWf43xltdNyjHab51RBu9G7bMLfbxUo-yV4O5ODffoHPIdGIQ=]
- SPPS Tips For Success Handout. Mesa Labs. [URL: https://www.mesalabs.com/wp-content/uploads/2021/03/SPPS-Tips-For-Success-Handout.pdf]
- Unnatural Amino Acids into Proteins/ Protein Engineering. International Research Journal of Modernization in Engineering Technology and Science. [URL: https://www.irjmets.com/uploaded-files/paper/issue_6_june_2022/27233/final/fin_irjmets1656064124.pdf]
- Native Chemical Ligation of Peptides and Proteins. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4782612/]
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21928292/]
- Solid-Phase Peptide Synthesis. ResearchGate. [URL: https://www.researchgate.net/publication/371215099_Solid-Phase_Peptide_Synthesis]
- Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate. [URL: https://www.researchgate.
- Incorporation of Unnatural Amino Acids. Profacgen. [URL: https://www.profacgen.
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcb.3c01476]
- Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome. [URL: https://www.labome.com/method/Incorporating-Unnatural-Amino-Acids-into-Recombinant-Proteins-in-Living-Cells.html]
- Unnatural Amino Acids. CPC Scientific. [URL: https://www.cpcscientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cpcscientific.com [cpcscientific.com]
- 7. biosynth.com [biosynth.com]
- 9. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesalabs.com [mesalabs.com]
- 14. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. Chemical ligation - Wikipedia [en.wikipedia.org]
- 17. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 18. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 19. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 22. bachem.com [bachem.com]
- 23. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 24. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative of Protecting Groups in Peptide Synthesis
An In-depth Technical Guide to the Function of Fmoc and Boc Protecting Groups in Amino Acids
In the sophisticated field of drug development and biochemical research, the precise chemical synthesis of peptides is a foundational technology. Peptides are constructed by forming amide bonds between amino acids in a defined sequence. However, each amino acid possesses at least two reactive sites: the α-amino group and the α-carboxyl group, in addition to potentially reactive side chains.[1][2] Uncontrolled, these functional groups would react indiscriminately, leading to polymerization and a complex mixture of undesired products.[2]
To enforce the correct sequence and ensure high-fidelity synthesis, a strategy of temporary chemical blockade is employed. This is the role of protecting groups: chemical moieties that reversibly mask reactive sites, rendering them inert to the conditions required for peptide bond formation.[1] The choice of the α-amino protecting group is the most critical decision, as it dictates the entire synthetic strategy.[3] The two most dominant and historically significant protecting groups in modern Solid-Phase Peptide Synthesis (SPPS) are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group.[3][4] This guide provides a detailed technical exploration of these two cornerstone strategies.
The Principle of Orthogonal Protection
The success of complex, multi-step chemical synthesis hinges on the concept of orthogonality. An orthogonal protection strategy involves the use of multiple, distinct classes of protecting groups within the same molecule that can be selectively removed under different, non-interfering chemical conditions.[5][6] This allows for precise control over the synthetic process.[6]
In peptide synthesis, an ideal orthogonal system includes:
-
A temporary Nα-amino protecting group: Removed at every cycle to allow for chain elongation.[7]
-
"Permanent" side-chain protecting groups: Remain intact throughout the synthesis and are removed only during the final cleavage step.[7][8]
The Fmoc/tBu strategy is a true example of an orthogonal system, as the base-labile Fmoc group is removed under conditions that do not affect the acid-labile tert-butyl (tBu) based side-chain protecting groups.[5][] The Boc/Bzl strategy, while highly effective, is considered "quasi-orthogonal" because both the temporary Boc group and the permanent benzyl (Bzl) based side-chain groups are removed by acid, relying on different degrees of acid lability for selectivity.[5][10]
The Fmoc/tBu Strategy: The Modern Workhorse
Developed as a milder alternative to the harsh conditions of Boc chemistry, the Fmoc/tBu strategy has become the most widely used approach for SPPS, especially in automated synthesis.[2][11] It is renowned for its mild reaction conditions and true orthogonality.[][12]
Chemical Nature and Mechanism of the Fmoc Group
The Fmoc group is a urethane-type protecting group notable for its stability in acidic conditions and its lability in the presence of a mild base, typically a secondary amine like piperidine.[11][13]
Mechanism of Fmoc Deprotection: The removal of the Fmoc group is a rapid process that proceeds via a β-elimination mechanism.[14] A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This generates a carbanion intermediate, which then undergoes elimination to form the highly reactive dibenzofulvene (DBF) byproduct and an unstable carbamic acid. The carbamic acid spontaneously decarboxylates to release the free α-amino group of the peptide chain. The excess piperidine in the solution acts as a scavenger, trapping the DBF to form a stable adduct, preventing it from causing side reactions.[2][14]
The Fmoc-SPPS Workflow
The cyclical nature of Fmoc-SPPS is highly amenable to automation. A key advantage is that the deprotection byproduct, the DBF-piperidine adduct, has a strong UV absorbance, which can be used to monitor the reaction progress in real-time.[2]
Side-Chain Protection in Fmoc Chemistry
The orthogonality of the Fmoc strategy relies on the use of acid-labile side-chain protecting groups, typically based on the tert-butyl (tBu) moiety.[2] These groups, such as Boc (for Lys, His), OtBu (for Asp, Glu, Ser, Thr, Tyr), and Trt (for Asn, Gln, Cys, His), are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide's cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[11][15]
The Boc/Bzl Strategy: The Foundational Approach
The Boc/Bzl strategy was the first widely adopted method for SPPS and remains a robust and valuable technique, particularly for synthesizing long or hydrophobic peptides prone to aggregation.[3][12] It operates on the principle of graduated acid lability.
Chemical Nature and Mechanism of the Boc Group
The tert-butoxycarbonyl (Boc) group is an acid-labile carbamate used for temporary α-amino protection.[16][17] It is stable to the basic and nucleophilic conditions encountered during peptide synthesis.[18]
Mechanism of Boc Deprotection: The Boc group is removed under moderately acidic conditions, typically with 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][19] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl group to form a stable tert-butyl carbocation.[16] The resulting carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amino group as an ammonium salt.[16] The reactive tert-butyl cations generated can cause side reactions, such as the alkylation of sensitive residues like Met or Trp, necessitating the use of "scavenger" nucleophiles in the deprotection solution.[5][20]
The Boc-SPPS Workflow
A critical distinction in the Boc workflow is the necessity of a neutralization step. After deprotection with TFA, the newly exposed N-terminal amine exists as a trifluoroacetate salt, which is unreactive in the subsequent coupling step.[3][5] Therefore, a hindered organic base, such as diisopropylethylamine (DIEA), must be added to regenerate the free amine before the next amino acid can be coupled.[3]
Side-Chain Protection in Boc Chemistry
The "permanent" side-chain protecting groups used in the Boc strategy are typically benzyl-based (Bzl).[3] These groups are stable to the repetitive TFA treatments used for Nα-Boc removal. The final cleavage of the peptide from the resin and the removal of these side-chain groups require treatment with a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized, corrosion-resistant laboratory equipment.[3][5]
Comparative Analysis: Fmoc vs. Boc Strategy
The choice between the Fmoc and Boc strategies is a critical decision based on the specific peptide sequence, desired modifications, and available equipment.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Orthogonality | Fully Orthogonal[5][] | Not fully orthogonal (Graduated Lability)[5] |
| Nα-Deprotection | Mild Base (e.g., 20% piperidine in DMF)[2] | Strong Acid (e.g., TFA in DCM)[3] |
| Final Cleavage | TFA[2] | Anhydrous HF or TFMSA (highly corrosive)[3] |
| Automation | Easily automated; UV monitoring possible[11] | More complex due to corrosive reagents[4] |
| Compatibility | Excellent for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation)[2][11] | Advantageous for hydrophobic and aggregation-prone sequences[12] |
| Common Side Reactions | Aspartimide formation, especially in -Asp-Gly- sequences[11] | t-Butyl cation alkylation of Trp/Met; requires scavengers[5] |
Experimental Protocols
The following are generalized, step-by-step protocols for a single synthesis cycle. These must be optimized based on the specific peptide sequence and resin.
Protocol: Single Cycle of Fmoc-Based SPPS
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[3]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate via nitrogen bubbling or shaking for 5-10 minutes. Drain and repeat for another 5-10 minutes to ensure complete deprotection.[2][21]
-
Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-adduct. A typical wash cycle is 5-7 times with DMF.[21]
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.[1]
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF for 1-2 minutes. Add this activated solution to the resin.[1]
-
Reaction: Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates the reaction is complete.[1]
-
Final Washing: Wash the resin with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and byproducts. The resin is now ready for the next cycle starting at Step 2.[1]
Protocol: Single Cycle of Boc-Based SPPS
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for at least 30 minutes.
-
Boc Deprotection: Drain the DCM. Add a solution of 50% (v/v) TFA in DCM containing a scavenger (e.g., 0.5% dithiothreitol). Agitate for 2 minutes, drain, and add fresh deprotection solution. Agitate for an additional 20-30 minutes.[22][23]
-
Washing: Wash the resin thoroughly with DCM (3-5 times) and then isopropanol (to shrink the resin and remove residual acid) followed by DCM again.[22]
-
Neutralization: Add a solution of 5-10% (v/v) DIEA in DCM to the resin. Agitate for 2 minutes, drain, and repeat. This step is crucial to deprotonate the N-terminal ammonium salt.[3][22]
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove excess DIEA.[5]
-
Amino Acid Coupling: Couple the next pre-activated Boc-protected amino acid, similar to the Fmoc protocol.
-
Final Washing: Wash the resin with DMF/DCM to prepare for the next cycle starting at Step 2.
Conclusion
Both the Fmoc and Boc protecting group strategies are powerful, well-established methodologies that form the bedrock of modern peptide synthesis. The Fmoc/tBu strategy has largely become the dominant approach due to its milder conditions, true orthogonality, and high amenability to automation, making it ideal for synthesizing complex and modified peptides.[3][12] However, the foundational Boc/Bzl strategy remains an indispensable tool, offering a robust solution for the synthesis of long or challenging sequences that are prone to aggregation during synthesis.[12] A deep, technical understanding of the chemistry, advantages, and limitations of each strategy is essential for researchers, scientists, and drug development professionals to successfully and efficiently synthesize peptides for a new generation of therapeutics and research tools.
References
-
Probio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Probio. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Wikipedia. (2023). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
-
PNAS. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Retrieved from [Link]
-
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 1-12. Retrieved from [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]
-
Cárdenas, C., Coin, I., & Giraud, M. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1549. Retrieved from [Link]
-
White, P., Keyte, L. M., Bailey, T., & Conlon, J. M. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Pharmaceuticals, 14(8), 754. Retrieved from [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. DriveHQ. Retrieved from [Link]
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512-515. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. peptide.com [peptide.com]
- 21. chem.uci.edu [chem.uci.edu]
- 22. chempep.com [chempep.com]
- 23. researchgate.net [researchgate.net]
The Strategic Integration of Aminomethyl-Phenylalanine Derivatives in Modern Drug Development
<_SPLIT_SEPARATOR>
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and target specificity. Among these, aminomethyl-phenylalanine (Amp) derivatives have emerged as a particularly versatile class of building blocks. As β-amino acid analogs of phenylalanine, they introduce unique structural constraints and functionalities that address key limitations of native peptides, such as proteolytic instability and poor bioavailability. This guide provides a comprehensive overview of the synthesis, core applications, and detailed experimental protocols associated with Amp derivatives, offering field-proven insights for their strategic deployment in drug discovery programs.
Foundational Principles: The Structural Advantage of Aminomethyl-Phenylalanine
Natural peptides, while exhibiting high target affinity, are often hampered by rapid degradation by endogenous proteases. Aminomethyl-phenylalanine derivatives circumvent this by introducing an additional methylene group into the peptide backbone, classifying them as β-amino acids.[1] This fundamental structural alteration offers several distinct advantages:
-
Proteolytic Resistance: The modified backbone is not recognized by standard proteases, significantly increasing the in-vivo half-life of the resulting peptidomimetic.[2]
-
Conformational Constraint: The extended backbone restricts the rotational freedom of the peptide chain, pre-organizing it into specific secondary structures like helices and turns.[3][4] This can lock the molecule into its bioactive conformation, enhancing binding affinity and reducing the entropic penalty upon target binding.
-
Structural Diversity: The aminomethyl group can be positioned at the ortho-, meta-, or para- position of the phenyl ring, and the amino group itself can be further functionalized, allowing for fine-tuning of the derivative's steric and electronic properties.[5]
>", shape=plaintext];
b -> b_struct [style=invis];
}
Synthesis and Incorporation into Peptides
The versatility of Amp derivatives is rooted in their compatibility with standard peptide synthesis methodologies, particularly Solid-Phase Peptide Synthesis (SPPS).[6][7] Commercially available forms are typically protected with Fmoc (9-fluorenylmethoxycarbonyl) on the α-amino group and Boc (tert-butyloxycarbonyl) on the side-chain amino group (e.g., Fmoc-L-Amp(Boc)-OH), enabling their seamless integration into Fmoc-based SPPS protocols.[8][9]
The synthesis of the core Amp structure itself can be achieved through various organic chemistry routes, often starting from a protected phenylalanine derivative where the phenyl ring is functionalized, for instance, with a chloromethyl group that can be subsequently displaced by an amine.[5]
Experimental Protocol: Incorporation of Fmoc-L-Amp(Boc)-OH via SPPS
This protocol outlines the manual incorporation of an Amp derivative into a growing peptide chain on a solid support resin.
Pillar of Trustworthiness: Each step includes a validation checkpoint. The success of SPPS relies on driving each reaction to completion. In-process checks, like the Kaiser test, are critical for ensuring the protocol is self-validating.
-
Resin Preparation:
-
Start with a pre-loaded Wang or Rink Amide resin, depending on whether a C-terminal acid or amide is desired.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
-
Fmoc-Deprotection:
-
Drain the DMF. Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain. Repeat with a second 15-minute piperidine treatment.
-
Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine.
-
Validation: Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Coupling:
-
Causality: The coupling of a sterically hindered β-amino acid can be sluggish. Therefore, a potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen to ensure an efficient reaction and minimize potential racemization.
-
Prepare the activation solution: In a separate vial, dissolve Fmoc-L-Amp(Boc)-OH (3 eq.), HATU (2.95 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours.
-
Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates successful coupling (no remaining primary amines). If the test is positive, a second coupling may be required.
-
-
Capping (Optional but Recommended):
-
To block any unreacted free amines and prevent the formation of deletion sequences, perform a capping step.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Chain Elongation:
-
Return to Step 2 to continue adding the next amino acid in the sequence.
-
Core Applications in Drug Development
Peptidomimetics and Protease Inhibitors
The most direct application of Amp derivatives is in the creation of peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides.[10] By replacing a standard phenylalanine residue with an Amp derivative, researchers can develop potent and stable inhibitors of proteases.
For example, many proteases, such as chymotrypsin, have a substrate preference for cleaving after large hydrophobic residues like phenylalanine.[11] An inhibitor designed with an Amp residue at this position can bind effectively to the enzyme's active site but will resist cleavage due to its unnatural β-amino acid backbone. This strategy has been explored for developing inhibitors for a range of proteases involved in human disease.[12][13]
Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1 and GIP, which are crucial for regulating blood glucose.[14] Inhibiting DPP-4 prolongs the action of these hormones, making it an effective strategy for treating type 2 diabetes.[15][16] Many DPP-4 inhibitors are peptidomimetic in nature, designed to fit into the enzyme's active site.[17] The incorporation of constrained amino acids, conceptually similar to Amp derivatives, can enhance binding affinity and provide the necessary stability for an oral drug.[18]
Stabilization of Secondary Structures
The conformational rigidity of β-amino acids can be exploited to stabilize specific secondary structures, particularly β-turns and helices.[4] β-turns are critical for molecular recognition events in many biologically active peptides.[19] By replacing an amino acid within a turn sequence with a constrained Amp derivative, the peptide can be locked into that conformation, leading to a significant increase in biological activity.
This principle is also applicable to stabilizing α-helices, which are often involved in protein-protein interactions. A novel, noncovalent stapling strategy using α-methyl-l-phenylalanine has been proposed to stabilize peptides, demonstrating the power of phenylalanine derivatives in creating robust α-helical mimetics.[20]
Characterization and Analysis
Once a peptide containing an Amp derivative is synthesized, its identity and purity must be rigorously confirmed. Standard analytical techniques are employed for this purpose.[21][22]
| Analytical Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | Assess purity and quantify the final product. | A single major peak indicating >95% purity. The retention time will differ from the native peptide due to the modification. |
| Mass Spectrometry (LC-MS, MALDI-TOF) | Confirm the molecular weight of the synthesized peptide. | The observed mass should match the calculated theoretical mass of the peptide containing the Amp derivative. |
| Nuclear Magnetic Resonance (NMR) | Determine the three-dimensional structure and confirm incorporation. | Specific proton signals corresponding to the extra methylene group and altered backbone amides can confirm successful incorporation and provide insights into the peptide's conformation in solution. |
| Amino Acid Analysis (AAA) | Quantify the final peptide content and confirm amino acid ratios. | Provides an accurate measure of the net peptide content in the lyophilized powder, accounting for water and counter-ions.[21] |
Future Perspectives
The utility of aminomethyl-phenylalanine derivatives in drug discovery is continually expanding. Future research is likely to focus on:
-
Novel Derivatives: Synthesizing Amp analogs with diverse functionalities on the phenyl ring or the side-chain amine to create novel chemical probes and therapeutic leads.[23]
-
Complex Scaffolds: Incorporating Amp derivatives into more complex architectures like cyclic peptides and miniproteins to generate highly stable and potent binders for challenging drug targets.[3]
-
Drug Delivery: Using Amp-rich peptides as cell-penetrating peptides or blood-brain barrier shuttles to deliver therapeutic payloads to previously inaccessible targets.[24][25]
By providing a unique combination of proteolytic stability, conformational constraint, and synthetic tractability, aminomethyl-phenylalanine derivatives represent a powerful tool in the arsenal of the modern medicinal chemist. Their strategic application will undoubtedly continue to drive the development of next-generation peptide-based therapeutics.
References
-
Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 0(4), 72-74. Available at: [Link]
-
Ball, J. B., & Alewood, P. F. (1990). Conformational constraints: nonpeptide beta-turn mimics. Journal of Molecular Recognition, 3(2), 55–64. Available at: [Link]
-
Powder Systems Limited. (2025). What is Solid-phase Peptide Synthesis? Retrieved from [Link]
-
Ahmad, S. S., Ali, A., Mohammad, T., & Hassan, M. I. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 770. Available at: [Link]
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. Available at: [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
Malakoutikhah, M., et al. (2010). N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles. Journal of Medicinal Chemistry, 53(6), 2529–2538. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]
-
Wikipedia. (2023). Peptidomimetic. Retrieved from [Link]
-
U.S. National Library of Medicine. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. Retrieved from [Link]
-
Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]
-
Drucker, D. J. (2018). The pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. Endocrine Reviews, 39(4), 433–453. Available at: [Link]
-
González-López, M., et al. (2013). Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides. Food Chemistry, 141(3), 2798–2805. Available at: [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(29), 16049–16061. Available at: [Link]
-
Bionity. (n.d.). Beta-peptide. Retrieved from [Link]
Sources
- 1. Beta-peptide [bionity.com]
- 2. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities [mdpi.com]
- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Conformational constraints: nonpeptide beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 6. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 11. Protease Inhibitors [labome.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Peptidyl nitroalkene inhibitors of main protease rationalized by computational and crystallographic investigations as antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 17. brieflands.com [brieflands.com]
- 18. Inhibition of dipeptidyl peptidase IV and xanthine oxidase by amino acids and dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptides Constrained to Type VI beta-Turns. 1. Evidence for an Exceptionally Stable Intramolecular Hydrogen Bond. | Semantic Scholar [semanticscholar.org]
- 20. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpt.com [jpt.com]
- 22. biopharmaspec.com [biopharmaspec.com]
- 23. researchgate.net [researchgate.net]
- 24. N-methyl phenylalanine-rich peptides as highly versatile blood-brain barrier shuttles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Fmoc-p-(Boc-aminomethyl)-L-Phe-OH: A Bifunctional Scaffold for Advanced Peptide Library Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of vast chemical space is paramount in modern drug discovery. Peptide libraries offer a powerful platform for identifying novel therapeutic leads, but their diversity is often constrained by the 20 proteinogenic amino acids. The incorporation of non-canonical, bifunctional amino acids provides a strategic gateway to exponentially expand library complexity and functionality. This guide provides an in-depth technical exploration of Fmoc-p-(Boc-aminomethyl)-L-phenylalanine (Fmoc-p-(Boc-aminomethyl)-L-Phe-OH), a uniquely versatile building block for peptide library development. We will dissect the strategic advantage of its orthogonal protection scheme, provide detailed, field-tested protocols for its integration into solid-phase peptide synthesis (SPPS), and illustrate its application in creating diverse libraries through on-resin derivatization.
The Strategic Imperative: Orthogonal Chemistry on a Single Residue
In peptide synthesis, the deliberate and sequential formation of amide bonds is governed by the use of protecting groups.[1] An ideal protecting group strategy is "orthogonal," meaning that different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1][2][3] The Fmoc/tBu strategy is a cornerstone of modern SPPS, where the temporary Nα-Fmoc group is labile to basic conditions (e.g., piperidine), while the more permanent side-chain protecting groups (often tert-butyl based) are removed during the final cleavage step with strong acid (e.g., Trifluoroacetic Acid, TFA).[][5]
Fmoc-p-(Boc-aminomethyl)-L-Phe-OH elevates this principle by incorporating two distinct, orthogonally removable protecting groups onto a single amino acid scaffold.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the α-amino group, enabling its incorporation into the growing peptide backbone via standard SPPS protocols. It is removed by a weak base like piperidine to allow for chain elongation.[5][]
-
Boc (tert-butyloxycarbonyl) Group: Protects the exocyclic aminomethyl group on the phenyl ring. This group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under milder acidic conditions than those required for final peptide cleavage from the resin.[2][7][]
This bifunctional nature transforms the amino acid from a simple structural component into a versatile chemical handle for post-synthesis, on-resin modification, which is the key to sophisticated library design.[9][10][11][12]
Physicochemical Properties & Handling
Proper handling and storage are critical for ensuring the reactivity and purity of this specialized reagent.
| Property | Value | Source |
| Synonyms | Fmoc-L-Phe(4-CH2NHBoc)-OH | [13] |
| CAS Number | 204715-91-3 | [] |
| Molecular Formula | C30H32N2O6 | [] |
| Molecular Weight | 516.58 g/mol | [] |
| Appearance | White to off-white powder | [15] |
| Purity | ≥ 98% (HPLC) | [15] |
| Storage Conditions | Store at 2-8°C, keep dry and in a well-ventilated place. | [15][16] |
Handling Precautions: Avoid formation of dust and aerosols. Use personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Handle in a well-ventilated area or fume hood.[16] While specific toxicity data is limited, it should be handled with the standard care afforded to all laboratory chemicals.[16]
Core Methodology: Integration into Solid-Phase Peptide Synthesis (SPPS)
The successful incorporation of Fmoc-p-(Boc-aminomethyl)-L-Phe-OH into a peptide sequence relies on standard, well-established Fmoc-SPPS protocols.[5][] The overall iterative process is depicted below.
Caption: Iterative workflow for standard Fmoc-SPPS.
Experimental Protocol: Coupling Fmoc-p-(Boc-aminomethyl)-L-Phe-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Preparation:
-
Start with 0.1 mmol of a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[17]
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.[18]
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF (1 x 5 min, 1 x 10 min).[19]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation of Amino Acid:
-
In a separate vial, dissolve 2 to 4 equivalents of Fmoc-p-(Boc-aminomethyl)-L-Phe-OH (e.g., 0.4 mmol, 206.6 mg) and a suitable activator in DMF.
-
Expert Insight: The choice of coupling reagent is critical for efficiency, especially with bulky, non-canonical amino acids.[18] Uronium/aminium salt-based activators like HATU or HCTU are highly recommended for their speed and ability to suppress racemization.[18][20]
-
| Coupling Reagent | Type | Typical Coupling Time | Relative Performance |
| HATU | Aminium Salt | 15-45 minutes | Excellent, very low racemization |
| HCTU | Aminium Salt | 15-45 minutes | Excellent, very low racemization |
| PyBOP | Phosphonium Salt | 30-120 minutes | Very Good, low racemization |
| DIC/Oxyma | Carbodiimide | 60-180 minutes | Good, cost-effective for simple couplings |
-
Coupling to Resin:
-
Drain the DMF from the deprotected resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test on a small sample of resin beads.[19] A negative result (yellow beads) indicates complete coupling, as no free primary amines remain.
-
If the test is positive (blue beads), the coupling step should be repeated ("double coupling").
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next deprotection and coupling cycle.
-
Unlocking Combinatorial Diversity: On-Resin Derivatization
The true power of Fmoc-p-(Boc-aminomethyl)-L-Phe-OH is realized after its incorporation into the peptide. The orthogonal Boc group on the side chain can be selectively removed to unmask a reactive primary amine, which serves as a point for chemical diversification while the peptide remains anchored to the solid support.
Caption: Orthogonal deprotection strategies for the title compound.
Experimental Protocol: Selective Boc Deprotection on Resin
-
Resin Preparation:
-
After completing the synthesis of the core peptide, ensure the N-terminus is Fmoc-protected.
-
Wash the peptide-resin extensively with Dichloromethane (DCM) (5-7 times) to remove all traces of DMF.
-
Dry the resin slightly under a stream of nitrogen.
-
-
Deprotection Cocktail:
-
Prepare a solution of 20-30% Trifluoroacetic Acid (TFA) in DCM.
-
Causality: This concentration of TFA is sufficient to cleave the acid-labile Boc group but is generally not strong enough to cleave the peptide from standard resins (like Rink Amide) or remove other acid-labile side-chain protecting groups (e.g., tBu, Trt) with short exposure times.[] This selectivity is the crux of the methodology.
-
-
Cleavage Reaction:
-
Add the TFA/DCM solution to the resin and agitate at room temperature for 30-60 minutes.
-
Drain the acidic solution.
-
Repeat the treatment with fresh TFA/DCM solution for another 30-60 minutes to ensure complete removal.
-
-
Neutralization and Washing:
-
Drain the cleavage cocktail.
-
Wash the resin with DCM (3-5 times).
-
Neutralize the newly formed trifluoroacetate salt of the amine by washing with a solution of 10% DIEA in DMF (2 x 5 min).
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next step. The resin now contains a peptide with a free primary amine on the phenylalanine side chain.
-
Experimental Protocol: On-Resin Library Diversification (Acylation Example)
-
Reagent Preparation:
-
Prepare stock solutions of various acylating agents (e.g., acyl chlorides, carboxylic acids) in a suitable solvent like DMF or NMP.
-
For this example, we will use a library of 3 different acyl chlorides (R1-COCl, R2-COCl, R3-COCl).
-
-
Library Synthesis (Split-and-Pool Method):
-
Divide the 0.1 mmol of deprotected peptide-resin into three equal portions in separate reaction vessels.
-
To each vessel, add a solution of one of the acyl chlorides (3-5 equivalents) and a base like DIEA (5-10 equivalents) in DMF.
-
Allow the reactions to proceed for 1-2 hours at room temperature.
-
Wash each portion of the resin extensively with DMF and DCM.
-
At this stage, you have three distinct sets of resin beads, each bearing a different modification. For screening, these can be pooled (for one-bead-one-compound libraries) or kept separate.
-
Final Cleavage and Purification
Once the on-resin diversification is complete, the final step is to cleave the peptides from the solid support and remove all remaining side-chain protecting groups.
Experimental Protocol: Global Deprotection and Cleavage
-
Preparation: Wash the modified peptide-resin with DCM and dry under vacuum for at least 1 hour.
-
Cleavage:
-
Prepare a standard cleavage cocktail, typically containing >90% TFA with scavengers to protect sensitive residues. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/TIPS (82.5:5:5:5:2.5 v/v).[21]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and react for 2-4 hours at room temperature.[19]
-
-
Peptide Precipitation & Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.[19]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
The peptide is now ready for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Caption: Workflow for one-bead-one-compound peptide library synthesis.
Conclusion
Fmoc-p-(Boc-aminomethyl)-L-Phe-OH is more than a mere building block; it is a strategic tool for introducing controlled, high-density diversity into peptide libraries. Its inherent orthogonal protection scheme provides a reliable and efficient method for on-resin modification, enabling the synthesis of libraries with tailored functionalities. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively leverage this versatile compound to accelerate the discovery of novel peptide-based therapeutics and chemical probes.
References
- Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences.
- A Comparative Guide to Orthogonal Protecting Group Strategies Involving the Fmoc Group. (n.d.). BenchChem.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. (n.d.). BenchChem.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. (2020). Molecules.
- Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. (2020). ResearchGate.
- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
- Application Notes & Protocols: A Step-by-Step Guide for Using Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS). (n.d.). BenchChem.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Fmoc-Phe-OH - Safety Data Sheet. (2025). ChemicalBook.
- Boc-4-(Fmoc-amino)-L-phenylalanine. (n.d.). Chem-Impex.
- Safety Data Sheet for Nα-Fmoc-4-(Boc-amino)-D-phenylalanine. (n.d.). AAPPTec, LLC.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation. (2018). Biochemistry.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols.
- Design and applications of bifunctional small molecules: Why two heads are better than one. (n.d.). Journal of Cellular and Molecular Medicine.
- Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011). Journal of Peptide Science.
- Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. (n.d.). BOC Sciences.
- A bifunctional amino acid to study protein–protein interactions. (n.d.). RSC Publishing.
- Fmoc-3-(Boc-aminomethyl)-L-phenylalanine. (n.d.). Chem-Impex.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- BOC-amino acids. (n.d.). BOC Sciences.
Sources
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chemimpex.com [chemimpex.com]
- 15. chemimpex.com [chemimpex.com]
- 16. peptide.com [peptide.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. luxembourg-bio.com [luxembourg-bio.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
Introduction: Expanding the Peptide Repertoire with Non-Canonical Amino Acids
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the efficient and automated assembly of amino acid sequences.[1][] The most widely adopted method, Fmoc/tBu (tert-butyl) chemistry, offers the advantages of mild reaction conditions and versatility.[1][3] A significant advancement in peptide science is the incorporation of non-canonical amino acids, which can bestow novel structural and functional properties upon peptides, such as enhanced enzymatic stability and the introduction of versatile functional groups for further modification.[4]
This application note provides a detailed guide for the incorporation of a particularly valuable non-canonical amino acid, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, into a peptide sequence using standard Fmoc-based SPPS protocols. This amino acid is a key building block for introducing a primary amine functionality on the phenyl ring, which can serve as a versatile handle for bioconjugation, such as the attachment of fluorophores, polyethylene glycol (PEG), or cytotoxic drugs.[4] The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amino function and the acid-labile Boc group for the side-chain aminomethyl group, is central to its successful application.[4][5][6][7]
The Power of Orthogonal Protection: The Fmoc/Boc Strategy
The successful stepwise assembly of a peptide chain hinges on the strategic use of protecting groups.[5] Orthogonal protection is a strategy that employs two or more protecting groups that can be selectively removed without affecting the others.[5][6] In the case of this compound, we utilize a bis-orthogonal protection scheme.[8]
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group protects the α-amino group of the amino acid.[9] It is stable under a variety of reaction conditions but can be selectively removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[9] This deprotection step is performed at the beginning of each coupling cycle to expose the free amine for the subsequent peptide bond formation.[1]
-
The Boc (tert-butyloxycarbonyl) Group: This group protects the aminomethyl functionality on the phenylalanine side chain. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[10] This differential lability is the key to the orthogonal strategy, allowing the peptide chain to be elongated without premature deprotection of the side chain.[6]
The following diagram illustrates the structure of this compound, highlighting the orthogonal protecting groups.
Caption: The iterative cycle of solid-phase peptide synthesis.
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling: This step forms the peptide bond. The carboxylic acid of the incoming Fmoc-protected amino acid is activated to facilitate nucleophilic attack by the free amine on the resin-bound peptide.
-
Preparation of the Activated Amino Acid: In a separate vial, dissolve the Fmoc-amino acid (including this compound, typically 3-5 equivalents relative to the resin loading) and a coupling reagent in DMF. [12]Add a base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. [12] * Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. [1] * Agitate the mixture for 30-60 minutes at room temperature. [1]For potentially difficult couplings, such as with bulky amino acids or during the synthesis of long peptides, the reaction time can be extended, or a double coupling can be performed. [11] * Washing: After the coupling reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. [1]
-
Quantitative Data for Reagents
| Reagent | Typical Equivalents (relative to resin loading) | Purpose |
| Fmoc-Amino Acid | 3 - 5 | Building block for peptide chain |
| Coupling Reagent (e.g., HATU, HCTU) | 2.9 - 4.5 | Activates the carboxylic acid for amide bond formation |
| Base (e.g., DIPEA, Collidine) | 6 - 10 | Neutralizes the amino acid salt and facilitates activation |
| Piperidine | 20% (v/v) in DMF | Removes the Fmoc protecting group |
Note: The optimal equivalents may vary depending on the specific amino acid, coupling reagent, and peptide sequence.
Choice of Coupling Reagents
The selection of the coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions like racemization. [12]
| Coupling Reagent | Type | Advantages | Considerations |
|---|---|---|---|
| HATU, HCTU | Aminium/Uronium Salt | High reactivity, fast coupling times, low racemization. [12] | Higher cost. [12] |
| HBTU | Aminium/Uronium Salt | Efficient and widely used. [12] | Slightly lower reactivity compared to HATU/HCTU. [12] |
| PyBOP | Phosphonium Salt | Highly efficient, low racemization. [12] |
| DIC/HOBt or DIC/OxymaPure® | Carbodiimide/Additive | Cost-effective, good for routine synthesis. [12]| Longer coupling times compared to aminium/uronium salts. [12]|
For the incorporation of this compound, high-efficiency reagents like HATU or HCTU are recommended to ensure complete coupling. [12]
PART 3: Final Fmoc Deprotection
After the last amino acid has been coupled, a final Fmoc deprotection step is performed as described in PART 2, step 1.
PART 4: Cleavage and Global Deprotection
This final step cleaves the synthesized peptide from the resin support and removes all acid-labile side-chain protecting groups, including the Boc group on the 4-(aminomethyl)-L-phenylalanine side chain.
CAUTION: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Preparation of the Cleavage Cocktail: A standard cleavage cocktail for peptides with a Boc-protected side chain is a mixture of trifluoroacetic acid (TFA), a scavenger, and water. The scavengers are crucial for trapping the reactive carbocations generated during the deprotection process, thus preventing side reactions. [13] * Typical Cleavage Cocktail (Reagent R):
- TFA: 95%
- Triisopropylsilane (TIS): 2.5%
- Water: 2.5%
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum. [1]
-
Post-Synthesis: Purification and Analysis
The crude peptide obtained after cleavage is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.
Conclusion
The incorporation of this compound into peptides using solid-phase synthesis is a straightforward process that leverages the principles of orthogonal protection. [4]This versatile building block opens up a wide range of possibilities for creating peptides with novel functionalities and for developing advanced peptide-based therapeutics and research tools. By following the detailed protocols and understanding the underlying chemical principles outlined in this application note, researchers can confidently and successfully synthesize peptides containing this valuable non-canonical amino acid.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Nowick Laboratory, UCI Department of Chemistry. (2020, March 17).
- BenchChem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- BenchChem. (2025). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis.
- Fiveable. (n.d.). Orthogonal Protection Definition - Organic Chemistry Key Term.
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.).
- Kent, S. B. H., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 92(26), 12485-12489.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Chinese Journal of Applied Chemistry. (2017). Synthesis of 4-(N-substituted)aminomethyl phenylalanines.
- Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(9), 985-992.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Pennington, M. W. (n.d.). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Creative Peptides. (n.d.). 4-Aminomethyl-L-Phenylalanine.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences.
- Chem-Impex. (n.d.). L-phenylalanine - Fmoc-4-(Boc-amino).
- Chem-Impex. (n.d.). Fmoc-4-amino-L-phenylalanine.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC.
- Biosynth. (n.d.). Fmoc-4-(Boc-amino)-L-phenylalanine | 174132-31-1 | FF47785.
- ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Coupling of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: Navigating the Synthesis of Peptides with Bifunctional Amino Acids
Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a uniquely structured amino acid derivative of significant interest in peptide chemistry and drug discovery.[1][2] Its design, featuring an N-terminal Fmoc group for temporary protection and a side-chain Boc group for more permanent protection, allows for the strategic incorporation of a primary amine on the phenyl ring. This bifunctionality is invaluable for creating complex peptide architectures, such as branched peptides, peptide-drug conjugates, and molecules with constrained conformations.[1][3]
However, the successful incorporation of this versatile building block into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is contingent upon the selection of an appropriate coupling strategy. The steric bulk of the Boc-protected side chain can present challenges to achieving high coupling efficiencies, necessitating a careful consideration of coupling reagents and reaction conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in SPPS, with a focus on selecting the optimal coupling reagents and protocols to ensure high-yield and high-purity peptide synthesis.
The Critical Choice: Selecting a Coupling Reagent for a Sterically Demanding Residue
The efficiency of amide bond formation in SPPS is largely dictated by the chosen coupling reagent. For sterically hindered amino acids like this compound, the choice of reagent is even more critical to drive the reaction to completion and avoid the formation of deletion sequences.[4] The most common and effective coupling reagents for such applications fall into two main categories: uronium/aminium salts and carbodiimides used in conjunction with an additive.
Uronium/Aminium Salts: The High-Performance Workhorses
Uronium and aminium-based coupling reagents, such as HATU, HBTU, and the more recent COMU, are renowned for their high reactivity and efficiency, particularly in challenging coupling scenarios.[][6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU consistently delivers superior performance in terms of reaction speed and the purity of the final peptide product, especially for "difficult" sequences.[6] Its enhanced reactivity is attributed to the formation of a highly reactive O-acylisourea intermediate.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): While also highly effective, HBTU is generally considered slightly less reactive than HATU.[7] However, it remains a robust and widely used reagent for many standard and challenging couplings.[7]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU offers coupling efficiencies comparable to HATU but with a superior safety profile, as it does not release potentially explosive benzotriazole byproducts.[8] Its high solubility in a wide range of solvents is an additional advantage.[8]
Carbodiimides with Additives: A Classic and Cost-Effective Approach
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with a nucleophilic additive like OxymaPure® (ethyl cyanoglyoxylate-2-oxime) provides a reliable and cost-effective method for peptide coupling. This approach is particularly favored for its ability to minimize racemization, a critical consideration for maintaining the stereochemical integrity of the peptide.[9][10] The additive forms a highly reactive ester with the carboxylic acid, which then readily reacts with the free amine of the growing peptide chain.
Comparative Overview of Recommended Coupling Reagents
The following table provides a comparative summary of the recommended coupling reagents for this compound, highlighting their key characteristics to aid in selection.
| Coupling Reagent | Key Advantages | Considerations |
| HATU | - Highest reactivity and coupling efficiency, especially for sterically hindered residues.- Faster reaction times. | - Higher cost compared to other reagents.- Potential for side reactions if not used correctly. |
| HBTU | - High coupling efficiency for a wide range of amino acids.- Well-established and widely used. | - Slightly lower reactivity than HATU.- Can lead to guanidinylation of the N-terminus if used in excess. |
| COMU | - Coupling efficiency comparable to HATU.- Improved safety profile (no explosive byproducts).- Excellent solubility. | - Higher cost than HBTU and DIC/Oxyma. |
| DIC/OxymaPure® | - Low risk of racemization.- Cost-effective.- Byproducts are generally soluble and easily washed away. | - May require longer coupling times or double coupling for very difficult sequences compared to uronium salts. |
Experimental Protocols: Step-by-Step Methodologies
The following are detailed protocols for the incorporation of this compound into a peptide sequence using the recommended coupling reagents. These protocols assume a standard manual or automated Fmoc-SPPS workflow.[11]
General Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.
Caption: Simplified mechanism of uronium-based peptide coupling.
Conclusion: A Pathway to Successful Synthesis
The successful incorporation of this compound into synthetic peptides is readily achievable with a well-considered coupling strategy. For routine couplings, the DIC/OxymaPure® method offers a balance of efficiency and cost-effectiveness with minimal risk of racemization. For more challenging sequences where steric hindrance may be a factor, the use of a high-performance uronium reagent such as HATU or COMU is recommended to ensure high yields and purity. By following the detailed protocols and considering the key troubleshooting points outlined in this application note, researchers can confidently utilize this versatile amino acid derivative to advance their peptide-based research and development endeavors.
References
-
Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-170. [Link]
-
Spencer, J. R., & Holy, A. (1996). A comparative study of methods to couple hindered peptides. The Journal of Peptide Research, 48(6), 527-535. [Link]
-
Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
Shinbara, K., Liu, W., van Neer, R. H. P., & Suga, H. (2020). Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers in Chemistry, 8, 590. [Link]
-
Liu, K., He, B., & Xiao, S. (1990). Synthesis of 4-(N-substituted)aminomethyl phenylalanines. Chinese Journal of Applied Chemistry, 7(4), 72-74. [Link]
-
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic letters, 16(3), 940–943. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Ghanei-kushkeyi, M., & Behmadi, H. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Pharmaceutical and Biomedical Research, 4(3), 1-8. [Link]
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]
-
Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(2), 199-203. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES [yyhx.ciac.jl.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. oxymapure.com [oxymapure.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. biosynth.com [biosynth.com]
Application Note: Strategic Deprotection of Boc-Protected 4-(Aminomethyl)-L-phenylalanine Side-Chain
Introduction: The Versatility of a Bifunctional Building Block
4-(Aminomethyl)-L-phenylalanine (Amf) is a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. Its unique structure, incorporating both a primary α-amino group and a benzylic aminomethyl side-chain, allows for the creation of complex molecular architectures, including branched peptides, peptide-drug conjugates, and constrained cyclic peptides. To achieve regioselective functionalization, orthogonal protection strategies are paramount.[1][][3] The use of the tert-butyloxycarbonyl (Boc) group to protect the side-chain amine is a common and effective strategy, owing to its general stability and predictable, acid-labile nature.[4][]
This guide provides a comprehensive overview of the chemical principles and practical protocols for the deprotection of the side-chain Boc group on 4-(aminomethyl)-L-phenylalanine derivatives. We will explore the underlying mechanisms, compare distinct deprotection strategies, and provide detailed, field-proven protocols for researchers in drug development and synthetic chemistry.
The Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of a Boc group is an acid-catalyzed process that proceeds via a unimolecular elimination (E1) mechanism.[6][7][8] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][9] This protonation makes the carbonyl carbon more electrophilic, weakening the adjacent C-O bond. The key step is the subsequent departure of the highly stable tert-butyl carbocation.[6][10] The resulting carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[6][8]
The liberated tert-butyl carbocation is a reactive electrophile that can lead to unwanted side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine, if not properly managed.[10][11][12] This necessitates the use of "scavengers" in the cleavage cocktail to trap the carbocation.[12][13]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Strategic Considerations: Choosing the Right Deprotection Conditions
The choice of deprotection conditions depends critically on the overall molecular structure, particularly the presence of other acid-labile protecting groups. 4-(Aminomethyl)-L-phenylalanine is often protected at both the α-amino (Nα) and side-chain (Nε) positions. The Nα-Boc group is generally more labile to acidolysis than the benzylic Nε-Boc group.[4] This subtle difference in reactivity can be exploited for selective deprotection.
| Condition | Primary Use | Key Strengths | Limitations |
| Strong Acidolysis (TFA) | Complete, non-selective removal of all Boc and other highly acid-labile groups (e.g., t-butyl esters). | Fast, reliable, and highly effective for final deprotection steps.[4] | Non-selective; requires scavengers to prevent side reactions.[10][11] |
| Mild Acidolysis (HCl/Dioxane) | Selective removal of the Nα-Boc group while leaving the side-chain Boc group intact.[4][14][15] | Enables sequential peptide synthesis at the N-terminus.[14][16] | Slower reaction times; may not be suitable for all substrates.[16] |
| Thermal Deprotection | Acid-free removal of Boc groups, useful for highly acid-sensitive substrates.[17] | Avoids acid-catalyzed side reactions; can offer unique selectivity.[17] | Requires high temperatures; not broadly applicable and can cause degradation. |
Protocols for Boc Deprotection
Safety Precaution: Always work in a well-ventilated fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Hydrogen chloride (HCl) in dioxane is also corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Protocol 1: Complete Deprotection with Trifluoroacetic Acid (TFA)
This protocol is designed for the complete and final removal of the side-chain Boc group, typically performed after peptide chain elongation is complete.
Rationale: TFA is a strong acid that ensures rapid and complete cleavage of the robust benzylic Boc group.[4] A "scavenger cocktail" is essential to quench the tert-butyl cations generated, thereby preventing alkylation of sensitive residues and improving the purity of the final product. Water acts as a scavenger, while triisopropylsilane (TIS) is a highly effective reducing scavenger for carbocations.[18]
Materials:
-
Boc-protected peptide-resin or solution-phase substrate
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
-
Round-bottom flask or peptide cleavage vessel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: If starting from a solid support, ensure the peptide-resin is dry. Place the substrate (1 equivalent) in a suitable reaction vessel.
-
Cleavage Cocktail: Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v). For every 100 mg of peptide-resin, use approximately 2 mL of the cocktail.
-
Reaction: Add the cleavage cocktail to the substrate at room temperature. Stir the mixture gently. For solution-phase substrates, a reaction time of 1-2 hours is typical. For solid-phase cleavage, allow the reaction to proceed for 2-3 hours.[4]
-
Monitoring: Progress can be monitored by taking a small aliquot, quenching it with a large volume of cold ether, and analyzing the precipitate by LC-MS.[18][19] The disappearance of the starting material and the appearance of the deprotected product mass will indicate completion.
-
Work-up (Solid-Phase): Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of neat TFA or DCM. Combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a flask containing a large volume (10-20 fold excess) of cold diethyl ether with vigorous stirring. A white precipitate of the deprotected peptide should form.
-
Isolation: Collect the precipitate by filtration or centrifugation. Wash the solid with cold diethyl ether two more times to remove residual TFA and scavengers.
-
Drying: Dry the final product under high vacuum. The product is typically obtained as a TFA salt.
Protocol 2: Selective Nα-Boc Deprotection with HCl in Dioxane
This protocol is intended for the selective removal of a more labile Nα-Boc group, leaving the side-chain Boc group of the Amf residue intact for subsequent modification.
Rationale: A 4M solution of HCl in an anhydrous organic solvent like 1,4-dioxane is acidic enough to cleave the Nα-Boc group but is generally insufficient to cleave the more stable benzylic side-chain Boc group under controlled conditions.[4][14][15] The absence of water and the use of a non-polar solvent system temper the reactivity.
Materials:
-
Nα-Boc, Nε-Boc protected 4-(aminomethyl)-L-phenylalanine derivative
-
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
-
1,4-Dioxane, anhydrous
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Preparation: Dissolve the doubly Boc-protected substrate (1 equivalent) in anhydrous 1,4-dioxane (approx. 10 mL per gram of substrate) in a round-bottom flask.[4]
-
Reaction: To the stirred solution, add 4M HCl in 1,4-dioxane (4-5 equivalents). Stir the reaction at room temperature.
-
Monitoring: The reaction is typically complete within 30-60 minutes.[14][15] Monitor the reaction by TLC or LC-MS, observing the conversion of the starting material to a more polar product.[4]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Precipitation: Add cold diethyl ether to the resulting residue to precipitate the product.[4] The product will be the hydrochloride salt of the side-chain protected amine.
-
Isolation: Collect the solid precipitate by filtration, wash it thoroughly with cold diethyl ether, and dry it under vacuum.[4]
Experimental Workflow and Monitoring
A successful deprotection requires careful monitoring to ensure complete conversion while minimizing side reactions. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for real-time analysis.
Caption: General workflow for Boc deprotection and analysis.
LC-MS Monitoring Protocol:
-
System: Standard HPLC with a C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Method: Inject a small, quenched sample. Run a gradient from 5% to 95% B over 5-10 minutes.
-
Analysis: Monitor the total ion chromatogram (TIC) for the disappearance of the starting material's mass peak and the appearance of the expected product mass peak. The deprotected amine will typically have a shorter retention time due to increased polarity.[18]
References
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-66. [Link]
- ResearchGate.
- ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- BOC Sciences.
- Fisher Scientific. Amine Protection / Deprotection.
-
ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
-
Galanis, A. S., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
Sarode, P. N., et al. (2023). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Microsaic Systems. Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
- BenchChem. (2025). Application Notes and Protocols for Boc Deprotection of Amino-PEG12-Boc. BenchChem.
- ChemPep. Boc Solid Phase Peptide Synthesis.
-
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. [Link]
- BenchChem. A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine.
-
ResearchGate. Boc deprotection conditions tested. [Link]
- Aapptec. Amino Acid Sidechain Deprotection.
- BOC Sciences. BOC-amino acids.
-
Djukanovic, G., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Xing, J., et al. (2001). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 12(8), 947-53. [Link]
-
Ogunwa, T. H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. experts.arizona.edu [experts.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. microsaic.com [microsaic.com]
Application Notes and Protocols: Incorporation of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in Peptidomimetics
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the incorporation of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine into peptidomimetic structures using Solid-Phase Peptide Synthesis (SPPS). The unique architecture of this amino acid derivative, featuring two orthogonally protected amino groups, offers a versatile scaffold for creating complex and functionally diverse peptide-based molecules. We will explore the strategic advantages of its dual-protecting group scheme, provide step-by-step synthetic protocols with explanations for key experimental choices, and discuss advanced applications for researchers in drug discovery and chemical biology.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are central to modern drug development. They often overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The non-natural amino acid this compound is a powerful building block in this field.[1][2] Its core innovation lies in the presence of two distinct amine-protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butoxycarbonyl (Boc) group on the side-chain aminomethyl moiety.[][4][5]
This "orthogonal" protection scheme is the cornerstone of its utility.[4][6] It allows for the selective deprotection and subsequent modification of either the peptide backbone (via the α-amine) or the side chain (via the aminomethyl group) at any desired stage of the synthesis. This capability opens avenues for:
-
Site-specific labeling: Conjugation of fluorophores, biotin, or imaging agents to the side chain.[1]
-
Peptide cyclization: Forming well-defined, conformationally constrained cyclic peptides by linking the side chain to another part of the peptide.[7][8]
-
Branched peptide synthesis: Growing a second peptide chain from the phenylalanine side chain.
-
Attachment of small molecules or pharmacokinetic modifiers: Improving the therapeutic profile of the parent peptide.
This guide will provide the foundational knowledge and practical protocols to leverage these advantages in your research.
The Principle of Orthogonal Protection: Fmoc vs. Boc
Successful peptide synthesis hinges on the precise control of reactive groups.[][6] this compound exemplifies the power of orthogonal protection, a strategy employing protecting groups that can be removed under distinct, non-interfering conditions.[4][5]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the α-amino group, which is involved in peptide bond formation. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][9] This allows for the stepwise elongation of the peptide chain from C-terminus to N-terminus in standard SPPS cycles.[10]
-
Boc (tert-butoxycarbonyl) Group: Protects the side-chain amino group. It is stable to the basic conditions used for Fmoc removal but is cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[11] This differential stability ensures that the side-chain amine remains protected during peptide chain assembly and can be selectively unmasked for further modification either on-resin or after cleavage.[12]
The following diagram illustrates this critical chemical logic.
Figure 1: Orthogonal protection and modification strategy. This diagram shows the two main synthetic pathways enabled by the dual Fmoc/Boc protection scheme.
Experimental Protocols: Solid-Phase Synthesis Workflow
The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. They can be adapted for automated synthesizers. The choice of resin depends on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl resin for a protected C-terminal carboxylic acid).[10][13]
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example |
| Rink Amide MBHA Resin (100-200 mesh) | 0.4-0.8 mmol/g substitution | Major chemical suppliers |
| This compound | >98% Purity | AnaSpec, Chem-Impex[14][15] |
| Other Fmoc-amino acids | SPPS Grade | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Major chemical suppliers |
| Piperidine | Anhydrous | Major chemical suppliers |
| N,N'-Diisopropylcarbodiimide (DIC) | Protein sequencing grade | Major chemical suppliers |
| Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | >99% Purity | Major chemical suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major chemical suppliers |
| Triisopropylsilane (TIS) | >98% Purity | Major chemical suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major chemical suppliers |
SPPS Workflow Diagram
Figure 2: Standard Fmoc-SPPS workflow for peptide synthesis.
Step-by-Step Protocol: Incorporation of this compound
This protocol details a single coupling cycle.
1. Resin Preparation and Swelling
-
Place 0.1 mmol of the appropriate resin in a fritted reaction vessel.
-
Add ~5 mL of DMF and gently agitate for 30-60 minutes to swell the resin beads.[10] This step is critical as it increases the surface area and accessibility of reactive sites within the polymer matrix.
-
Drain the DMF.
2. N-terminal Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 5 mL of 20% (v/v) piperidine in DMF. Agitate for 15-20 minutes. The use of a two-stage deprotection minimizes contact time and can reduce side reactions like aspartimide formation.
-
Drain the solution. The liberated dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be used to quantify the reaction progress.[16]
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
3. Coupling of this compound
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and Oxyma Pure (0.4 mmol, 4 equivalents) in ~3 mL of DMF. Using an additive like Oxyma is crucial for suppressing racemization during activation.[17]
-
Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. During this time, the carboxylic acid is converted to a more reactive intermediate.[18]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. The extended coupling time is recommended due to the potential steric bulk of the modified phenylalanine derivative.
-
To confirm reaction completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
4. Washing
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.
Protocol: Selective On-Resin Side-Chain Boc Deprotection
This procedure is performed after the full peptide sequence has been assembled but before cleavage from the resin.
-
Wash the fully assembled peptide-resin with DCM (3 x 5 mL).
-
Prepare a solution of 2% TFA and 2% TIS in DCM. TIS is a scavenger used to trap the reactive tert-butyl cations released during deprotection, preventing side reactions.
-
Add the mild TFA solution to the resin and agitate for 5 minutes. Repeat this step 4-5 times.
-
Wash the resin with DCM (3 x 5 mL).
-
Neutralize the newly formed side-chain ammonium salt by washing with 5% DIPEA in DMF (2 x 5 mL, 5 min each).[11]
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL). The resin now possesses a free primary amine on the phenylalanine side chain, ready for modification.
Protocol: Final Cleavage and Global Deprotection
-
After synthesis (and any on-resin modifications), wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard choice is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). The specific cocktail depends on the amino acids in the sequence; scavengers are essential to prevent side reactions with sensitive residues like Trp, Met, or Cys.
-
Add the cleavage cocktail to the resin (~10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.[10] This step simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (including the side-chain Boc if not previously removed).
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
Advanced Applications & Considerations
The true power of this compound is realized in its application to create sophisticated molecular architectures.
Synthesis of Stapled Peptides for Enhanced Stability
Many therapeutic peptides fail due to their rapid degradation by proteases. Introducing a covalent "staple" can lock the peptide into a desired conformation (e.g., an α-helix), increasing its stability and cell permeability. The aminomethyl side chain provides a perfect anchor point for such modifications.
After selective Boc deprotection on the resin, the free amine can be reacted with a bifunctional linker (e.g., a di-acid) and a corresponding free amine or carboxylate elsewhere in the peptide sequence to form a macrocycle. This strategy allows for the creation of conformationally constrained peptides with potentially enhanced biological activity.[8]
The diagram below illustrates a potential pathway where a peptidomimetic synthesized with our target amino acid could inhibit a protein-protein interaction (PPI), a common goal in drug discovery.
Figure 3: Mechanism of action for a peptidomimetic PPI inhibitor. The constrained structure enhances binding affinity to the target protein.
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Due to its size, coupling of this compound or subsequent amino acids may be slow. Use a longer coupling time, consider a more potent coupling reagent like HATU[19], and always verify completion with a ninhydrin test.
-
Premature Boc Deprotection: While unlikely with 20% piperidine/DMF, ensure the solution is fresh and free of acidic contaminants. Trace acidity over many cycles could lead to minor loss of the Boc group.
-
Side Reactions during Cleavage: Always use a scavenger cocktail appropriate for your peptide sequence to prevent alkylation or other modifications of sensitive residues by the released carbocations.
Conclusion
This compound is more than just another amino acid derivative; it is a versatile platform for chemical innovation in peptide science. Its orthogonal protecting groups provide researchers with precise control over their synthetic strategy, enabling the construction of complex, modified, and constrained peptidomimetics. The protocols and principles outlined in this guide serve as a robust starting point for harnessing the full potential of this unique building block in the pursuit of novel therapeutics and advanced biological probes.
References
-
AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Orthogonal Protection: The Synergy of Boc and Fmoc in Peptide Chemistry. [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Davies, J. S., & O'Driscoll, C. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 163-170. [Link]
-
Reddy, K. S., et al. (2014). A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc). ResearchGate. [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25026-25032. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Ma, G., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Nature Communications, 6, 7581. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. [Link]
-
Giraud, M., et al. (2013). Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Journal of Peptide Science, 19(2), 119-126. [Link]
-
Pokhrel, N. (2022). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. [Link]
-
AnaSpec. This compound - 1 g. [Link]
-
Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. [Link]
-
Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. Fmoc Solid-Phase Peptide Synthesis: A Practical Approach. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. biosynth.com [biosynth.com]
- 7. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. This compound - 1 g [anaspec.com]
- 15. scbt.com [scbt.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. people.uniurb.it [people.uniurb.it]
- 18. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 19. bachem.com [bachem.com]
Application Notes and Protocols for On-Resin Side-Chain Modification of 4-(Aminomethyl)-L-phenylalanine
Introduction: The Versatility of 4-(Aminomethyl)-L-phenylalanine in Peptide Synthesis
The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery and chemical biology. These unique building blocks offer a powerful means to enhance peptide stability, modulate biological activity, and introduce novel functionalities. Among these, 4-(aminomethyl)-L-phenylalanine (Amf) has emerged as a particularly valuable residue. Its side-chain primary amine serves as a versatile chemical handle for a wide array of post-synthetic modifications, allowing for the construction of complex peptide architectures, such as branched and cyclic peptides, as well as the conjugation of various molecular entities like fluorophores, cytotoxic drugs, or polyethylene glycol (PEG).[1]
This guide provides a comprehensive overview and detailed protocols for the on-resin modification of the 4-(aminomethyl)-L-phenylalanine side-chain. By leveraging an orthogonal protection strategy, researchers can selectively unmask the aminomethyl group and perform subsequent chemical transformations while the peptide remains anchored to the solid support. This on-resin approach simplifies purification by allowing for the easy removal of excess reagents and by-products through simple washing steps, ultimately streamlining the synthesis of custom-modified peptides.[2]
Core Principle: The Power of Orthogonal Protection
The successful on-resin modification of the Amf side-chain hinges on the principle of orthogonal protecting groups.[3][4] In the context of standard Fmoc-based solid-phase peptide synthesis (SPPS), the α-amine of the incoming amino acid is temporarily protected by the base-labile Fmoc group, which is removed at the beginning of each coupling cycle.[2][5] To selectively modify the Amf side-chain, a protecting group is required for its aminomethyl functionality that is stable to the basic conditions used for Fmoc removal but can be cleaved under conditions that do not affect the peptide-resin linkage or other side-chain protecting groups.
The most common and effective strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group to protect the side-chain amine of Amf, resulting in the commercially available building block, Fmoc-L-Amf(Boc)-OH.[1][3] This Fmoc/Boc combination is a classic example of an orthogonal protection scheme:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amine and is removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3]
-
Boc (tert-butyloxycarbonyl) group: Protects the side-chain amine and is stable to piperidine but can be selectively removed by treatment with a mild acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]
This orthogonality allows for the assembly of the peptide backbone to be completed before selectively deprotecting and modifying the Amf side-chain.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the selective deprotection of the Amf(Boc) side-chain and its subsequent on-resin modification via acylation, sulfonylation, and reductive amination.
Diagram: Overall Workflow for On-Resin Modification of Amf
Caption: General workflow for the on-resin modification of the 4-(aminomethyl)-L-phenylalanine side-chain.
Protocol 1: Selective On-Resin Deprotection of the Amf(Boc) Side-Chain
This protocol describes the removal of the Boc protecting group from the Amf side-chain, exposing the primary amine for subsequent modification.
Materials:
-
Peptide-resin containing one or more Fmoc-Amf(Boc)-OH residues
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 eq) in DCM in a suitable reaction vessel for 30 minutes.
-
Solvent Removal: Drain the DCM from the reaction vessel.
-
Deprotection Cocktail: Prepare a solution of 20-30% TFA in DCM (v/v).
-
Deprotection Reaction: Add the TFA/DCM solution to the resin, ensuring it is fully submerged. Gently agitate the mixture at room temperature for 30 minutes. Drain the solution and repeat the treatment with fresh TFA/DCM solution for another 30 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
Neutralization: To ensure complete removal of residual acid, wash the resin with a 5% DIPEA solution in DMF (v/v) for 2 minutes.
-
Final Washing: Wash the resin again with DMF (3 x 1 min) and then with DCM (3 x 1 min).
-
Confirmation: Perform a Kaiser test on a small sample of resin beads. A positive result (dark blue beads) confirms the presence of a free primary amine.[6]
Protocol 2: On-Resin Acylation of the Amf Side-Chain
This protocol details the formation of an amide bond between the deprotected Amf side-chain amine and a carboxylic acid.
Materials:
-
Peptide-resin with deprotected Amf side-chain (from Protocol 1)
-
Carboxylic acid of interest (3-5 eq)
-
Coupling reagent, e.g., HATU (3-5 eq) or HBTU/HOBt (3-5 eq each)
-
Base, e.g., DIPEA or N-methylmorpholine (NMM) (6-10 eq)
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Resin Preparation: Start with the washed and neutralized resin from Protocol 1.
-
Activation Solution: In a separate vial, dissolve the carboxylic acid (3-5 eq) and the coupling reagent (e.g., HATU, 3-5 eq) in DMF. Add the base (e.g., DIPEA, 6-10 eq) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction for completion using a Kaiser test. A negative result (yellow/colorless beads) indicates complete acylation of the free amine. If the test is positive, the coupling step can be repeated.
-
Washing: Once the reaction is complete, drain the coupling solution. Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to final cleavage.
| Parameter | Condition | Notes |
| Carboxylic Acid | 3-5 equivalents | Excess ensures the reaction goes to completion. |
| Coupling Reagent | HATU, HBTU/HOBt | Standard reagents for amide bond formation. |
| Base | DIPEA, NMM | Required to activate the coupling reagents. |
| Solvent | DMF | Standard solvent for peptide synthesis. |
| Reaction Time | 2-4 hours | Can be extended for sterically hindered acids. |
Protocol 3: On-Resin Sulfonylation of the Amf Side-Chain
This protocol describes the formation of a sulfonamide linkage on the deprotected Amf side-chain.
Materials:
-
Peptide-resin with deprotected Amf side-chain (from Protocol 1)
-
Sulfonyl chloride of interest (3-5 eq)
-
Base, e.g., DIPEA or 2,4,6-collidine (5-10 eq)
-
N-Methylpyrrolidone (NMP) or DMF
-
DCM
Procedure:
-
Resin Preparation: Start with the washed and neutralized resin from Protocol 1.
-
Reaction Setup: Swell the resin in NMP or DMF.
-
Reaction Mixture: In a separate vial, dissolve the sulfonyl chloride (3-5 eq) in NMP/DMF. Add the base (e.g., collidine, 5-10 eq).
-
Sulfonylation Reaction: Add the sulfonyl chloride solution to the resin. Agitate the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction for completion using a Kaiser test (a negative result indicates completion).
-
Washing: Drain the reaction solution and wash the resin thoroughly with NMP/DMF (3 x 1 min), followed by DCM (3 x 1 min).
-
Drying: Dry the resin under vacuum.
| Parameter | Condition | Notes |
| Sulfonyl Chloride | 3-5 equivalents | Ensure complete reaction. |
| Base | DIPEA, 2,4,6-collidine | Collidine is often preferred to minimize side reactions. |
| Solvent | NMP, DMF | NMP can improve solubility of some reagents. |
| Reaction Time | 2-6 hours | May require longer times than acylation. |
Protocol 4: On-Resin Reductive Amination of the Amf Side-Chain
This protocol outlines the formation of a secondary amine on the Amf side-chain by reaction with an aldehyde or ketone followed by reduction.[7]
Materials:
-
Peptide-resin with deprotected Amf side-chain (from Protocol 1)
-
Aldehyde or ketone of interest (5-10 eq)
-
Reducing agent, e.g., Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (5-10 eq)
-
Solvent system: e.g., 1% acetic acid in DMF or DMF/DCM/MeOH mixtures.
-
DCM, DMF
Procedure:
-
Resin Preparation: Start with the washed and neutralized resin from Protocol 1.
-
Imine Formation: Add a solution of the aldehyde or ketone (5-10 eq) in a suitable solvent (e.g., 1% acetic acid in DMF) to the resin. Agitate for 1-2 hours to form the Schiff base (imine).
-
Reduction: Add the reducing agent (e.g., NaBH₃CN, 5-10 eq) to the reaction mixture. Continue to agitate at room temperature for 4-12 hours.
-
Monitoring: Completion of the reaction can be monitored by taking a small aliquot of resin, cleaving the peptide, and analyzing by LC-MS. A Kaiser test may not be reliable for secondary amines.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3 x 1 min), a mixture of DMF/water, methanol, and finally DCM (3 x 1 min).
-
Drying: Dry the resin under vacuum.
| Parameter | Condition | Notes |
| Carbonyl Compound | 5-10 equivalents | Aldehydes are generally more reactive than ketones. |
| Reducing Agent | NaBH₃CN, STAB | NaBH₃CN is effective at slightly acidic pH. STAB is a milder, non-toxic alternative. |
| Solvent | 1% Acetic Acid in DMF | The mild acid catalyzes imine formation. |
| Reaction Time | 4-12 hours | Reduction step can be slow and may require overnight reaction. |
Diagram: Chemical Schemes for On-Resin Modifications
Caption: Reaction schemes for modifying the deprotected Amf side-chain.
Final Cleavage and Deprotection
After on-resin modification, the peptide must be cleaved from the solid support, and any remaining side-chain protecting groups (e.g., tBu, Trt, Pbf) must be removed. This is typically achieved with a strong acid cocktail containing scavengers to prevent side reactions.[8][9]
Standard Cleavage Cocktail (Reagent K):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Preparation: Place the dried, modified peptide-resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the resin.
-
Reaction: Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling. Peptides with multiple arginine residues may require longer deprotection times.[8]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small amount of fresh TFA.
-
Precipitation: Combine the filtrates and add to a 50 mL centrifuge tube. Add 10 volumes of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude peptide can then be purified by reverse-phase HPLC.
Conclusion and Best Practices
The on-resin modification of the 4-(aminomethyl)-L-phenylalanine side-chain is a robust and efficient method for creating diverse and complex peptides. The success of these protocols relies on the foundational principle of orthogonal protection, allowing for precise chemical control at a specific site within the peptide sequence. Researchers should always monitor reaction completion using appropriate tests, such as the Kaiser test for primary amines, and confirm final product identity and purity using LC-MS and HPLC. By following these detailed protocols, scientists and drug development professionals can effectively leverage the unique properties of Amf to advance their research and development goals.
References
- BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences.
- Google Patents. (2008).
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amin
- A synthetic strategy for ON-resin amino acid specific multiple fatty acid acyl
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (n.d.). Beilstein Journals.
- Amino Acid Deriv
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- AAPPTEC. (n.d.). Peptide Synthesis Resins.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- PubMed. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor.
- BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
- UCI Department of Chemistry. (n.d.).
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- Scribd. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for the Analytical HPLC of Peptides Containing 4-(Aminomethyl)-L-phenylalanine
Introduction
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, stability, and selectivity. 4-(aminomethyl)-L-phenylalanine, a synthetic amino acid featuring a primary amine on the phenyl ring, is of particular interest for introducing a basic handle and enabling further chemical modifications. However, the presence of this additional basic moiety presents unique challenges for analytical characterization by High-Performance Liquid Chromatography (HPLC).
This guide provides a comprehensive overview of robust analytical HPLC methods for peptides containing 4-(aminomethyl)-L-phenylalanine. We will delve into the mechanistic principles behind method development, offer detailed protocols for Reversed-Phase HPLC (RP-HPLC), and explore Hydrophilic Interaction Chromatography (HILIC) as a complementary technique. The insights and methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to achieve accurate and reproducible analysis of these novel peptide entities.
The Chromatographic Challenge of 4-(Aminomethyl)-L-phenylalanine
The primary challenge in the HPLC analysis of peptides containing 4-(aminomethyl)-L-phenylalanine stems from the presence of the additional basic aminomethyl group. At the acidic pH typically used for peptide analysis (pH 2-3), this group, along with the N-terminal amine and other basic residues (e.g., lysine, arginine), will be protonated, resulting in a multiply-charged species. This can lead to several undesirable chromatographic behaviors:
-
Peak Tailing: The positively charged peptide can interact ionically with negatively charged residual silanol groups on the surface of silica-based stationary phases, leading to broad, tailing peaks and reduced resolution.[1][2]
-
Poor Retention: While the phenylalanine core is hydrophobic, the overall hydrophilicity of the peptide may increase due to the charged aminomethyl group, potentially leading to poor retention on traditional reversed-phase columns.
-
Secondary Interactions: Unwanted secondary interactions with the stationary phase can complicate separation and lead to unpredictable elution behavior.
To overcome these challenges, a systematic approach to method development is crucial, focusing on the careful selection of the stationary phase, mobile phase composition, and operating parameters.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Peptide Analysis
RP-HPLC is the predominant technique for the analysis and purification of peptides due to its high resolving power and compatibility with mass spectrometry (MS).[3][4] The separation is based on the hydrophobic interactions between the peptide's amino acid side chains and the hydrophobic stationary phase.[3]
Core Principles for Method Development
A successful RP-HPLC method for peptides containing 4-(aminomethyl)-L-phenylalanine hinges on mitigating the deleterious effects of the basic aminomethyl group. This is primarily achieved through the use of low pH and ion-pairing agents in the mobile phase.
-
Low pH: Operating at a low pH (typically around 2) serves two main purposes. Firstly, it suppresses the ionization of residual silanol groups on silica-based columns, minimizing ionic interactions with the positively charged peptide.[1] Secondly, it ensures consistent protonation of the peptide's basic groups, leading to a single, well-defined charge state.
-
Ion-Pairing Agents: The addition of an ion-pairing agent to the mobile phase is critical for achieving sharp, symmetrical peaks for basic peptides.[5][6] These agents are typically perfluorinated carboxylic acids, with trifluoroacetic acid (TFA) being the most common. The anionic ion-pairing agent forms a neutral complex with the positively charged sites on the peptide, which then partitions onto the hydrophobic stationary phase, improving retention and peak shape.[2]
Experimental Workflow for RP-HPLC Method Development
Caption: A typical workflow for developing an analytical RP-HPLC method for peptides.
Detailed Protocol: Analytical RP-HPLC of a 4-(Aminomethyl)-L-phenylalanine Containing Peptide
1. Instrumentation and Materials:
-
HPLC System: A high-pressure binary pump system with a UV-Vis detector is required.[7] An autosampler with temperature control is recommended for improved reproducibility.
-
Column: A wide-pore (300 Å) C18 reversed-phase column is a good starting point for most peptides.[4]
-
Rationale: Wide-pore materials prevent size-exclusion effects for larger peptides and allow for better interaction with the stationary phase. C18 provides high hydrophobicity for good retention.
-
-
Solvents: HPLC-grade water and acetonitrile are essential.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA), high-purity.
-
Sample: The peptide should be dissolved in Mobile Phase A to a concentration of approximately 1 mg/mL.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Rationale: 0.1% TFA is a standard concentration that provides effective ion-pairing and maintains a low pH for good peak shape.[7]
-
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Wide-pore C18, 300 Å, 3.5 µm, 4.6 x 150 mm | Good starting point for peptide analysis.[4] |
| Mobile Phase A | 0.1% (v/v) TFA in Water | Standard ion-pairing mobile phase for peptides.[7] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Standard organic mobile phase for peptide elution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 5-65% B over 30 minutes | A shallow gradient is crucial for resolving closely related peptide impurities. |
| Column Temperature | 40 °C | Elevated temperatures can improve peak shape and reduce viscosity.[7] |
| Detection Wavelength | 214 nm and 280 nm | 214 nm for peptide backbone absorption and 280 nm for aromatic residues (e.g., Trp, Tyr, Phe).[8] |
| Injection Volume | 10 µL | Should be optimized to avoid column overloading. |
4. Method Optimization:
-
Gradient Slope: If peaks are too broad or poorly resolved, a shallower gradient (e.g., 0.5% B per minute) can be employed.
-
Column Chemistry: If the peptide is very hydrophobic or hydrophilic, alternative column chemistries such as C8 or Phenyl can be explored for different selectivity.[7]
-
Ion-Pairing Agent: For LC-MS applications where TFA can cause ion suppression, 0.1% formic acid can be used as an alternative, although it may result in broader peaks for basic peptides.[1][9] More exotic ion-pairing agents like heptafluorobutyric acid (HFBA) can increase retention for very hydrophilic peptides.[10][11]
Hydrophilic Interaction Chromatography (HILIC): An Orthogonal Approach
HILIC is a valuable alternative to RP-HPLC, particularly for very polar peptides that are poorly retained in reversed-phase systems.[12][13] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[12] Water acts as the strong eluting solvent.
The retention mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[12] Electrostatic interactions can also play a role.[12]
When to Consider HILIC:
-
When a peptide containing 4-(aminomethyl)-L-phenylalanine is too hydrophilic and elutes in the void volume of an RP-HPLC column.
-
As a second, orthogonal separation dimension in a 2D-LC setup for complex peptide mixtures.[13]
-
For separating peptides with post-translational modifications that significantly increase their polarity.
Experimental Workflow for HILIC Method Development
Caption: A general workflow for developing an analytical HILIC method for polar peptides.
Detailed Protocol: Analytical HILIC of a 4-(Aminomethyl)-L-phenylalanine Containing Peptide
1. Instrumentation and Materials:
-
HPLC System: As per RP-HPLC.
-
Column: A HILIC column with a polar stationary phase (e.g., amide, poly-hydroxyethyl aspartamide).
-
Solvents: HPLC-grade water and acetonitrile.
-
Buffer: Ammonium formate.
-
Sample: The peptide should be dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape upon injection.
2. Mobile Phase Preparation:
-
Mobile Phase A: 95% acetonitrile, 5% water with 10 mM ammonium formate, pH 3.0.
-
Mobile Phase B: 50% acetonitrile, 50% water with 10 mM ammonium formate, pH 3.0.
-
Rationale: Ammonium formate is a volatile buffer, making it compatible with MS detection.[14] A high starting concentration of acetonitrile is necessary to achieve retention in HILIC.
-
3. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Amide-based HILIC, 3.5 µm, 4.6 x 150 mm | Provides good retention for polar analytes. |
| Mobile Phase A | 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | High organic content for initial retention. |
| Mobile Phase B | 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 | Higher aqueous content for elution. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Gradient | 0-50% B over 30 minutes | Elution is achieved by increasing the water content. |
| Column Temperature | 30 °C | Can be optimized to improve separation. |
| Detection Wavelength | 214 nm and 280 nm | As per RP-HPLC. |
| Injection Volume | 5 µL | Smaller injection volumes are often preferred in HILIC. |
Conclusion
The analytical HPLC of peptides containing the unnatural amino acid 4-(aminomethyl)-L-phenylalanine requires a thoughtful and systematic approach to method development. By understanding the inherent challenges posed by the basic aminomethyl group, researchers can effectively employ RP-HPLC with appropriate ion-pairing agents to achieve robust and reproducible separations. For highly polar peptides, HILIC offers a powerful orthogonal technique. The protocols and principles outlined in this guide provide a solid foundation for the successful characterization of these novel and promising therapeutic candidates.
References
- Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.
- Reverse-phase HPLC Peptide Purific
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Ion-Pair Reagents for HPLC.
- Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purific
- Peptide Isolation – Method Development Considerations - Waters Corpor
- HPLC Analysis Methods for Peptide Characterization | Labor
- Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC - NIH.
- How to choose an ion pairing agent to improve your peptide purific
- Peptide analysis using reverse phase liquid chromatography - Separ
- Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins - PubMed.
- ion-pairing agents ???
- HPLC Analysis and Purification of Peptides - PMC - PubMed Central.
- Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent.
- HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex.
- Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry - PMC - NIH.
- HPLC Methods for analysis of Phenylalanine - HELIX Chrom
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. hplc.eu [hplc.eu]
- 5. downstreamcolumn.com [downstreamcolumn.com]
- 6. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 7. biovera.com.au [biovera.com.au]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
- 11. ion-pairing agents ??? - Chromatography Forum [chromforum.org]
- 12. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Retention Prediction Using Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aggregation with Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
An aggregation in peptides with Fmoc-4-(Boc-aminomethyl)-L-phenylalanine can be a significant hurdle in synthetic peptide production, leading to decreased yields and purification challenges. This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions to address these issues effectively.
This guide is designed for researchers, scientists, and professionals in drug development who are encountering aggregation-related challenges during the synthesis of peptides containing this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound?
A1: Aggregation during solid-phase peptide synthesis (SPPS) with this compound is primarily driven by strong intermolecular hydrogen bonding between peptide chains. The extended side chain of this amino acid can facilitate these interactions, leading to the formation of β-sheet structures that are insoluble in standard SPPS solvents. This is particularly problematic in sequences containing multiple hydrophobic residues or those prone to self-association.
Q2: How can I proactively prevent aggregation before it becomes a significant issue?
A2: Proactive prevention is key. This can be achieved by carefully selecting your synthesis conditions. The use of lower-load resins (0.1-0.3 mmol/g) can increase the distance between peptide chains, thereby reducing the likelihood of intermolecular interactions. Additionally, incorporating "difficult coupling" protocols from the outset for sequences known to be aggregation-prone is a wise preventative measure.
Q3: Are there any specific coupling reagents that are more effective in preventing aggregation with this amino acid?
A3: Yes, the choice of coupling reagent is critical. While standard carbodiimide-based reagents like DIC/HOBt can be effective, more potent activating agents are often required for aggregation-prone sequences. Uronium-based reagents such as HBTU, HATU, and HCTU are generally more efficient at promoting rapid amide bond formation, which can outcompete the kinetics of aggregation. For particularly stubborn couplings, the use of COMU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide) can be beneficial due to its high reactivity and reduced propensity for racemization.
Q4: Can modifying the solvent system during synthesis help in mitigating aggregation?
A4: Absolutely. The polarity of the solvent system plays a crucial role in disrupting intermolecular hydrogen bonds. While DMF is the standard solvent for SPPS, its effectiveness can diminish as the peptide chain grows and becomes more aggregated. Adding a certain percentage of a more polar, hydrogen-bond-disrupting solvent like N-methyl-2-pyrrolidone (NMP) can significantly improve solvation of the growing peptide chains. In some cases, a "magic mixture" of solvents, such as a combination of DMF, NMP, and dichloromethane (DCM), can be employed to enhance solubility.
Troubleshooting Guides
This section provides detailed protocols to address aggregation issues when they arise during your synthesis.
This protocol is recommended when you observe slow or incomplete coupling reactions, which are often indicators of on-resin aggregation.
Experimental Protocol:
-
Initial Swelling: Swell the resin in DMF for at least 1 hour before the first coupling step.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation:
-
Pre-activate a 4-fold excess of this compound with a 3.95-fold excess of HCTU and a 6-fold excess of DIPEA in DMF for 5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2-4 hours. A ninhydrin test can be performed to monitor the reaction progress.
-
Capping (Optional but Recommended): If the coupling is incomplete after 4 hours, cap the unreacted amino groups using a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.
If you suspect significant on-resin aggregation is hindering the synthesis, this protocol can help to disrupt the secondary structures.
Experimental Protocol:
-
Identify Aggregation: A positive bromophenol blue test or a clumping appearance of the resin can indicate aggregation.
-
Solvent Disruption:
-
Wash the resin with a 1:1 mixture of DMF and DCM (3 x 2 min).
-
Perform a "flow wash" with NMP for 15-20 minutes.
-
-
Chaotropic Salt Wash (for severe cases):
-
Prepare a 0.5 M solution of LiCl in DMF.
-
Wash the aggregated resin with this solution for 30 minutes.
-
Thoroughly wash the resin with DMF to remove all traces of LiCl before proceeding with the synthesis.
-
Data Presentation
The following table summarizes the recommended troubleshooting strategies and their impact on synthesis efficiency.
| Strategy | Key Parameters | Expected Outcome |
| Lower-Load Resin | 0.1-0.3 mmol/g substitution | Increased distance between peptide chains, reducing aggregation. |
| Potent Coupling Reagents | HATU, HCTU, COMU | Faster and more efficient coupling, minimizing aggregation. |
| Modified Solvents | Addition of NMP or "magic mixtures" | Improved solvation of peptide chains, disrupting H-bonds. |
| "Difficult Coupling" Protocol | Extended coupling times, pre-activation | Drives difficult couplings to completion. |
| Chaotropic Salt Wash | 0.5 M LiCl in DMF | Disrupts established β-sheet structures. |
Visualizations
.dot
Caption: Troubleshooting workflow for aggregation during peptide synthesis.
.dot
Caption: Step-by-step "Difficult Coupling" protocol.
References
-
Solid-Phase Peptide Synthesis and its Applications. (2021). Nature Reviews Methods Primers. [Link]
-
Microwave-assisted solid phase peptide synthesis. (2008). Journal of Peptide Science. [Link]
-
A new generation of coupling reagents for peptide synthesis. (2005). Pure and Applied Chemistry. [Link]
-
The impact of solvent on solid phase peptide synthesis. (2012). Journal of Peptide Science. [Link]
Technical Support Center: Optimizing Coupling Efficiency for Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
Welcome to the technical support hub for optimizing the use of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of incorporating this sterically hindered amino acid derivative into peptide sequences. Here, we will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to ensure high coupling efficiency and peptide purity.
Understanding the Challenge: Steric Hindrance
This compound is a valuable building block in peptide synthesis, offering a strategic point for post-synthetic modifications via the Boc-protected aminomethyl group.[1] However, the bulky nature of the Fmoc and Boc protecting groups, combined with the phenyl ring, creates significant steric hindrance around the carboxyl group. This can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and decreased overall yield.
Key Structural Features:
-
Fmoc Group: Provides base-labile protection of the α-amino group.[]
-
Boc Group: Offers acid-labile protection of the side-chain aminomethyl group, ensuring orthogonality with the Fmoc group.[]
-
Phenylalanine Backbone: The rigid phenyl ring contributes to the overall bulk of the amino acid derivative.
Core Principles for Optimization
To overcome the challenges associated with this amino acid, a multi-faceted approach focusing on the choice of coupling reagents, reaction conditions, and solvent system is crucial.
Potent Activating Reagents are Essential
Standard carbodiimide reagents like DCC and DIC are often insufficient to overcome the steric barrier presented by this compound.[4] More potent in-situ activating reagents are required to form highly reactive esters that can drive the coupling reaction to completion.
Recommended Reagent Classes:
-
Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly effective due to the formation of activated esters.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, avoiding potential guanidinylation side products.[5][6]
Optimizing Reaction Kinetics
Steric hindrance inherently slows down the reaction rate.[4] Therefore, adjustments to the reaction time and temperature are often necessary.
-
Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to several hours or even overnight can significantly improve coupling efficiency.[4]
-
Microwave-Assisted SPPS (MA-SPPS): The application of microwave energy can dramatically accelerate coupling reactions, driving even difficult couplings to completion quickly and efficiently.[7]
The Critical Role of the Solvent
Proper solvation of the growing peptide-resin complex is paramount for successful coupling.[4] Poor solvation can lead to peptide aggregation, further impeding the reaction.[4]
-
N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties.[][4]
-
Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling efficiency low when using this compound?
A1: Low coupling efficiency is the most common issue and is primarily due to the steric hindrance of the molecule. To address this, consider the following:
-
Switch to a more potent coupling reagent: Utilize aminium/uronium salts like HATU or HCTU, or phosphonium salts like PyBOP.[4]
-
Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 4 hours to overnight).[4]
-
Perform a double coupling: After the initial coupling, repeat the process with a fresh solution of the activated amino acid.[4]
-
Consider microwave synthesis: MA-SPPS can significantly enhance the rate of difficult couplings.[7]
Q2: Can I use standard carbodiimide coupling reagents like DCC or DIC?
A2: While it is possible, it is not recommended for this sterically hindered amino acid. These reagents are generally not potent enough to achieve high coupling yields, which can lead to a significant amount of deletion sequences in your final peptide.[4]
Q3: What is the best solvent to use for the coupling reaction?
A3: NMP is generally the preferred solvent due to its excellent solvating properties, which can help to minimize peptide aggregation on the resin.[4] For very difficult couplings, a mixture of DCM/DMF/NMP may be beneficial.[4]
Q4: Are there any specific side reactions to be aware of?
A4: While the primary challenge is incomplete coupling, other general SPPS side reactions can occur:
-
Aspartimide formation: If your sequence contains aspartic acid, the basic conditions of Fmoc deprotection can lead to this side reaction.[8][9]
-
Diketopiperazine formation: This is a risk at the dipeptide stage, especially if proline is the second amino acid.[9][10]
-
Guanidinylation: If using uronium/aminium reagents in excess, they can react with the N-terminal amine, capping the peptide chain. Pre-activation of the amino acid can minimize this.[10]
Q5: How can I confirm that the coupling was successful?
A5: The Kaiser test (ninhydrin test) is a common method to check for the presence of free primary amines on the resin after coupling. A negative Kaiser test (yellow beads) indicates a complete coupling. If the test is positive (blue/purple beads), a second coupling is recommended.
Troubleshooting Scenarios
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete acylation due to steric hindrance. | 1. Perform a second coupling with fresh reagents.[4] 2. Increase the coupling time for subsequent additions of this amino acid. 3. Switch to a more powerful coupling reagent (e.g., HATU, HCTU).[5] |
| Deletion of this compound in Final Peptide (Confirmed by MS) | Low coupling efficiency during the synthesis. | 1. Re-synthesize the peptide using an optimized protocol (stronger coupling reagent, longer reaction time, or double coupling). 2. Consider using microwave-assisted SPPS.[7] |
| Poor Solubility of the Protected Amino Acid | The derivative is generally soluble in DMF and NMP.[] | 1. Ensure the solvent is of high purity and anhydrous. 2. Gently warm the solution to aid dissolution, but avoid high temperatures to prevent degradation. |
| Side-Chain Boc Group is Prematurely Cleaved | Exposure to acidic conditions. | The Boc group is stable to the basic conditions of Fmoc deprotection.[] Ensure no inadvertent exposure to acid during the coupling or washing steps. |
Experimental Protocols
Protocol 1: Optimized Coupling using HATU
This protocol is designed for the efficient coupling of this compound.
1. Resin Preparation:
- Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
2. Amino Acid Activation:
- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in NMP.
- Allow the pre-activation to proceed for 1-5 minutes.
3. Coupling Reaction:
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for at least 2 hours at room temperature. For difficult sequences, extend the coupling time to 4 hours or overnight.[4]
4. Monitoring and Washing:
- Perform a Kaiser test to check for completion.
- If the test is negative, wash the resin with NMP (3 x 1 min) and proceed to the next deprotection step.
- If the test is positive, proceed to a second coupling (Protocol 2).
Protocol 2: Double Coupling Procedure
1. First Coupling:
- Follow steps 1-4 of Protocol 1.
2. Second Coupling:
- After the first coupling, wash the resin with NMP (3 x 1 min).
- Repeat the amino acid activation (Protocol 1, step 2) with a fresh solution of this compound, HATU, and DIPEA.
- Add the newly activated amino acid solution to the resin and couple for an additional 2 hours.
- Perform a final Kaiser test and wash the resin as described above.
Workflow Diagram
Caption: Optimized SPPS workflow for sterically hindered amino acids.
Side-Chain Deprotection
The Boc group on the aminomethyl side chain is stable to the piperidine used for Fmoc deprotection.[] It is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail, such as Trifluoroacetic acid (TFA) with scavengers.[11]
Visualizing Potential Pitfalls
Understanding potential side reactions is key to troubleshooting.
Caption: Desired coupling pathway versus potential side reactions.
By implementing these optimized strategies and understanding the underlying chemical principles, researchers can successfully incorporate this compound into their peptide sequences, paving the way for novel therapeutic and research applications.
References
-
This compound. (n.d.). Chem-Impex. Retrieved January 17, 2026, from [Link]
-
Boc-4-(Fmoc-aminomethyl)-L-phenylalanine. (n.d.). Chem-Impex. Retrieved January 17, 2026, from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 17, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838. Retrieved January 17, 2026, from [Link]
-
Bédard, F., & Biron, E. (2018). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 6, 124. Retrieved January 17, 2026, from [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. Retrieved January 17, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 17, 2026, from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec. Retrieved January 17, 2026, from [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 17, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved January 17, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
incomplete Boc deprotection on 4-(aminomethyl)-L-phenylalanine side-chain
As a Senior Application Scientist, I've frequently guided researchers through the nuances of peptide synthesis. A recurring challenge is the incomplete deprotection of the Boc group on the side-chain of 4-(aminomethyl)-L-phenylalanine. This guide is designed to provide you with a comprehensive understanding of the potential issues and actionable solutions, grounded in established chemical principles.
Troubleshooting Guide: Incomplete Boc Deprotection
This section addresses specific experimental observations and provides a logical path to resolving them.
Q1: My post-cleavage LC-MS analysis shows a significant peak at +100 Da from my expected product mass. What's happening?
This is the classic signature of an incomplete Boc deprotection. The +100 Da mass shift corresponds to the mass of the tert-butyloxycarbonyl (Boc) group (C₅H₉O₂). This indicates that a portion of your peptide population retains the Boc protecting group on the 4-(aminomethyl) side-chain.
Root Causes & Solutions:
-
Insufficient Acid Concentration or Time: The cleavage of the Boc group is an acid-catalyzed process.[1] If the concentration of trifluoroacetic acid (TFA) is too low or the reaction time is too short, the deprotection may not proceed to completion.[1] The rate of Boc cleavage can even show a second-order dependence on the acid's concentration.[2]
-
Solution: Increase the TFA concentration in your cleavage cocktail. A common starting point is 95% TFA.[3] Extend the cleavage time, monitoring the reaction every hour by taking a small aliquot of the resin, cleaving it, and analyzing by LC-MS. Most deprotections are carried out at room temperature.[1]
-
-
Steric Hindrance: The bulky nature of the Boc group and the surrounding peptide sequence can sometimes hinder the approach of the acid, slowing down the reaction rate.[4][5]
-
Solution: In addition to extending the reaction time, consider gentle agitation or stirring during the cleavage step to improve reagent access to the sterically hindered site.
-
-
Inadequate Resin Swelling: For the cleavage cocktail to efficiently access all peptide chains, the solid-phase support resin must be adequately swollen.
Q2: I've increased my TFA concentration and cleavage time, but I'm still seeing the +100 Da peak and now some new, unexpected side products. What's going on?
While strong acid is necessary for Boc removal, it can also promote side reactions, especially if scavengers are not used or are inappropriate for the peptide sequence.[7]
Root Causes & Solutions:
-
Carbocation Side Reactions: During Boc deprotection, a reactive tert-butyl cation is generated.[8] This cation is an electrophile and can alkylate nucleophilic residues in your peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][7]
| Scavenger | Target Residues / Function | Typical Concentration | Citation |
|---|---|---|---|
| Triisopropylsilane (TIPS) | Traps tert-butyl cations, prevents Trp alkylation. | 2-5% | [11] |
| Water | Scavenges tert-butyl cations. | 2-5% | [12] |
| 1,2-Ethanedithiol (EDT) | Prevents Cys oxidation and reduces Met(O). | 2.5% | [9] |
| Thioanisole | Scavenges cations, useful for Arg(Tos) deprotection. | 5% | |
| Phenol | Prevents Tyr modification, general scavenger. | 5% | [12] |
Q3: My peptide contains other acid-sensitive protecting groups (e.g., Trt, Pbf). How do I ensure complete Boc deprotection without prematurely cleaving these other groups?
This requires a careful selection of your cleavage conditions, as TFA is a strong acid that can cleave many common side-chain protecting groups.[13]
Root Causes & Solutions:
-
Non-Orthogonal Deprotection Conditions: The conditions required to remove the side-chain Boc group on 4-(aminomethyl)-L-phenylalanine are often harsh enough to remove other acid-labile groups.
-
Solution 1: Kinetic Monitoring: Perform a time-course experiment. Cleave small aliquots of the resin at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze the products by LC-MS. This will help you find the optimal time for complete Boc removal with minimal cleavage of other protecting groups.
-
Solution 2: Milder Acidic Reagents: For highly sensitive substrates, you might explore alternative, milder deprotection methods, although these are less common for this specific modification. Options reported for N-Boc deprotection in other contexts include oxalyl chloride in methanol.[14] However, for solid-phase synthesis, optimizing the standard TFA cocktail is usually the most practical approach.
-
// Nodes start [label="Incomplete Boc Deprotection\nObserved (+100 Da peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conditions [label="Review Cleavage Conditions:\n- TFA concentration?\n- Reaction time?\n- Resin swelling?", fillcolor="#FBBC05", fontcolor="#202124"]; increase_tfa [label="Action: Increase TFA to 95%\n& Extend Time (monitor hourly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_scavengers [label="Still Incomplete or\nNew Side Products?", fillcolor="#FBBC05", fontcolor="#202124"]; add_scavengers [label="Action: Add/Optimize Scavengers\n(e.g., TIPS, Water, EDT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sensitive_groups [label="Other Acid-Labile Groups Present?\n(e.g., Trt, Pbf)", fillcolor="#FBBC05", fontcolor="#202124"]; kinetic_study [label="Action: Perform Time-Course Study\nto find optimal cleavage time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful Deprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_conditions; check_conditions -> increase_tfa [label="Insufficient"]; increase_tfa -> check_scavengers; check_scavengers -> add_scavengers [label="Yes"]; add_scavengers -> sensitive_groups; check_scavengers -> sensitive_groups [label="No"]; sensitive_groups -> kinetic_study [label="Yes"]; kinetic_study -> success; sensitive_groups -> success [label="No"]; }
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of TFA-mediated Boc deprotection?
The cleavage is an acid-catalyzed elimination process involving three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1][15]
-
Carbocation Formation: This protonation destabilizes the group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[15][16]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine. The newly deprotected amine is then protonated by the excess TFA in the mixture, forming its trifluoroacetate salt.[15][17]
// Nodes Boc_Amine [label="R-NH-Boc"]; Protonated_Boc [label="R-NH-Boc(H⁺)"]; Carbamic_Acid [label="[R-NH-COOH]"]; Free_Amine [label="R-NH₂"]; TFA_Salt [label="R-NH₃⁺TFA⁻"]; tBu_cation [label="t-Bu⁺"]; CO2 [label="CO₂"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0];
// Edges Boc_Amine -> Protonated_Boc [label="+ TFA"]; Protonated_Boc -> p1 [arrowhead=none]; p1 -> Carbamic_Acid; p1 -> tBu_cation; Carbamic_Acid -> p2 [arrowhead=none]; p2 -> Free_Amine; p2 -> CO2; Free_Amine -> TFA_Salt [label="+ TFA"]; }
Q2: How can I monitor the deprotection reaction in real-time?
While taking small aliquots for LC-MS analysis is the most definitive method, a simpler, qualitative technique is Thin-Layer Chromatography (TLC).[18]
-
Spot the cleaved reaction mixture on a silica gel TLC plate.
-
The deprotected, more polar amine product will have a lower Rf value (it will travel less up the plate) than the Boc-protected starting material.
-
Staining the plate with ninhydrin will produce a colored spot (typically purple) for the newly formed primary amine, providing a clear visual confirmation of deprotection.[19]
Q3: Can I use HCl in dioxane instead of TFA?
Yes, 1-2M HCl in an organic solvent like dioxane is a common alternative for Boc deprotection, particularly in solid-phase synthesis.[] It can sometimes be advantageous as it may reduce the risk of trifluoroacetylation, a side reaction where a trifluoroacetyl group is added to the newly liberated amine.[7][]
Experimental Protocol: Standard Boc Deprotection and Cleavage
This protocol outlines a standard procedure for the cleavage and deprotection of a peptide containing 4-(Boc-aminomethyl)-L-phenylalanine from a solid support resin.
Materials:
-
Peptide-resin (dried under vacuum).
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% TIPS (v/v/v/v). Prepare fresh. [10]
-
Dichloromethane (DCM), anhydrous.
-
Cold diethyl ether or methyl t-butyl ether (MTBE).
-
Centrifuge tubes.
-
Rotary evaporator.
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
-
Swelling: Add anhydrous DCM to the resin and allow it to swell for 20-30 minutes with gentle agitation.
-
Cleavage Reaction:
-
Drain the DCM from the swollen resin.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[10]
-
Stopper the vessel and allow the reaction to proceed at room temperature with gentle stirring or agitation for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small additional volume of fresh cleavage cocktail and combine the filtrates.
-
-
Precipitation:
-
Add cold diethyl ether (approx. 10 times the volume of the filtrate) to the collected filtrate to precipitate the crude peptide.
-
Incubate at -20°C for at least 30 minutes to maximize precipitation.
-
-
Purification:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by LC-MS to confirm the complete removal of the Boc group and assess purity.
References
-
Mechanism: TFA. Common Organic Chemistry. [Link]
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving. YouTube. [Link]
-
How to confirm BOC deprotection by TFA ?. ResearchGate. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Study on Selective Deprotection Process of Boc-Phenylalanine Tert-Butyl Ester. Journal of Liaoning Petrochemical University. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. selectscience.net [selectscience.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. jk-sci.com [jk-sci.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
side reactions associated with Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in SPPS
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate the nuances of working with this versatile amino acid derivative.
Introduction: The Power of Orthogonal Protection
This compound is a valuable building block for introducing a primary amine into a peptide sequence, enabling subsequent modifications such as PEGylation, dye conjugation, or the synthesis of branched peptides. Its utility is rooted in the principle of orthogonal protection.[1][2][3] The Nα-Fmoc group is labile to mild bases like piperidine, allowing for its removal during each cycle of peptide elongation, while the side-chain Boc group is stable to these conditions but readily cleaved by strong acids such as trifluoroacetic acid (TFA) during the final cleavage step.[1][4] This robust orthogonality is the cornerstone of its successful application in modern peptide synthesis.[2][5]
While this amino acid derivative is generally robust, as with any specialized reagent, there are potential challenges and side reactions that can arise. This guide is designed to provide you with the expertise to identify, troubleshoot, and prevent these issues, ensuring the successful synthesis of your target peptide.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations of the underlying chemistry and actionable protocols.
Question 1: After synthesizing my peptide, I see a significant peak in my mass spectrometry analysis corresponding to my target peptide minus 100 Da. What is the likely cause?
Answer:
A mass loss of 100 Da almost certainly corresponds to the loss of the tert-butyloxycarbonyl (Boc) protecting group from the aminomethyl side chain of your phenylalanine residue. This indicates premature deprotection of the side chain at some point during your synthesis.
Underlying Cause:
While the Boc group is designed to be stable to the piperidine solutions used for Nα-Fmoc deprotection, it is not completely impervious.[5] Prolonged or repeated exposure to the basic conditions over the course of a long synthesis can lead to a cumulative, partial loss of the side-chain Boc group. This issue can be exacerbated by:
-
Extended Deprotection Times: Using longer than necessary Fmoc deprotection times in each cycle.
-
Elevated Temperatures: Performing the synthesis at elevated temperatures, which can increase the rate of Boc group cleavage by piperidine.
-
Stronger Base Cocktails: The use of stronger bases like DBU in the deprotection cocktail can increase the risk of premature Boc cleavage.
Troubleshooting Protocol:
-
Confirm the Mass Loss: Ensure the mass difference is precisely 100.12 Da (the mass of C₅H₈O₂).
-
Review Synthesis Parameters:
-
Check the total time the resin was exposed to the piperidine solution throughout the entire synthesis.
-
Verify the concentration of piperidine in your deprotection solution (typically 20% in DMF).
-
Note the temperature at which the synthesis was performed.
-
-
Analytical Confirmation: If possible, perform a small-scale cleavage of the peptide-resin after a few coupling cycles following the incorporation of this compound. Analyze the crude product by LC-MS to determine at what stage the Boc loss begins to occur.
Preventative Measures:
-
Minimize Deprotection Times: Use the minimum time required for complete Fmoc deprotection. This is typically 2-5 minutes, repeated once. You can monitor the completion of Fmoc removal by UV-Vis spectroscopy of the piperidine wash solutions.[5]
-
Maintain Ambient Temperature: Avoid heating the reaction vessel during synthesis unless absolutely necessary for difficult couplings, and even then, apply heat judiciously.
-
Optimize Base Concentration: For most applications, 20% piperidine in DMF is sufficient. Avoid using stronger base concentrations or adding DBU unless required to overcome aggregation, and be aware of the potential for increased side-chain deprotection.
Question 2: My final peptide is showing a +81 Da adduct on the 4-(aminomethyl)-L-phenylalanine residue after cleavage. What could be this modification?
Answer:
A mass addition of +81 Da strongly suggests the formation of a tert-butyl adduct on the newly deprotected aminomethyl side chain. This side reaction occurs during the final TFA cleavage step.
Underlying Cause:
During the TFA-mediated cleavage of the peptide from the resin and the removal of side-chain protecting groups, highly reactive carbocations are generated.[5] The Boc group, in particular, is cleaved to form the tert-butyl cation.
Boc-R → R-H + CO₂ + (CH₃)₃C⁺
This electrophilic tert-butyl cation can then be "scavenged" by nucleophilic residues on the peptide. The primary amine of the 4-(aminomethyl)-L-phenylalanine side chain, once deprotected by TFA, is a potent nucleophile and can react with the tert-butyl cation, resulting in an unwanted alkylation.
Visualizing the Side Reaction:
Caption: Formation of a t-butyl adduct during TFA cleavage.
Troubleshooting and Prevention:
This side reaction is almost entirely preventable by using an efficient scavenger cocktail during cleavage.
Optimized Cleavage Protocol:
The key is to include scavengers that can effectively trap the tert-butyl cations before they can react with your peptide.
| Component | Purpose | Recommended Percentage (v/v) |
| TFA | Cleavage Reagent | 95% |
| Water | Cation Scavenger | 2.5% |
| Triisopropylsilane (TIS) | Cation Scavenger & Reduces Trityl groups | 2.5% |
Step-by-Step Protocol:
-
Prepare the Cleavage Cocktail: Freshly prepare a cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Perform Cleavage: Add the cleavage cocktail to your dried peptide-resin (approximately 10 mL per 0.1 mmol of resin).
-
Incubate: Gently agitate at room temperature for 2-3 hours.
-
Precipitate and Purify: Filter the resin, precipitate the peptide in cold diethyl ether, and proceed with purification. The inclusion of water and TIS will significantly reduce or eliminate the formation of the tert-butyl adduct.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group on the aminomethyl side chain stable to standard Fmoc deprotection conditions?
Yes, the Boc group is designed to be orthogonal to the Fmoc group.[1][2] Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF for 5-10 minutes per cycle) will not significantly cleave the side-chain Boc group. However, as detailed in the troubleshooting guide, cumulative exposure over many cycles, especially under harsh conditions (prolonged time, elevated temperature), can lead to partial deprotection.[5]
Q2: Do I need to use a special coupling protocol for this compound?
No, in most cases, standard coupling protocols are effective. You can use common activating agents like HBTU, HATU, or DIC/Oxyma. As with any amino acid, if you are coupling it to a sterically hindered residue or within a sequence prone to aggregation, you may need to use a longer coupling time, double coupling, or a more potent activating agent.
Q3: Can the aminomethylphenylalanine residue participate in other common SPPS side reactions?
Yes, while the side chain itself is relatively stable, the amino acid can be involved in sequence-dependent side reactions:
-
Diketopiperazine Formation: If this compound is the second amino acid in the sequence (coupled to the first amino acid on the resin), the dipeptide is susceptible to cyclization and cleavage from the resin upon removal of the Nα-Fmoc group. To mitigate this, consider using a bulky resin like 2-chlorotrityl chloride resin.[6]
-
Aspartimide Formation: If this amino acid is coupled immediately after an aspartic acid residue (an Asp-Phe sequence), it can facilitate the formation of an aspartimide intermediate, which can lead to byproducts.[6]
Q4: What is the recommended cleavage cocktail for a peptide containing 4-(aminomethyl)-L-phenylalanine along with other sensitive residues like Cysteine (Cys) and Tryptophan (Trp)?
When dealing with multiple sensitive residues, a more comprehensive scavenger cocktail is required. The primary amine on the deprotected phenylalanine derivative is nucleophilic, but less so than the thiol group of Cysteine.
Recommended "Multi-Scavenger" Cocktail:
| Component | Purpose | Percentage (v/v) |
| TFA | Cleavage Reagent | 94% |
| Water | Cation Scavenger | 2.5% |
| 1,2-Ethanedithiol (EDT) | Cation Scavenger, Protects Cys | 2.5% |
| Triisopropylsilane (TIS) | Cation Scavenger, Protects Trp | 1% |
This cocktail provides robust protection for a variety of sensitive residues, including the newly exposed amine on your 4-(aminomethyl)-L-phenylalanine.
Workflow for Troubleshooting Unexpected Peptide Masses
Caption: Troubleshooting flowchart for unexpected peptide masses.
References
- A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine. (2025). Benchchem.
- Tam, J. P., Lu, Y. A., Liu, C. F., & Shao, J. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485–12489.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–760.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (2025). Molecules.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- A Head-to-Head Battle of Protecting Groups: Assessing the Stability of Fmoc vs. Boc in Peptide Synthesis. (2025). Benchchem.
- Protecting Groups in Peptide Synthesis. (n.d.). Biosynth.
- Technical Support Center: Cleavage of Peptides Containing Boc-D-4-aminomethylphe(Boc)
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 15(1), 1–6.
- Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. (2025). Benchchem.
- Bennett, M. A., Murray, T. F., & Aldrich, J. V. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Organic Chemistry, 73(19), 7648–7654.
- Fmoc-Phe(4-NH-Boc)-OH [174132-31-1]. (n.d.). AAPPTec.
- Fmoc-Phe-OH synthesis. (n.d.). ChemicalBook.
- Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(8), 512–515.
- A Technical Guide to Fmoc-Phe(4-Br)
- An In-depth Technical Guide to Fmoc-Phe(4-tBu)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis. (2025). Benchchem.
- Fmoc-4-(Boc-aminomethyl)-D-phenylalanine. (n.d.). Chem-Impex.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
- Iden, S., & Meienhofer, J. (1972). An Approach to the Specific Cleavage of Peptide Bonds. Archives of Biochemistry and Biophysics, 151(1), 133-144.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
Welcome to the technical support guide for managing stereochemical integrity during the coupling of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with racemization when using this versatile, but sensitive, amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we dissect the underlying mechanisms of racemization and provide actionable troubleshooting strategies and validated protocols to ensure the chiral purity of your final peptide product.
Understanding the Challenge: Why is this Amino Acid Prone to Racemization?
This compound is a valuable building block for introducing a primary amine-containing side chain, useful for subsequent modifications or for mimicking protein structures.[1][2][3] However, like other α-amino acids, its stereochemical integrity can be compromised during the carboxyl group activation step of peptide coupling.[4][5][6]
The primary mechanism of racemization for N-α-protected amino acids involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[7][8] The presence of a base, required for the coupling reaction, can abstract the proton from the α-carbon of this intermediate. This abstraction leads to a loss of stereochemistry, and subsequent nucleophilic attack by the incoming amine can yield a mixture of L- and D-isomers. Urethane-based protecting groups like Fmoc and Boc generally suppress this pathway, but racemization can still be a significant issue, especially with highly activating coupling reagents and strong bases.[7]
Mechanism of Racemization via Oxazolone Formation
Caption: The key pathway to racemization during peptide coupling.
Troubleshooting Guide & FAQs
This section addresses common issues and questions in a practical Q&A format.
Q1: I'm observing significant racemization (>5%) in my peptide. What is the most likely cause?
A1: The most critical factors influencing racemization are the choice of coupling reagent, the base used, and the reaction temperature.[5][9][10]
-
Coupling Reagent: Highly reactive uronium/aminium salt reagents like HATU and HBTU, while efficient, can increase the risk of racemization, especially when paired with a strong base like N,N-Diisopropylethylamine (DIPEA).[9][11] The crucial step for racemization is the activation of the Fmoc-amino acid.[9][12]
-
Base: The strength and steric hindrance of the base play a major role. DIPEA (pKa ~10.1) is a common culprit. Weaker, more sterically hindered bases are recommended to minimize proton abstraction from the α-carbon.[9]
-
Temperature: Elevated temperatures, often used to drive difficult couplings to completion (e.g., with microwave synthesizers), can significantly accelerate racemization.[10][11][13]
Q2: Which coupling reagents should I use to minimize racemization?
A2: The choice of coupling reagent is paramount. For sensitive amino acids like this compound, consider the following options, starting with the most conservative:
-
Carbodiimides + Additives: The combination of a carbodiimide like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate) is an excellent choice.[7][11] Oxyma is a non-explosive and highly effective alternative to the classic HOBt, suppressing racemization by rapidly converting the highly reactive O-acylisourea intermediate into a more stable, yet sufficiently reactive, Oxyma-ester.[7][8][14] This method often does not require an additional external base, further reducing the risk.[7]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally associated with lower levels of racemization compared to their uronium counterparts.[15] They do not pose a risk of guanidinylation, a side reaction common with uronium salts.[15]
-
Modern Uronium Salts: If high reactivity is required, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has shown excellent performance, often with lower racemization than HATU, especially when paired with a hindered base.[9][16]
Q3: What is the best base to use? Should I avoid DIPEA?
A3: Yes, for coupling this sensitive amino acid, it is highly advisable to replace DIPEA. The best alternatives are sterically hindered, weaker bases:
-
2,4,6-Collidine (TMP): With a pKa of ~7.4, it is significantly weaker than DIPEA and its steric bulk hinders unwanted side reactions.[5][9][10]
-
N-Methylmorpholine (NMM): While less hindered than collidine, its lower basicity (pKa ~7.4) makes it a better choice than DIPEA.[9]
Studies have shown that replacing DIPEA with a weaker, hindered base like collidine can dramatically reduce racemization levels.[9][10]
Q4: Can I use microwave heating to speed up the coupling?
A4: Caution is advised. While microwave energy can accelerate coupling, the associated increase in temperature can also significantly increase racemization.[10] If you must use microwave heating, it is critical to control the temperature. For sensitive residues, lowering the coupling temperature from a typical 80°C to 50°C can effectively limit racemization.[10] An alternative is to perform the coupling of this specific amino acid conventionally at room temperature while using microwave heating for other, less sensitive residues in the sequence.[10]
Q5: How can I reliably measure the level of racemization?
A5: The most accurate way to quantify racemization is to analyze the final, cleaved peptide using a chiral analytical technique.
-
Chiral HPLC: This is the gold standard. Using a chiral stationary phase (CSP), you can separate the desired all-L peptide from its diastereomeric counterpart containing the D-amino acid.[17][18]
-
GC-MS after Hydrolysis: The peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized and analyzed by gas chromatography on a chiral column.[17][19]
-
LC-MS/MS: While not inherently chiral, LC-MS/MS can be used in specialized methods, sometimes involving digestion with stereospecific enzymes, to detect the presence of D-amino acids.[19]
Recommended Low-Racemization Protocols
Protocol 1: DIC/Oxyma Pure Coupling (Recommended First-Line Method)
This protocol minimizes racemization by avoiding the use of an external tertiary base and employing a racemization-suppressing additive.
Materials:
-
This compound (3.0 equiv.)
-
Oxyma Pure (3.0 equiv.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1.0 equiv.)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve this compound and Oxyma Pure in DMF.
-
Add the DIC to the amino acid/Oxyma solution. Pre-activation is generally not recommended; add the solution to the resin immediately.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF to remove excess reagents and the soluble diisopropylurea byproduct.
Protocol 2: COMU/Collidine Coupling (For More Demanding Couplings)
This method provides higher activation for sterically hindered couplings while still mitigating racemization through the use of a hindered, weak base.
Materials:
-
This compound (3.0 equiv.)
-
COMU (3.0 equiv.)
-
2,4,6-Collidine (6.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Deprotected peptide-resin (1.0 equiv.)
Procedure:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid and COMU in DMF.
-
Add the 2,4,6-collidine to the activation mixture.
-
Immediately transfer the activated amino acid solution to the resin.
-
Allow the coupling to proceed for 1 hour at room temperature.
-
Monitor and wash the resin as described in Protocol 1.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting racemization issues.
Data Summary: Impact of Reagents on Racemization
The following table summarizes the relative risk of racemization associated with common coupling conditions. Exact percentages can vary based on sequence, resin, and other factors.
| Coupling Reagent | Base | Additive | Relative Racemization Risk | Rationale |
| HATU / HBTU | DIPEA | - | High | Highly activating reagent with a strong, non-hindered base promotes oxazolone formation and deprotonation.[9] |
| HATU / HBTU | Collidine | - | Moderate | Weaker, hindered base reduces the rate of α-proton abstraction, lowering racemization.[10] |
| PyBOP | DIPEA | - | Moderate | Phosphonium reagents are generally less prone to racemization than uronium salts.[15] |
| COMU | Collidine | - | Low-Moderate | High reactivity but has shown lower racemization potential than HATU in some studies.[9] |
| DIC | - | Oxyma Pure | Very Low | Forms a reactive ester that is less prone to racemization; no external tertiary base is typically needed.[7][8][11] |
| DIC | - | HOBt | Low | The classic racemization suppression method, though Oxyma is often considered superior and safer.[4][7] |
References
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325–2329. [Link]
-
Nishikubo, R., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5393. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Wuhan Amino Acid Bio-Chemical Co.,Ltd. (2022). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 761-778. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4699-4709. [Link]
-
Aimoto, S., et al. (2020). Practical N-to-C peptide synthesis with minimal protecting groups. Communications Chemistry, 3(1), 1-8. [Link]
-
Iris Biotech GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
-
Talebian, J., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6441-6483. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4699-4709. [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 447, 388-393. [Link]
-
Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. CHIMIA International Journal for Chemistry, 71(4), 190-196. [Link]
-
El-Faham, A., et al. (2012). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Chemistry & Biology Interface, 2(1), 1-10. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Le, S., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4597. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Mardekian, S. K., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(15), 10327-10335. [Link]
-
Carpino, L. A., et al. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279-2282. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 17. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of Peptides Containing 4-(Aminomethyl)-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for improving the solubility of peptides incorporating the unnatural amino acid, 4-(aminomethyl)-L-phenylalanine (Amf). The presence of Amf introduces a primary amine on the phenyl ring, significantly influencing the peptide's overall physicochemical properties and often presenting unique solubility challenges. This resource is designed to address these specific issues in a direct question-and-answer format, grounded in scientific principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
Q1: What makes peptides containing 4-(aminomethyl)-L-phenylalanine prone to solubility issues?
A1: The solubility of peptides containing 4-(aminomethyl)-L-phenylalanine (Amf) is governed by a combination of factors stemming from the unique structure of this amino acid:
-
Amphipathic Nature: Amf possesses a hydrophobic aromatic ring and a hydrophilic aminomethyl group. This dual character can lead to intermolecular interactions that promote aggregation, especially in aqueous solutions.
-
pH-Dependent Charge: The aminomethyl group has a pKa value that results in a positive charge at physiological and acidic pH. This makes the peptide's overall charge highly dependent on the pH of the solution.[1] At the isoelectric point (pI), where the net charge is zero, solubility is typically at its minimum.[2]
-
Intermolecular Hydrogen Bonding: The aminomethyl group can participate in hydrogen bonding, which, while intended to improve interaction with water, can also lead to the formation of intermolecular networks, resulting in gelation or precipitation.[3]
-
Aromatic Stacking: The phenyl ring of Amf can engage in π-π stacking interactions with other aromatic residues in the peptide sequence, further contributing to aggregation.
Q2: How can I predict the solubility of my Amf-containing peptide before I even attempt to dissolve it?
A2: While precise prediction is challenging, you can make an educated assessment by considering the following:
-
Calculate the Net Charge at a Given pH: Determine the theoretical net charge of your peptide at various pH values (e.g., pH 3, 7, and 9). A higher net positive or negative charge generally correlates with better aqueous solubility. Peptides rich in basic residues like Amf, Lys, and Arg will be more soluble in acidic conditions.[1][4]
-
Assess Overall Hydrophobicity: Calculate the grand average of hydropathicity (GRAVY) score for your peptide sequence. A more positive GRAVY score indicates greater hydrophobicity and a higher likelihood of solubility issues in aqueous buffers.
-
Sequence Analysis: Look for stretches of hydrophobic amino acids, which can drive aggregation.[5] The presence of multiple Amf or other aromatic residues can also signal potential stacking-induced aggregation.
Computational tools are emerging that can help predict the solubility of peptides containing modified amino acids, offering a more sophisticated in-silico screening approach.[6][7]
Q3: My Amf-containing peptide is completely insoluble in water. What is the first solvent I should try?
A3: For a basic peptide that is insoluble in water, the recommended first step is to try a dilute acidic solution.[4][8] The rationale is to ensure that all basic residues, including the aminomethyl group of Amf, are fully protonated, thereby maximizing the peptide's net positive charge and electrostatic repulsion between molecules.
II. Troubleshooting Guide: Common Solubility Problems & Solutions
| Problem Encountered | Probable Cause | Recommended Solution(s) |
| Peptide immediately forms a gel or precipitate upon adding water. | The peptide is at or near its isoelectric point (pI). High concentration and strong intermolecular interactions (hydrogen bonding, hydrophobic effects) are promoting rapid aggregation. | 1. pH Adjustment: Immediately try to dissolve a small amount in a dilute acid (e.g., 10% acetic acid).[4][8] 2. Use of Organic Co-solvents: Dissolve the peptide first in a minimal amount of an organic solvent like DMSO, then slowly add the aqueous buffer.[2][4] |
| Peptide dissolves initially but precipitates over time or upon refrigeration. | The solution is supersaturated, and the peptide is slowly aggregating and crashing out of solution. This is common for peptides that have a propensity to form ordered secondary structures like β-sheets. | 1. Lower the Concentration: The target concentration may be too high for the chosen solvent system. 2. Add a Chaotropic Agent: For highly aggregation-prone peptides, consider using denaturing agents like 6 M guanidine hydrochloride or 8 M urea, but be aware of their incompatibility with most biological assays.[2] 3. Store at -20°C or below: Freezing the solution can slow down the aggregation process.[9] |
| Peptide is insoluble in both acidic and basic aqueous solutions. | The peptide is highly hydrophobic, and its insolubility is driven primarily by the hydrophobic effect rather than its net charge. | 1. Organic Solvents: Dissolve the peptide in a small volume of DMSO, DMF, or isopropanol, then slowly dilute with your aqueous buffer to the desired concentration.[9] 2. Surfactants: The addition of non-ionic surfactants like Polysorbate 80 can help solubilize hydrophobic peptides by preventing aggregation.[10] |
| Peptide precipitates when adding aqueous buffer to the organic solvent stock. | The peptide has exceeded its solubility limit in the final solvent mixture. | 1. Slow Down the Addition: Add the aqueous buffer very slowly while vortexing to prevent localized high concentrations.[2] 2. Increase the Percentage of Organic Co-solvent: Titrate the amount of organic solvent upwards, but remain mindful of the tolerance of your downstream application. |
III. Experimental Protocols & Methodologies
Protocol 1: Systematic pH Optimization for Solubilization
This protocol outlines a systematic approach to finding the optimal pH for dissolving your Amf-containing peptide.
Materials:
-
Lyophilized Amf-containing peptide
-
Sterile, deionized water
-
10% (v/v) Acetic Acid
-
0.1% (v/v) Trifluoroacetic Acid (TFA)
-
10% (v/v) Ammonium Bicarbonate
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Initial Test in Water: a. Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg) into a microcentrifuge tube. b. Add sterile water to achieve a target concentration of 1 mg/mL. c. Vortex the tube for 30-60 seconds. d. If the peptide does not dissolve, proceed to the next step.
-
Acidic pH Titration: a. To the peptide suspension from step 1d, add 10% acetic acid dropwise while vortexing. b. Observe for dissolution after each drop. c. If the peptide remains insoluble after adding a significant amount of acetic acid, a stronger acid like 0.1% TFA can be attempted cautiously.[4]
-
Physical Dissolution Aids: a. If the peptide is still not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[2][9] b. Gentle warming to 30-40°C can also be attempted, but monitor for any signs of degradation.[5][8]
-
Basic pH Titration (if acidic conditions fail): a. If the peptide is insoluble in acidic conditions, it may have a net negative charge at higher pH. b. In a new tube, suspend a small amount of peptide in water. c. Add 10% ammonium bicarbonate dropwise while vortexing.
Causality: By systematically adjusting the pH, you move away from the peptide's isoelectric point, increasing its net charge and enhancing its solubility in aqueous media.[11]
Protocol 2: Solubilization Using Organic Co-solvents
This protocol is for highly hydrophobic Amf-containing peptides that are insoluble in aqueous solutions regardless of pH.
Materials:
-
Lyophilized Amf-containing peptide
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Initial Dissolution in Organic Solvent: a. Add a minimal volume of pure DMSO to the lyophilized peptide to completely dissolve it. Start with a small amount (e.g., 10-20 µL) and add more if necessary.
-
Slow Dilution with Aqueous Buffer: a. While vigorously vortexing the peptide-DMSO solution, slowly add the desired aqueous buffer dropwise until the final target concentration is reached. b. Critical Step: The slow addition and constant agitation are crucial to prevent the peptide from precipitating out of solution as the solvent polarity changes.[2]
-
Observation and Troubleshooting: a. If precipitation occurs, it indicates that the final concentration is too high for that specific ratio of organic co-solvent to aqueous buffer. b. You may need to either lower the final peptide concentration or increase the percentage of DMSO in the final solution, keeping in mind the compatibility with your downstream experiments.
Visualization of Experimental Workflows
Caption: A decision-tree workflow for the systematic solubilization of Amf-containing peptides.
IV. Advanced Strategies for Enhancing Solubility
For particularly challenging peptides, more advanced strategies may be required during the design and synthesis phase or in formulation.
Peptide Sequence Modification
-
Incorporation of Hydrophilic Residues: Strategically replacing hydrophobic amino acids with hydrophilic or charged ones, such as Lysine or Glutamic Acid, can significantly improve aqueous solubility.[11]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield," which increases water solubility and can also prolong the peptide's in vivo half-life.[1][11]
-
N-terminal Acetylation and C-terminal Amidation: For basic peptides, amidation of the C-terminus can remove the negative charge of the carboxyl group, potentially increasing the overall net positive charge and improving solubility in acidic conditions.[8]
Formulation Strategies
-
Use of Excipients: Certain excipients can enhance peptide solubility and stability.
-
Sugars and Polyols (e.g., mannitol, sucrose): These can stabilize the peptide structure and reduce aggregation.
-
Amino Acids (e.g., Arginine, Glycine): These can act as aggregation inhibitors.[10]
-
-
Hydrophobic Ion-Pairing (HIP): This technique involves forming an ion pair between a positively charged residue on the peptide (like the aminomethyl group of Amf) and a hydrophobic counterion. This can shield the charge and improve solubility in less polar environments, which can be useful for certain delivery systems.[10]
Caption: Advanced strategies for improving the solubility of challenging peptides.
V. References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PubMed Central.
-
Guidelines for Peptide Dissolving. Creative Peptides.
-
Peptide Solubilization. JPT Peptide Technologies.
-
Peptide solubility. Bachem.
-
Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids. Benchchem.
-
The Solubility Challenge in Peptide Therapeutics. Biosynth.
-
Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PubMed Central.
-
Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Royal Society of Chemistry.
-
Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PubMed Central.
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PubMed Central.
-
Strategies for Improving Peptide Stability and Delivery. MDPI.
-
4-(Aminomethyl)-L-phenylalanine. American Elements.
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate.
-
Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery.
-
Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate.
-
Peptide solubility guidelines. Thermo Fisher Scientific.
Sources
- 1. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. jpt.com [jpt.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. bachem.com [bachem.com]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
Technical Support Center: Navigating the Cleavage of Peptides Containing 4-(aminomethyl)-L-phenylalanine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-(aminomethyl)-L-phenylalanine (Amf). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions you may encounter during the critical final step of solid-phase peptide synthesis (SPPS): the cleavage and deprotection of your Amf-containing peptide.
The incorporation of Amf into a peptide sequence introduces a primary amine on the side chain, offering a versatile handle for post-synthetic modifications. However, the successful cleavage and deprotection of these peptides require careful consideration of the chosen protecting group strategy and the composition of the cleavage cocktail to ensure high yield and purity. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with Amf-containing peptides.
Q1: What is the standard protecting group strategy for 4-(aminomethyl)-L-phenylalanine (Amf) in Fmoc-based SPPS?
A1: The most common and effective strategy is an orthogonal protection scheme.[1] This involves using the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group to protect the α-amino group for peptide chain elongation. The aminomethyl side chain is protected with the acid-labile Boc (tert-butyloxycarbonyl) group.[2] This orthogonality is crucial as it allows for the selective removal of the Fmoc group at each coupling step with a mild base (e.g., piperidine) without affecting the Boc group on the side chain.[2][3] The Boc group is then removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2]
Q2: Do I need a special cleavage cocktail for peptides containing Amf?
A2: Not necessarily. The Boc group protecting the Amf side chain is a standard acid-labile protecting group. Therefore, conventional TFA-based cleavage cocktails are generally effective for its removal.[4] The choice of a specific cleavage cocktail will primarily depend on the other amino acid residues present in your peptide sequence, especially those with sensitive side chains that are prone to side reactions.[5]
Q3: What are the most important considerations when choosing a cleavage cocktail for my Amf-containing peptide?
A3: The key is to select a cocktail with the appropriate scavengers to protect other sensitive residues in your peptide. During cleavage, the acid-labile protecting groups from various amino acids are removed, generating highly reactive carbocations.[4] These carbocations can cause unwanted modifications to sensitive amino acids. Therefore, your choice of cocktail should be guided by the presence of residues such as:
-
Tryptophan (Trp): Prone to alkylation by carbocations.
-
Methionine (Met): Can be oxidized to methionine sulfoxide.
-
Cysteine (Cys): The free thiol is susceptible to oxidation and alkylation.
-
Tyrosine (Tyr): The phenol ring can be alkylated.
-
Arginine (Arg): Certain protecting groups can lead to side reactions if not properly scavenged.
Q4: What potential side reactions should I be aware of concerning the Amf residue itself during cleavage?
A4: Once the Boc group is removed from the aminomethyl side chain of Amf, a primary amine is exposed. While this amine is a nucleophile, it is generally less susceptible to the common side reactions observed with residues like tryptophan or cysteine in a highly acidic cleavage environment. The primary concern is ensuring complete deprotection of the Boc group. Incomplete deprotection will result in a heterogeneous peptide product.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the cleavage of Amf-containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage/Low Peptide Yield | 1. Insufficient cleavage cocktail volume. 2. Inadequate reaction time. 3. Inefficient swelling of the resin. | 1. Use a sufficient volume of cleavage cocktail to ensure the resin is fully submerged and can be agitated (typically 10 mL per gram of resin).[6] 2. Extend the cleavage time. For routine peptides, 1.5-2 hours is often sufficient.[7] For complex or longer peptides, or those with sterically hindered residues, 3-4 hours may be necessary.[6] 3. Ensure the resin is properly washed with a suitable solvent like dichloromethane (DCM) to allow for good swelling in the cleavage cocktail. |
| Incomplete Deprotection of Side Chains (including Amf-Boc) | 1. Insufficient concentration of TFA. 2. Short cleavage duration. 3. Presence of particularly stable protecting groups on other residues (e.g., Arg(Pbf)). | 1. Ensure your TFA concentration is high enough (typically >90%). For Rink Amide resins, at least 70% TFA is required. 2. Increase the cleavage time to 3-4 hours and monitor the deprotection by taking small aliquots for analysis (if feasible). 3. For peptides containing Arg(Pbf), a longer cleavage time (e.g., 3-4 hours) is recommended. |
| Presence of Unidentified Side Products | 1. Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations generated during cleavage. 2. Oxidation of Met or Cys. | 1. Use a cleavage cocktail containing a combination of scavengers. A common and effective general-purpose cocktail is Reagent K .[5][8] For peptides with multiple sensitive residues, consider using a more comprehensive cocktail. 2. For Met-containing peptides, include scavengers like thioanisole.[9] For Cys-containing peptides, a reducing scavenger like 1,2-ethanedithiol (EDT) is crucial to prevent disulfide bond formation.[10] |
| Peptide Fails to Precipitate Upon Addition of Ether | 1. The peptide is highly soluble in the ether/TFA mixture. 2. The peptide is very short and/or hydrophilic. | 1. Use a larger volume of cold diethyl ether. Ensure the ether is sufficiently cold (-20°C). 2. Concentrate the TFA solution under a gentle stream of nitrogen before adding it to the cold ether. 3. If precipitation is still problematic, consider alternative work-up procedures such as solid-phase extraction (SPE) for peptide purification. |
Recommended Cleavage Protocols
The choice of cleavage cocktail is critical for obtaining a high-purity peptide. Below are detailed protocols for commonly used cleavage cocktails suitable for peptides containing Amf, with the selection dependent on the other amino acid residues in the sequence.
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides containing Amf but lacking other sensitive residues like Cys, Met, or Trp.
Cleavage Cocktail (TFA/TIS/H₂O - 95:2.5:2.5)
-
Trifluoroacetic acid (TFA): 95% (v/v)
-
Triisopropylsilane (TIS): 2.5% (v/v) - Scavenger for carbocations.
-
Water (H₂O): 2.5% (v/v) - Scavenger for tert-butyl cations.[4]
Step-by-Step Procedure:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail fresh by carefully mixing the components.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Cleavage for Peptides with Sensitive Residues (Reagent K)
Reagent K is a robust and widely used cleavage cocktail that is effective for peptides containing a variety of sensitive residues.[5][8]
Cleavage Cocktail (Reagent K)
-
Trifluoroacetic acid (TFA): 82.5% (v/v)
-
Phenol: 5% (w/v) - Scavenger.
-
Water (H₂O): 5% (v/v)
-
Thioanisole: 5% (v/v) - Scavenger, particularly for protecting Trp.
-
1,2-Ethanedithiol (EDT): 2.5% (v/v) - Scavenger, particularly for protecting Cys.
Step-by-Step Procedure:
-
Follow steps 1-3 from Protocol 1, using the Reagent K cocktail.
-
Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Follow steps 5-9 from Protocol 1 for peptide work-up.
Visualizing the Cleavage Workflow
To aid in understanding the process, the following diagrams illustrate the key steps and concepts.
Caption: General workflow for the cleavage and isolation of a synthetic peptide.
Caption: The role of scavengers in preventing side reactions during TFA cleavage.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266. [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Sarma, B. K., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2112-2123. [Link]
-
CDN Isotopes. (n.d.). Cleavage Cocktail Selection. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Semantic Scholar. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. [Link]
-
Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
-
Wieczerzak, E., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino acids, 45(4), 975–982. [Link]
-
Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 311-322. [Link]
-
Cuthbertson, A., & Indrevoll, B. (2002). A cleavage cocktail for methionine-containing peptides. Journal of peptide research, 60(1), 1–7. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: Mass Spectrometry Analysis of Peptides Containing 4-(aminomethyl)-L-phenylalanine (Am-Phe)
Welcome to the technical support center for researchers working with peptides incorporating the unnatural amino acid 4-(aminomethyl)-L-phenylalanine (Am-Phe). This guide is designed to address a common and often perplexing issue encountered during mass spectrometry (MS) analysis: the appearance of unexpected masses. The unique chemical properties of the aminomethyl side chain, while valuable for various applications, can introduce specific artifacts during synthesis, cleavage, and analysis.
This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you identify the source of these mass discrepancies and ensure the integrity of your data.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical monoisotopic residue mass of 4-(aminomethyl)-L-phenylalanine?
The molecular formula for the Am-Phe residue within a peptide chain is C₁₀H₁₂N₂O. Its theoretical monoisotopic mass is 176.09496 Da . When performing mass calculations, this value should be used for the Am-Phe residue. The full amino acid has a molecular weight of 180.21 g/mol .[1]
Q2: Why is my primary observed mass not matching the theoretical mass of my Am-Phe peptide?
Unexpected mass signals for peptides containing Am-Phe are frequently due to the high reactivity of the primary amine on the benzyl side chain. This group is more nucleophilic than the N-terminal amine at neutral or basic pH and can react with various electrophiles present during peptide cleavage, purification, or even in the mass spectrometer's ion source. Common issues include adduct formation with reagents, solvents, or contaminants.
Q3: Can the aminomethyl group affect peptide fragmentation in MS/MS analysis?
Absolutely. The basic aminomethyl side chain can act as a "proton sink," influencing charge distribution on the peptide backbone during collision-induced dissociation (CID). This can alter fragmentation patterns, sometimes suppressing the formation of canonical b- and y-ions or promoting specific neutral losses associated with the side chain. The benzyl group itself already has a substantial effect on fragmentation pathways in standard phenylalanine-containing peptides.[2]
Troubleshooting Guide: Diagnosing Unexpected Mass Peaks
This section addresses specific mass discrepancies in a question-and-answer format. The most common issues are related to unwanted modifications of the Am-Phe side chain.
Issue 1: Observation of a Mass Peak at [M+96.0 Da]
Q: My spectrum shows a major peak that is ~96 Da heavier than my expected peptide mass. What is the cause?
A: This is a classic sign of trifluoroacetylation of the aminomethyl side chain.
-
Causality: The peptide is likely retaining trifluoroacetic acid (TFA) from the cleavage or purification steps. TFA is used to protonate the side-chain amine, forming a salt. If not thoroughly removed, residual TFA can acylate the primary amine, adding a trifluoroacetyl group (-COCF₃), which has a monoisotopic mass of 95.9822 Da. This reaction is particularly prevalent if the sample is heated or concentrated under conditions where free TFA is present. A similar issue was noted by a user working with p-Acetyl Phenylalanine, where side reactions in TFA were suspected.[3]
-
Validation & Solution:
-
Thoroughly Remove TFA: After HPLC purification, co-evaporate the fractions containing your peptide with 0.1% acetic acid in water or a volatile buffer like ammonium bicarbonate multiple times. This helps to displace the TFA salt.
-
Protocol: Follow the Protocol for Post-Purification Salt Exchange detailed below.
-
MS/MS Confirmation: Fragment the [M+96.0] ion. You should observe a neutral loss of 96.0 Da, corresponding to the loss of the trifluoroacetyl group, which reverts the precursor to the mass of the unmodified peptide.
-
Issue 2: Observation of Mass Peaks at [M+12.0 Da], [M+24.0 Da], or [M+42.0 Da]
Q: I am observing low-intensity but consistent peaks at +12 Da, +24 Da, or +42 Da relative to my main peptide peak. Where are these coming from?
A: These mass shifts typically point to reactions with aldehyde contaminants or acetylation.
-
Causality & Identification:
-
[M+12.0 Da] - Formaldehyde Adduct: This corresponds to the formation of a Schiff base (imine) with formaldehyde (CH₂O), a common contaminant in solvents like acetonitrile and methanol, followed by dehydration. The net result is the addition of a methylene group (-CH₂-), adding 12.0000 Da.
-
[M+24.0 Da] - Double Formaldehyde Adduct: In some cases, a more complex reaction involving two formaldehyde molecules can occur.
-
[M+42.0 Da] - Acetylation: This is the addition of an acetyl group (-COCH₃), with a mass of 42.0106 Da. The source can be residual acetic anhydride from synthesis capping steps or, in some cases, from the acetonitrile in the mobile phase under specific conditions.
-
-
Validation & Solution:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or MS-grade solvents for sample preparation and LC-MS analysis. Aldehyde contamination worsens over time in stored solvents.
-
Solvent Blank Analysis: Run a solvent blank on your LC-MS system to check for contaminants that could form adducts.[4]
-
Derivatization Control: If you suspect formaldehyde, you can treat a control sample with a formaldehyde scavenger to see if the +12 Da peak disappears.
-
The table below summarizes common adducts and modifications.
| Mass Shift (Δm) | Monoisotopic Mass | Identity of Adduct/Modification | Probable Source |
| +12.0000 Da | 12.0000 | Methylene (from Formaldehyde) | Contaminated solvents (Acetonitrile, Methanol) |
| +21.9820 Da | 21.9819 | Sodium Adduct ([M+Na]⁺) | Glassware, buffers, reagents |
| +37.9559 Da | 37.9559 | Potassium Adduct ([M+K]⁺) | Glassware, buffers, reagents |
| +41.0265 Da | 41.0265 | Acetonitrile Adduct | LC mobile phase |
| +42.0106 Da | 42.0106 | Acetyl Group | Synthesis reagents, mobile phase |
| +95.9822 Da | 95.9822 | Trifluoroacetyl Group | Residual TFA from cleavage/purification |
Issue 3: Unexpected Fragmentation or In-Source Decay (ISD)
Q: My MS/MS spectra are difficult to interpret, or I see significant fragmentation in my full MS scan (MS1). Why?
A: The Am-Phe side chain can promote in-source decay (ISD), especially in MALDI, or lead to atypical fragmentation pathways.
-
Causality:
-
In-Source Decay (ISD): ISD is a fragmentation process that occurs in the ion source before mass analysis, common in MALDI.[5] It is often radical-induced, where the matrix transfers a hydrogen radical to the analyte, causing specific N-Cα bond cleavages and resulting in c- and z-type ions.[6] The electron-rich aromatic ring and the basic amine of Am-Phe may make the peptide more susceptible to such radical-induced fragmentation.
-
Atypical CID Fragmentation: During CID, the protonated aminomethyl group can direct fragmentation. For example, it can facilitate the neutral loss of the entire side chain or parts of it. The fragmentation of peptides containing a C-terminal phenylalanine is known to sometimes result in the elimination of neutral cinnamic acid.[2] A similar unique pathway may exist for Am-Phe.
-
-
Validation & Solution:
-
Optimize Ion Source Conditions: For ESI, try reducing the source temperature or fragmentor voltage to minimize in-source fragmentation. For MALDI, experiment with different matrices or lower laser fluency.[7] Using "cooler" matrices like 2,5-dihydroxybenzoic acid (DHB) might reduce ISD.[5]
-
Use Alternative Fragmentation Methods: If available, use Electron-Transfer Dissociation (ETD) or Electron-Capture Dissociation (ECD). These methods are less dependent on proton mobility and tend to cleave the peptide backbone more randomly, which can provide clearer sequence information for peptides with highly basic residues.[8]
-
Manual Spectra Interpretation: Look for characteristic neutral losses from the precursor ion in the MS/MS spectrum. For Am-Phe, a potential neutral loss could be that of aminomethyl-styrene.
-
Diagrams of Key Mechanisms
Below are visual representations of the chemical modifications and troubleshooting logic discussed.
Caption: Reaction of the Am-Phe side chain with residual TFA.
Caption: Formation of a Schiff base with formaldehyde contaminant.
Caption: Troubleshooting workflow for unexpected mass signals.
Experimental Protocols
Protocol 1: Post-Purification Salt Exchange for TFA Removal
This protocol is essential for removing non-volatile TFA salts that can lead to side-chain modifications.
-
Pool Fractions: Combine the HPLC fractions containing your purified peptide.
-
Initial Freeze-Drying: Lyophilize the pooled fractions to a dry powder to remove the bulk of the acetonitrile and water.
-
Reconstitute: Re-dissolve the peptide powder in a minimal volume of 1% aqueous acetic acid solution. Acetic acid is volatile and helps displace the non-volatile TFA.
-
Repeat Freeze-Drying: Lyophilize the sample again until it is a dry powder.
-
Repeat Cycle: Repeat steps 3 and 4 at least two more times. This ensures maximal removal of TFA.
-
Final Storage: Store the final lyophilized powder, which is now predominantly an acetate salt of the peptide, at -20°C or lower. Reconstitute in appropriate MS-grade solvent immediately before analysis.
Protocol 2: Recommended Sample Preparation for LC-MS Analysis
Minimizing artifacts requires meticulous sample handling.
-
Solvent Preparation: Prepare fresh mobile phases (A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile). Use MS-grade or higher purity reagents and solvents. Do not use solvents from bottles that have been open for an extended period.
-
Sample Reconstitution: Reconstitute the final peptide powder from Protocol 1 in Mobile Phase A to the desired concentration (e.g., 1 mg/mL).
-
Avoid Plasticware Contamination: Use high-quality polypropylene tubes. Avoid excessive vortexing, which can leach plasticizers.
-
Immediate Analysis: Analyze the sample as soon as possible after reconstitution. Allowing the sample to sit in acetonitrile-containing solutions can increase the chance of adduct formation.[9]
-
System Suitability: Before running your sample, inject a standard peptide mix (that does not contain Am-Phe) to ensure the system is clean and performing optimally.[4]
References
-
Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2 - ResearchGate. Available at: [Link]
-
Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - NIH. Available at: [Link]
-
Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed. Available at: [Link]
-
The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - NIH. Available at: [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry. Available at: [Link]
-
Diagnostic ions for the analysis of phenylalanine adducts of acrylamide and styrene by ESI-QTOF mass spectrometry - PubMed. Available at: [Link]
-
Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed. Available at: [Link]
-
In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. Available at: [Link]
-
Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Available at: [Link]
-
Fragmentation tree of phenylalanine computed from tandem MS data. - ResearchGate. Available at: [Link]
-
Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli - PMC - PubMed Central. Available at: [Link]
-
In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. Available at: [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong - Agilent. Available at: [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. Available at: [Link]
-
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry - PubMed. Available at: [Link]
-
An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC - NIH. Available at: [Link]
-
Diagnostic ions for the analysis of phenylalanine adducts of acrylamide and styrene by ESI-QTOF mass spectrometry. | Semantic Scholar. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. Available at: [Link]
-
Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PubMed Central. Available at: [Link]
-
MALDI In-Source Decay, from Sequencing to Imaging - ORBi. Available at: [Link]
-
Amino Acid Disorders by Tandem Mass Spectrometry (MSMS) - University of Nevada, Reno | School of Medicine. Available at: [Link]
-
Mass spectrometry for proteomics - part one - YouTube. Available at: [Link]
-
L-Phenylalanine Concentration in Blood of Phenylketonuria Patients: A Modified Enzyme Colorimetric Assay Compared With Amino Acid Analysis, Tandem Mass Spectrometry, and HPLC Methods - PubMed. Available at: [Link]
-
Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides - MDPI. Available at: [Link]
-
Peptide Mass Fingerprinting (PMF) Simply Explained - YouTube. Available at: [Link]
-
Phenylalanine - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]
-
MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC - NIH. Available at: [Link]
Sources
- 1. Phenylalanine [webbook.nist.gov]
- 2. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. agilent.com [agilent.com]
- 5. In-source decay characteristics of peptides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gmi-inc.com [gmi-inc.com]
Technical Support Center: Purification Strategies for Peptides Containing 4-(Aminomethyl)-L-phenylalanine
Introduction
The incorporation of non-natural amino acids like 4-(aminomethyl)-L-phenylalanine (Amf) into peptide sequences is a critical strategy for developing novel therapeutics with enhanced properties. The additional primary amino group on the phenyl ring introduces a basic site, which can significantly alter the peptide's physicochemical properties, including its charge, polarity, and conformational flexibility. These changes present unique challenges during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.[1]
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for navigating the complexities of purifying Amf-containing peptides. It is structured into a troubleshooting guide and a comprehensive FAQ section to directly address common issues and strategic decisions encountered during the purification process.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary Interactions: The positively charged aminomethyl group can interact with residual free silanols on silica-based C18 columns, leading to peak tailing.[2] 2. Slow Conformational Interconversion: The peptide may exist in multiple conformations that are in slow equilibrium on the HPLC timescale, causing peak broadening.[3] 3. Column Overload: Injecting too much crude peptide can saturate the stationary phase.[4] 4. Inappropriate Mobile Phase pH: The pH may not be optimal for protonating the aminomethyl group consistently. | 1. Optimize Ion-Pairing Agent: Increase the concentration of trifluoroacetic acid (TFA) from the standard 0.1% to 0.2-0.25% to more effectively mask silanol interactions and ensure consistent protonation of all basic sites.[5] For mass spectrometry-sensitive applications, consider using 0.1% formic acid, though it is a weaker ion-pairing agent.[6][7] 2. Increase Column Temperature: Elevating the temperature (e.g., to 40-60°C) can increase the rate of conformational interconversion, often resulting in sharper peaks.[3][5] This also reduces mobile phase viscosity, improving mass transfer.[5] 3. Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of the crude sample to see if peak shape improves.[4] 4. Use a Different Column: Consider a column with a different stationary phase (e.g., C8, Phenyl) or one based on a hybrid particle technology that shows better stability and performance at a wider pH range.[2] |
| Low Peptide Recovery | 1. Irreversible Adsorption: The highly basic nature of the Amf side chain can lead to strong, sometimes irreversible, binding to the stationary phase. 2. Peptide Precipitation: The peptide may be poorly soluble in the mobile phase at the point of elution or during sample injection. | 1. Modify Mobile Phase: The use of more hydrophobic and stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can improve recovery by increasing the peptide's apparent hydrophobicity and preventing strong adsorption.[8] Caution: HFBA is not volatile and can contaminate mass spectrometers.[8] 2. Adjust Injection Solvent: Ensure the peptide is fully dissolved. A small amount of an organic solvent like DMSO or DMF can be used to dissolve the crude peptide before diluting with the initial mobile phase. 3. Consider Orthogonal Methods: If recovery from RP-HPLC remains low, an initial cleanup or capture step using Ion-Exchange (IEX) chromatography can be highly effective.[9] |
| Co-elution with Impurities | 1. Insufficient Resolution: Similar hydrophobicity between the target peptide and synthesis-related impurities (e.g., deletion sequences, incompletely deprotected peptides).[9] 2. Complex Crude Mixture: High complexity of impurities makes baseline separation difficult in a single run. | 1. Optimize Gradient: A shallower gradient (e.g., 0.5% B/min instead of 1% B/min) increases the separation window and improves the resolution of closely eluting species. 2. Change Mobile Phase Selectivity: Switching the ion-pairing agent (e.g., from TFA to formic acid) or the organic solvent (e.g., from acetonitrile to ethanol/isopropanol for very hydrophobic peptides) can alter the elution order and resolve co-eluting peaks.[2] 3. Employ Orthogonal Purification: This is a highly recommended strategy. Perform a two-step purification using different separation mechanisms. For example, an initial Ion-Exchange Chromatography (IEX) step to separate based on charge, followed by a polishing step with RP-HPLC to separate based on hydrophobicity.[9][10][11] |
| Unexpected Side Products | 1. TFA Adducts: The aminomethyl group can form adducts with TFA, especially during lyophilization from high TFA concentrations. 2. Modification During Synthesis/Cleavage: The reactive primary amine on the Amf side chain might undergo side reactions if not properly protected during synthesis. | 1. Salt Conversion: After purification, perform a salt exchange. This can be done by re-purifying the peptide on a short RP column using a mobile phase with a volatile buffer like ammonium acetate or by using a desalting column. 2. Verify Synthesis Strategy: Ensure that the side-chain amine of the Amf residue was protected with a stable group (e.g., Boc or Mmt) during solid-phase peptide synthesis (SPPS) and that cleavage conditions were optimized for its clean removal. |
Purification Strategy Workflow
The following diagram outlines a decision-making process for purifying peptides containing 4-(aminomethyl)-L-phenylalanine.
Caption: Decision workflow for purifying Amf-containing peptides.
Frequently Asked Questions (FAQs)
Q1: How does the 4-(aminomethyl)-L-phenylalanine residue fundamentally change the peptide's behavior on RP-HPLC?
A1: The aminomethyl group introduces a permanent positive charge at typical acidic pHs (e.g., pH 2 with TFA) used for RP-HPLC.[5][12] This has two main effects:
-
Increased Polarity: The peptide becomes more hydrophilic than its non-functionalized phenylalanine counterpart. This generally leads to an earlier elution time, assuming all other factors are equal.
-
Additional Site for Interaction: The new basic group provides an additional point of interaction with the stationary phase, particularly with acidic silanol groups on silica-based columns, which can cause peak tailing if not properly addressed with ion-pairing agents.[2]
Q2: What is the best starting strategy for purifying a novel Amf-containing peptide?
A2: The standard and most recommended starting point is RP-HPLC.[1] A typical setup would be:
-
Column: C18-modified silica, 5 µm particle size, 100-300 Å pore size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 65% Mobile Phase B over 30-60 minutes.
-
Detection: UV detection at 210-220 nm.[1]
This provides a robust baseline from which you can optimize based on the initial results.
Q3: When should I consider using an orthogonal purification method like Ion-Exchange Chromatography (IEX)?
A3: You should strongly consider a multi-step, orthogonal approach when you observe:
-
Extremely low recovery or purity from a single RP-HPLC step.
-
Co-elution of critical impurities that cannot be resolved by optimizing the RP-HPLC method.
-
The need for very high purity (>99%) for therapeutic or clinical applications.[10]
IEX is an excellent first step for Amf-containing peptides because it separates molecules based on net charge.[5][9] Since the Amf residue adds a distinct positive charge, it can effectively separate the full-length target peptide from non-basic, truncated, or deletion sequences. The fractions from IEX can then be pooled and polished on an RP-HPLC column for a final, high-resolution separation based on hydrophobicity.[9]
Q4: Can I use formic acid instead of TFA to make my purification more mass spectrometry (MS) friendly?
A4: Yes, you can. Formic acid is a volatile modifier that causes less ion suppression in MS than TFA.[6] However, it is a weaker acid and a less effective ion-pairing agent.[2] When switching to formic acid, you may observe:
-
Earlier elution times for your peptide.
-
Poorer peak shapes (increased tailing or broadening) due to less effective masking of silanol interactions.
-
Different impurity profiles and selectivity.
If MS compatibility is essential, start with 0.1% formic acid but be prepared to troubleshoot peak shape issues, potentially by using a newer generation HPLC column designed for MS applications or by optimizing other parameters like temperature.
Q5: My peptide is still showing broad peaks even after optimizing the gradient and temperature. What else can I try?
A5: If standard troubleshooting fails, consider the following:
-
Different Organic Solvent: For some peptides, particularly larger or more hydrophobic ones, replacing acetonitrile with n-propanol or isopropanol (often in a mixture with acetonitrile) can improve solubility and peak shape.[2] Note that alcohols increase backpressure, so adjusting the flow rate or increasing the temperature is often necessary.[2]
-
Alternative Ion-Pairing Reagents: While TFA is standard, agents like perfluoropentanoic acid (PFPA) or heptafluorobutyric acid (HFBA) create stronger ion pairs and can significantly alter retention and selectivity.[7][8] This is an advanced technique and should be used cautiously, especially if MS analysis is required, due to the non-volatile nature of these reagents.[8]
Experimental Protocol: Standard RP-HPLC Purification
This protocol provides a general starting point for purifying an Amf-containing peptide.
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Prepare 1 L of HPLC-grade water containing 0.1% TFA (v/v). Filter through a 0.22 µm membrane and degas.
-
Mobile Phase B (Organic): Prepare 1 L of HPLC-grade acetonitrile containing 0.1% TFA (v/v). Filter through a 0.22 µm membrane and degas.
-
-
Sample Preparation:
-
Weigh approximately 10-20 mg of crude lyophilized peptide into a clean microfuge tube.
-
Dissolve the peptide in a minimal volume of a solvent in which it is soluble (e.g., 100-200 µL of 5% acetic acid or DMSO).
-
Dilute the dissolved sample with Mobile Phase A to a final concentration of ~10 mg/mL.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material. Transfer the supernatant to an HPLC vial.
-
-
Chromatography Method:
-
Column: C18, 4.6 x 250 mm, 5 µm, 300 Å.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 50-100 µL (corresponding to 0.5-1 mg of crude material).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 5.0 5 35.0 65 40.0 95 45.0 95 46.0 5 | 55.0 | 5 |
-
-
Fraction Collection & Analysis:
-
Collect fractions (e.g., 1 mL/fraction) across the elution profile of the main peak.
-
Analyze the purity of each key fraction using analytical HPLC-MS to identify the fractions containing the pure target peptide.
-
Pool the pure fractions, freeze completely, and lyophilize to obtain the final purified peptide as a TFA salt.
-
References
- Purification of therapeutic peptides using orthogonal methods to achieve high purity. (n.d.). Google Cloud. Retrieved January 17, 2026.
- How to choose an ion pairing agent to improve your peptide purification. (2023, February 6). Biotage. Retrieved January 17, 2026.
- HPLC Ion Pair Reagents. (n.d.). Thermo Fisher Scientific. Retrieved January 17, 2026.
- HPLC Ion Pair Reagents. (n.d.). Fisher Scientific. Retrieved January 17, 2026.
- New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. (2023). PubMed. Retrieved January 17, 2026.
- Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. (2020, September 23). Downstream Column. Retrieved January 17, 2026.
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. Retrieved January 17, 2026.
- HPLC analysis and purification of peptides. (n.d.). SciSpace. Retrieved January 17, 2026.
- Peptide Isolation – Method Development Considerations. (n.d.).
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-28.
- Our Technologies. (n.d.). Orthogonal Peptides. Retrieved January 17, 2026.
- Peptide Purification Process & Methods: An Overview. (n.d.). Bachem. Retrieved January 17, 2026.
- Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent. Retrieved January 17, 2026.
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.).
- Video Notes LC Troubleshooting Series Peak Broadening. (n.d.). Agilent. Retrieved January 17, 2026.
- Peakbroadening of Peptide. (2005, January 31). Chromatography Forum. Retrieved January 17, 2026.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Source Not Available.
- Technical Support Center: Purification Strategies for Peptides Containing 4-Fluorophenylalanine. (n.d.). Benchchem. Retrieved January 17, 2026.
- A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. (n.d.). Benchchem. Retrieved January 17, 2026.
- Rapid one-step separation and purification of recombinant phenylalanine dehydrogenase in aqueous two-phase systems. (2008). PubMed. Retrieved January 17, 2026.
- Overcoming Peptide Production Capacity Restraints. (2025, February 11). YouTube. Retrieved January 17, 2026.
- Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (n.d.). Digital Commons@Kennesaw State University. Retrieved January 17, 2026.
Sources
- 1. bachem.com [bachem.com]
- 2. waters.com [waters.com]
- 3. Peakbroadening of Peptide - Chromatography Forum [chromforum.org]
- 4. agilent.com [agilent.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLCイオンペア試薬 | Thermo Fisher Scientific [thermofisher.com]
- 7. HPLC Ion Pair Reagents | Fisher Scientific [fishersci.ca]
- 8. biotage.com [biotage.com]
- 9. downstreamcolumn.com [downstreamcolumn.com]
- 10. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. scispace.com [scispace.com]
Validation & Comparative
A Head-to-Head Comparison for Peptide Synthesis: Fmoc-4-(Boc-aminomethyl)-L-phenylalanine vs. Fmoc-Lys(Boc)-OH
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the choice of amino acid building blocks is a critical determinant of the final molecule's efficacy, stability, and therapeutic profile. Among the vast arsenal of available derivatives, Fmoc-Lys(Boc)-OH has long been a staple for introducing a primary amine on the side chain, offering a versatile handle for various modifications. However, the non-canonical amino acid, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, presents a compelling alternative, providing a more rigid and conformationally constrained scaffold. This guide offers an in-depth, objective comparison of these two crucial building blocks in the context of solid-phase peptide synthesis (SPPS), supported by structural analysis, a discussion of their impact on peptide properties, and detailed experimental protocols.
At a Glance: Structural and Functional Distinctions
The fundamental difference between this compound and Fmoc-Lys(Boc)-OH lies in the architecture of their side chains. Fmoc-Lys(Boc)-OH possesses a flexible, aliphatic butylamine side chain, whereas this compound incorporates the aminomethyl group directly onto a rigid phenyl ring. This seemingly subtle variation has profound implications for peptide design and function.
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| Chemical Structure | Phenylalanine derivative with a Boc-protected aminomethyl group at the para position. | Lysine derivative with a Boc-protected primary amine on the epsilon carbon. |
| Side Chain Flexibility | Rigid and conformationally restricted due to the phenyl ring. | Highly flexible aliphatic chain. |
| Molecular Weight | 516.59 g/mol [1] | 468.54 g/mol |
| Key Applications | Introduction of a constrained basic residue, conformational locking of peptide backbone, enhancing proteolytic stability, serving as a scaffold for bioconjugation.[1][2] | Standard incorporation of a basic residue, site for post-translational modifications, bioconjugation, and branching of peptides.[3] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
Both amino acid derivatives are designed for seamless integration into standard Fmoc-based SPPS workflows.[3][4] The Nα-Fmoc protecting group is readily cleaved under mild basic conditions, typically with piperidine in DMF, while the acid-labile Boc group on the side chain remains intact until the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).[4]
Coupling Efficiency
Potential Side Reactions
The use of Fmoc chemistry is generally associated with a low incidence of side reactions under optimized conditions.[5] However, for both amino acids, incomplete Fmoc deprotection or coupling can lead to deletion sequences. Standard monitoring techniques, such as the Kaiser test, are crucial to ensure the completeness of each step.[6]
Impact on Peptide Properties: A Tale of Flexibility vs. Rigidity
The choice between these two building blocks extends beyond synthetic considerations and significantly influences the biological and pharmacological properties of the resulting peptide.
Proteolytic Stability
The incorporation of non-canonical amino acids is a well-established strategy to enhance the proteolytic stability of peptides.[5][7][8] The rigid structure of the 4-(aminomethyl)-L-phenylalanine residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. Peptides are susceptible to degradation by proteases, and their flexible structures often make them prime targets for these enzymes.[8][9][10] By introducing a more constrained conformation, the phenylalanine derivative can limit the peptide's ability to fit into the active site of proteases.
Receptor Binding and Biological Activity
The conformational constraint imposed by 4-(aminomethyl)-L-phenylalanine can be a powerful tool in optimizing receptor binding affinity.[11][12][13] By locking the peptide into a bioactive conformation, it can enhance binding to the target receptor, potentially leading to increased potency. Conversely, the flexibility of the lysine side chain may be advantageous in scenarios where a degree of conformational adaptability is required for optimal receptor engagement. The introduction of a modified residue like 4-(aminomethyl)-L-phenylalanine can influence a peptide's properties in several ways, including increased proteolytic stability and altered receptor affinity.[14]
Experimental Protocols
The following are representative protocols for the incorporation of this compound and Fmoc-Lys(Boc)-OH into a peptide sequence using manual solid-phase peptide synthesis.
General SPPS Workflow
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol 1: Incorporation of this compound or Fmoc-Lys(Boc)-OH
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin, 100-200 mesh) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve this compound or Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9-4.5 equivalents) in DMF.
-
Add a hindered base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix well.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step should be repeated.
-
Wash the resin thoroughly with DMF (3-5 times).
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and finally methanol.
-
Dry the resin under vacuum for at least 2 hours.
-
Prepare a cleavage cocktail appropriate for the resin and the other amino acid side-chain protecting groups used. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6]
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Orthogonal Protection Strategy
Caption: Orthogonality of Fmoc and Boc protecting groups in SPPS.
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is a strategic decision in peptide design that should be guided by the desired properties of the final peptide. Fmoc-Lys(Boc)-OH remains the workhorse for introducing a flexible primary amine, ideal for applications requiring conformational adaptability or serving as a well-established point for modification. In contrast, this compound offers a powerful tool for medicinal chemists seeking to enhance proteolytic stability and receptor affinity through conformational constraint. While its bulkier nature may necessitate optimization of coupling conditions, the potential benefits in terms of improved pharmacokinetic and pharmacodynamic properties make it an invaluable building block in the development of next-generation peptide therapeutics. Careful consideration of the structural and functional implications of each of these amino acid derivatives will empower researchers to design and synthesize peptides with tailored properties for a wide range of therapeutic and research applications.
References
- Lee, V. H. L., & Yamamoto, A. (1989). Penetration and Enzymatic Barriers to Peptide and Protein Absorption. Advanced Drug Delivery Reviews, 4(2), 171–207.
- BenchChem. (2025). A Head-to-Head Comparison: Boc-D-Lys-OH vs. Fmoc-D-Lys-OH in Peptide Synthesis.
- Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422–431.
- Khan, A. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. Journal of Molecular Chemistry, 6(4), 104-107.
- Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry, 15(22), 3934-3961.
- Chem-Impex. (n.d.). Boc-4-(Fmoc-aminomethyl)-L-phenylalanine.
- Leger, R., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(23), 6523–6532.
- Bottger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
- ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of....
- Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
- Nguyen, K., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. Biomacromolecules, 22(12), 5245–5255.
- Okada, Y., et al. (2000). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2.
- Mak-Mihaly, A., et al. (2024). Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions. Frontiers in Immunology, 15, 1369345.
- CDN. (2025). Feature selection enhances peptide binding predictions for TCR-specific interactions.
- Scribd. (n.d.). Proteolytic Stability Peptides.
- Danishefsky, S. J., et al. (2009). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. The Journal of Organic Chemistry, 74(15), 5489–5496.
- Flexbio System. (n.d.). Fmoc-4-(Boc-aminomethyl)-L-Phe 1g.
- Chem-Impex. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95%.
- BenchChem. (2025). Comparative Analysis of Peptides Incorporating Modified Amino Acids: A Guide for Researchers.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Liu, K., He, B., & Xiao, S. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 7(4), 72-74.
- Di Rienzo, L., et al. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. Scientific Reports, 14(1), 442.
- Wang, C., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(52), 33793–33798.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Feature Selection Enhances Peptide Binding Predictions for TCR-Specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 14. 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine, 95% 250 mg | Request for Quote [thermofisher.com]
comparison of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine and Fmoc-Orn(Boc)-OH
An In-Depth Comparative Analysis for Peptide Synthesis Professionals: Fmoc-4-(Boc-aminomethyl)-L-phenylalanine vs. Fmoc-Orn(Boc)-OH
In the landscape of non-canonical amino acid derivatives for Solid-Phase Peptide Synthesis (SPPS), the strategic selection of building blocks is paramount to achieving desired peptide properties, from enhanced stability to novel functionalities. This guide offers a detailed comparison of two crucial reagents: this compound and Fmoc-Orn(Boc)-OH. We will dissect their structural nuances, evaluate their performance in synthetic workflows, and illuminate their distinct applications, providing the data-driven insights necessary for informed decision-making in peptide design and drug development.
Structural and Functional Dissection
At first glance, both molecules serve a similar purpose: to introduce a side-chain primary amine protected by a tert-butyloxycarbonyl (Boc) group, which is orthogonal to the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protection. However, the fundamental difference in their side-chain architecture dictates their ultimate utility.
-
Fmoc-Orn(Boc)-OH (Fmoc-L-ornithine(Boc)) : This derivative of ornithine, a homolog of lysine, features a flexible, three-carbon aliphatic side chain (a propyl group) terminating in the Boc-protected amine. This flexibility is a key determinant of its function.
-
This compound : This building block possesses a rigid, aromatic side chain. The Boc-protected aminomethyl group is attached at the para-position of the phenyl ring, creating a constrained and sterically defined presentation of the latent amine.
The chemical structures of these two amino acid derivatives are distinct, primarily in their side-chain composition. Fmoc-Orn(Boc)-OH has an aliphatic side chain, while this compound features an aromatic side chain.
Caption: Structural comparison of Fmoc-Orn(Boc)-OH and this compound.
Performance and Considerations in Peptide Synthesis
The success of an SPPS campaign hinges on the efficient and clean incorporation of each amino acid. While both derivatives are compatible with standard Fmoc/tBu chemistry, their distinct structures introduce specific considerations.
Table 1: Comparative Synthesis Parameters
| Parameter | Fmoc-Orn(Boc)-OH | This compound | Causality and Rationale |
| Typical Coupling Time | Standard (e.g., 1-2 hours) | Potentially longer (e.g., 2-4 hours) | The increased steric hindrance from the bulky phenyl ring in the phenylalanine derivative can slow down the kinetics of amide bond formation. |
| Recommended Coupling Reagents | HBTU, HATU, DIC/Oxyma | HATU, HCTU | For sterically hindered amino acids, more potent activating agents like HATU are often preferred to achieve higher coupling efficiency and minimize racemization. |
| Side Reaction Risks | Incomplete Boc deprotection | Friedel-Crafts alkylation of the phenyl ring by carbocations during final cleavage. | The electron-rich phenyl ring is susceptible to modification by scavengers used in the TFA cleavage cocktail. |
| Solubility | Generally good in standard SPPS solvents (DMF, NMP) | Good, but may be slightly less soluble than aliphatic counterparts in some cases. | The rigid aromatic structure can influence solubility behavior. |
Expert Insights on Synthesis Protocol:
-
Double Coupling: For this compound, a double coupling strategy is a prudent choice, especially when it is being added to a sterically demanding N-terminus. This ensures the reaction goes to completion.
-
Cleavage Cocktail: When using the phenylalanine derivative, the choice of scavengers in the final trifluoroacetic acid (TFA) cleavage step is critical. Cation scavengers like triisopropylsilane (TIS) and water are essential to suppress alkylation of the activated aromatic ring.
Standard SPPS Incorporation Workflow
The following protocol outlines the key steps for incorporating either of these amino acids into a peptide chain.
Experimental Protocol: Amino Acid Coupling Cycle
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide) and perform the initial N-terminal Fmoc deprotection of the preceding amino acid.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
Prepare the coupling solution: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid derivative and 3.9 equivalents of an activator (e.g., HBTU) in DMF. Add 8 equivalents of a base like N,N-diisopropylethylamine (DIPEA).
-
Allow the solution to pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the resin vessel.
-
Agitate for the recommended coupling time (see Table 1).
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
The Strategic Advantage of Rigidity: A Comparative Guide to Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide science, the introduction of unnatural amino acids is a cornerstone of innovation, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Among the diverse arsenal of available building blocks, Fmoc-4-(Boc-aminomethyl)-L-phenylalanine stands out as a uniquely versatile tool. This guide provides an in-depth comparison of this arylamine-containing amino acid with its aliphatic counterparts, supported by established principles of peptide chemistry and detailed experimental protocols, to illuminate its distinct advantages in the synthesis of complex and modified peptides.
The Principle of Orthogonal Protection: A Foundation for Complexity
Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the concept of orthogonal protection. This strategy employs protecting groups for the α-amino group and reactive side chains that can be removed under different, non-interfering chemical conditions.[1] The most prevalent combination in SPPS is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and acid-labile groups for the side chains.[] This allows for the iterative elongation of the peptide chain by selectively removing the Fmoc group with a mild base, typically piperidine, without affecting the side-chain protecting groups.[]
This compound masterfully embodies this principle. It possesses a base-labile Fmoc group on the α-amine and an acid-labile tert-butyloxycarbonyl (Boc) group on the side-chain aminomethyl functionality. This dual protection scheme provides chemists with precise control, allowing for the selective deprotection of either the N-terminus for chain extension or the side chain for specific modifications.
Core Advantages of a Phenylalanine-Derived Linker
The primary distinction and key advantage of this compound lie in the inherent properties of its phenylalanine core. Compared to commonly used aliphatic amino acids with orthogonally protected side chains, such as Fmoc-Lys(Boc)-OH, Fmoc-Orn(Boc)-OH, and Fmoc-Dap(Boc)-OH, the rigid aromatic ring of phenylalanine introduces several beneficial characteristics.
1. Conformational Rigidity and Structural Pre-organization: The phenyl ring imparts a degree of conformational constraint on the peptide backbone, which can be advantageous in mimicking or stabilizing specific secondary structures, such as β-turns or helical motifs. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets.
2. A Tunable Platform for Aromatic Interactions: The phenyl group can participate in crucial π-π stacking and hydrophobic interactions within a peptide's target binding pocket. The aminomethyl group at the para position provides a vectorially defined attachment point for modifications that extends away from the peptide backbone, minimizing potential interference with the peptide's primary binding interactions.
3. Enhanced Stability and Resistance to Proteolysis: The unnatural structure of 4-(aminomethyl)-L-phenylalanine can contribute to increased resistance against enzymatic degradation compared to peptides composed solely of natural amino acids, thereby extending the in vivo half-life of peptide-based therapeutics.
4. Versatile Handle for Bioconjugation: The primary amine on the side chain, once deprotected, serves as a versatile nucleophile for a wide array of post-synthetic modifications. This includes the attachment of fluorophores for imaging studies, polyethylene glycol (PEG) chains to improve solubility and circulation time (PEGylation), and the conjugation of cytotoxic drugs to create potent peptide-drug conjugates (PDCs).[4]
Comparative Analysis with Aliphatic Alternatives
| Feature | This compound | Fmoc-Lys(Boc)-OH | Fmoc-Orn(Boc)-OH & Fmoc-Dap(Boc)-OH |
| Core Structure | Aromatic (Phenylalanine-based) | Aliphatic (Flexible alkyl chain) | Aliphatic (Shorter flexible alkyl chains) |
| Primary Advantage | Conformational rigidity, potential for aromatic interactions, defined vector for side-chain modification. | Mimics natural lysine, well-established in synthesis, flexible linker. | Shorter side chains for specific structural requirements, useful in SAR studies and cyclization. |
| Key Applications | Synthesis of constrained peptides, peptide-drug conjugates where rigidity is desired, probes for studying aromatic interactions. | General purpose introduction of a side-chain amine, synthesis of branched peptides, PEGylation. | Synthesis of lactam-bridged cyclic peptides, scanning for optimal side-chain length in structure-activity relationship (SAR) studies. |
| Potential Considerations | Higher cost of the specialized amino acid. Potential for altered peptide secondary structure. | High flexibility of the side chain may be undesirable in some contexts. | Shorter side chains may not provide sufficient spacing for bulky modifications. |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the incorporation of this compound into a peptide sequence via Fmoc-SPPS, followed by on-resin selective deprotection of the Boc group and subsequent side-chain modification with a fluorophore.
Part 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide incorporating this compound.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Workflow Diagram:
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, then drain and repeat for 15 minutes to ensure complete removal of the Fmoc group.[1]
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For coupling of this compound, the standard procedure is followed.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Washing: Wash the resin with DMF followed by DCM and dry the resin under vacuum.
Part 2: On-Resin Selective Boc Deprotection
This protocol describes the selective removal of the Boc group from the aminomethyl side chain while the peptide is still attached to the resin.
Workflow Diagram:
Caption: Selective on-resin Boc deprotection workflow.
Procedure:
-
Resin Swelling: Swell the dried peptide-resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 30% TFA in DCM (v/v) for 15 minutes. Drain and repeat the treatment for another 15 minutes.
-
Washing: Wash the resin thoroughly with DCM (3-5 times).
-
Neutralization: Treat the resin with 10% DIPEA in DCM (v/v) for 5 minutes. Drain and repeat.
-
Washing: Wash the resin with DCM (3-5 times) followed by DMF (3-5 times) to prepare for the subsequent conjugation step.
Part 3: On-Resin Fluorescein Labeling
This protocol details the conjugation of fluorescein isothiocyanate (FITC) to the deprotected aminomethyl side chain.
Procedure:
-
Prepare Labeling Solution: In a light-protected vial, dissolve FITC (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution.
-
Conjugation: Add the FITC solution to the resin with the deprotected side-chain amine. Agitate the mixture in the dark at room temperature for 4 hours or overnight.[5]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) until the filtrate is colorless, followed by washing with DCM (3-5 times).
-
Drying: Dry the labeled peptide-resin under vacuum.
Part 4: Cleavage and Purification
Procedure:
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Conclusion
This compound offers a unique set of advantages over its aliphatic counterparts for the synthesis of advanced and modified peptides. Its rigid aromatic core provides a platform for introducing conformational constraints and engaging in specific binding interactions, while the orthogonally protected aminomethyl side chain serves as a versatile handle for a wide range of post-synthetic modifications. While the choice of unnatural amino acid will always be dictated by the specific research question and desired properties of the final peptide, the distinct features of this compound make it an invaluable tool for researchers aiming to push the boundaries of peptide design and therapeutic development.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
-
Peptideweb.com. (n.d.). FITC labeling. Retrieved from [Link][5]
-
Liang, S. O., et al. (2020). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Molecules, 25(19), 4463.[4]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.[6]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link][1]
-
Bayik, B., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. The Journal of Organic Chemistry.[7]
Sources
- 1. peptide.com [peptide.com]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptideweb.com [peptideweb.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Methods for Introducing a Primary Amine Side Chain in Peptides
For researchers, scientists, and drug development professionals, the precise introduction of primary amine side chains into peptides is a critical tool for enhancing therapeutic properties, enabling bioconjugation, and exploring structure-activity relationships. While the incorporation of lysine during solid-phase peptide synthesis (SPPS) remains the conventional approach, a host of innovative alternative methods have emerged, offering greater flexibility, site-specificity, and efficiency. This guide provides an in-depth comparison of these cutting-edge techniques, complete with experimental insights and detailed protocols to empower your peptide design and synthesis endeavors.
The Enduring Standard: Orthogonal Protection of Lysine Side Chains
The traditional and most straightforward method for introducing a primary amine is through the incorporation of a lysine residue during SPPS. The ε-amino group of lysine is protected with a group that is orthogonal to the N-α-protecting group (e.g., Fmoc or Boc). This allows for the selective deprotection of the lysine side chain at a desired point in the synthesis, enabling subsequent modification.
A variety of orthogonal protecting groups are available for the lysine side chain in Fmoc-based SPPS, each with distinct deprotection conditions.[1][2] This orthogonality is fundamental to selectively unmasking the primary amine for further functionalization while the peptide remains on the solid support.[1]
| Protecting Group | Deprotection Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Mild acid (e.g., TFA) | Commonly used and robust.[1] |
| Mtt (4-Methyltrityl) | Highly diluted TFA in DCM | Useful when Boc is used elsewhere. |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-5% Hydrazine in DMF | Offers excellent orthogonality to both Fmoc and Boc.[2] |
| Aloc (Allyloxycarbonyl) | Pd(0) catalyst | Provides an alternative orthogonal deprotection strategy.[1] |
Experimental Protocol: On-Resin Deprotection of Lys(ivDde) and Subsequent Labeling
This protocol outlines the selective removal of the ivDde protecting group from a lysine side chain and subsequent labeling with a fluorescent dye.
-
Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc/tBu chemistry, incorporating Fmoc-Lys(ivDde)-OH at the desired position.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
ivDde Deprotection:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with a solution of 2% hydrazine in DMF for 3 minutes. Repeat this step three times.[2]
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
-
-
Labeling:
-
Dissolve the desired label (e.g., an NHS ester of a fluorescent dye) in a suitable solvent like DMF.
-
Add the labeling solution to the resin, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification: Purify the labeled peptide by reverse-phase HPLC.
On-resin selective deprotection and labeling workflow.
Post-Synthetical Modification: The Power of Chemoselective Ligations
Post-translational modifications (PTMs) are covalent changes to proteins after their synthesis, and these can be mimicked in synthetic peptides to introduce new functionalities.[3][4][5] Several chemoselective ligation methods allow for the introduction of primary amines after the peptide has been synthesized and purified, offering a high degree of specificity.[6][7]
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for joining two unprotected peptide fragments.[8][9][10] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine.[11][12][13] While primarily used for backbone ligation, NCL can be adapted to introduce a primary amine-containing fragment. A key advantage is that the reaction is performed in an aqueous solution at neutral pH.[13] A limitation is the requirement for a cysteine residue at the ligation site; however, this can be overcome by subsequent desulfurization to an alanine residue.[13]
Simplified mechanism of Native Chemical Ligation.
Enzymatic Ligation
Enzymatic methods offer exceptional specificity for peptide ligation.[14] Enzymes such as sortases and engineered subtiligase variants can catalyze the formation of a peptide bond between two fragments.[6][14] By designing one of the peptide fragments to contain a primary amine side chain, this method can be used for its site-specific introduction. The mild reaction conditions and high selectivity are major advantages, though the requirement for specific recognition sequences can be a limitation.[14]
Late-Stage Functionalization: A Toolkit for Peptide Diversification
Late-stage functionalization refers to the modification of a peptide after its synthesis and is a powerful strategy for rapidly creating libraries of peptide analogs.[15]
N-Hydroxysuccinimide (NHS) Esters
NHS esters are widely used reagents for labeling primary amines on peptides and proteins.[16] The reaction between an NHS ester and a primary amine forms a stable amide bond and proceeds efficiently at physiological pH.[16] This method is commonly employed for attaching biotin, fluorophores, or other moieties containing a primary amine to a peptide.
| Method | Advantages | Disadvantages |
| Orthogonal Protecting Groups | Well-established, versatile, high yields. | Requires careful planning of the synthetic route. |
| Native Chemical Ligation | High chemoselectivity, aqueous conditions.[8][11] | Requires an N-terminal cysteine at the ligation site. |
| Enzymatic Ligation | Exceptional specificity, mild conditions.[14] | Requires specific enzyme recognition sequences. |
| NHS Esters | Efficient, widely applicable for labeling.[16] | Can lead to heterogeneous products if multiple amines are present.[17] |
| Aldehyde-Alkyne-Amine (A³) Coupling | Direct, site-specific functionalization.[18][19] | May require a catalyst (e.g., copper(I)).[18][19] |
Aldehyde-Alkyne-Amine (A³) Coupling
The A³ coupling reaction is a three-component reaction between an aldehyde, an alkyne, and an amine to form a propargylamine.[18][19] This method can be used for the direct, site-specific functionalization of peptides under ambient, aqueous conditions.[18][19]
Experimental Protocol: Late-Stage Amine Introduction via On-Resin Iodination and Substitution
This protocol describes a method for introducing a primary amine to a tryptophan residue in a peptide after its synthesis on a solid support.
-
Peptide Synthesis: Synthesize the peptide containing a tryptophan residue using standard Fmoc/tBu chemistry.
-
On-Resin Iodination:
-
Swell the resin in DMF.
-
Treat the resin with a solution of N-iodosuccinimide (NIS) in DMF for 1 hour at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Substitution with an Amine:
-
Prepare a solution of the desired primary amine (e.g., allylamine) in a suitable solvent.
-
Add the amine solution to the resin.
-
Allow the substitution reaction to proceed overnight at room temperature.
-
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the final peptide by reverse-phase HPLC.
Conclusion: Choosing the Right Tool for the Job
The choice of method for introducing a primary amine side chain depends on the specific requirements of the research. For routine incorporation, the use of orthogonally protected lysine remains a robust and reliable strategy. For post-synthesis modifications requiring high specificity, NCL and enzymatic ligations are powerful tools. Late-stage functionalization techniques, such as on-resin substitution and A³ coupling, offer excellent opportunities for creating diverse peptide libraries for drug discovery and other applications. By understanding the principles and practicalities of these alternative methods, researchers can significantly expand their capabilities in peptide chemistry.
References
- Patel, J. et al. (Year). Site-Specific Modification of Peptide Alpha Amines.
-
Liyanage, R. et al. (2015). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. PMC, NIH. [Link]
-
Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA, 71(5), 233-240. [Link]
-
(Source). Native Chemical Ligation of Peptides and Proteins. PMC, NIH. [Link]
-
Nuijens, T. et al. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Catalysis, 1, 1-10. [Link]
-
(Source). Site‐Selective Installation of Nϵ‐Modified Sidechains into Peptide and Protein Scaffolds via Visible‐Light‐Mediated Desulfurative C–C Bond Formation. PMC. [Link]
-
(Source). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. ACS Publications. [Link]
-
(Source). Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. PubMed Central. [Link]
-
(Source). Site-specific modification of amino acids and peptides by aldehyde-alkyne-amine coupling under ambient aqueous conditions. PubMed. [Link]
-
(Source). Chemical ligation. Wikipedia. [Link]
-
(Source). Synthesis of Side-Chain Modified Polypeptides. ACS Publications. [Link]
-
(Source). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. MDPI. [Link]
-
(Source). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. [Link]
-
(Source). Solid-Phase Peptide Modification. ChemistryViews. [Link]
-
(Source). Methods to introduce amino acid side chains at late stage. ResearchGate. [Link]
-
(Source). Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides. ACS Publications. [Link]
-
(Source). Umpolung strategies for the functionalization of peptides and proteins. RSC Publishing. [Link]
-
(Source). Post-Translational Modifications of Protein Backbones: Unique Functions, Mechanisms, and Challenges. ACS Publications. [Link]
-
(Source). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. [Source name]. [Link]
-
(Source). Selective Acylation of Primary Amines in Peptides and Proteins. ACS Publications. [Link]
-
(Source). Recombinant Methods/ Biocatalysis/ Enzymic Peptide Ligation. Wordpress. [Link]
-
(Source). Native chemical ligation. Wikipedia. [Link]
-
(Source). Post-translational modification. Wikipedia. [Link]
-
(Source). Native Chemical Ligation of Peptides and Proteins. ResearchGate. [Link]
-
(Source). Peptide ligation by chemoselective aminonitrile coupling in water. SciSpace. [Link]
-
(Source). Site-specific functionalization of proteins and their applications to therapeutic antibodies. [Source name]. [Link]
-
(Source). Post-translational modifications (PTM): analytical approaches, signaling, physiology and pathophysiology—part I. ResearchGate. [Link]
-
(Source). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. ResearchGate. [Link]
-
(Source). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Post-Translational Modification | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Post-translational modification - Wikipedia [en.wikipedia.org]
- 6. chimia.ch [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical ligation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 14. Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site-specific modification of amino acids and peptides by aldehyde-alkyne-amine coupling under ambient aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Peptides with 4-(Aminomethyl)-L-phenylalanine versus Native Peptides
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. This guide provides an in-depth comparison of peptides containing the non-natural amino acid 4-(aminomethyl)-L-phenylalanine (Amf) against their native counterparts. We will explore the key physicochemical and biological differences, supported by experimental data, and detail the necessary characterization workflows.
Introduction: The Rationale for Amf Incorporation
Native peptides, while exhibiting high potency and selectivity, are often hampered by poor pharmacokinetic profiles, primarily due to rapid enzymatic degradation.[1][2] The substitution of natural L-amino acids with synthetic analogues can sterically hinder protease activity, thereby enhancing peptide stability.[2] 4-(aminomethyl)-L-phenylalanine, a derivative of phenylalanine, introduces a primary amino group on the phenyl ring. This modification offers a dual advantage: it can enhance enzymatic stability and provides a site for bioconjugation, allowing for the attachment of molecules like fluorophores or polyethylene glycol (PEG).[3]
Comparative Analysis: Amf-Peptides vs. Native Peptides
The introduction of the aminomethyl group into the phenylalanine side chain induces significant changes in the peptide's properties.
Enhanced Receptor Binding Affinity
A notable advantage of incorporating Amf is the potential for dramatically increased receptor binding affinity. Studies have shown that the aminomethyl group can lead to a substantial increase in binding, in some cases by several orders of magnitude. For instance, the placement of Amf at the N-terminus of a model tripeptide resulted in a remarkable 500-fold increase in affinity for the synthetic receptor cucurbit[4]uril (Q7), with a dissociation constant (Kd) of 0.95 nM.[5] This enhanced affinity is attributed to the cooperative interaction of the N-terminal ammonium group, the side chain ammonium group, and the peptide backbone.[5]
Increased Enzymatic Stability
A primary driver for incorporating non-natural amino acids is to improve resistance to proteolysis. The D-configuration of an amino acid, for example, is known to enhance a peptide's resistance to enzymatic degradation, thereby increasing its in vivo stability and half-life.[3] While Amf is an L-amino acid, the modification to the side chain can also confer increased stability. The additional bulk and altered electronic properties of the aminomethylated phenyl ring can disrupt the recognition and cleavage of the peptide bond by proteases. This is a common strategy to extend the therapeutic window of peptide drugs.[1][6]
Altered Conformational Properties
The conformation of a peptide is critical to its biological activity. The incorporation of Amf can influence the peptide's secondary structure. The additional functional group can introduce new intramolecular interactions, such as hydrogen bonding, which can stabilize specific conformations.[4] These conformational changes can, in turn, affect receptor binding and overall bioactivity. Electron-donating substituents on the phenyl ring of phenylalanine have been shown to promote peptide folding by restraining the loss of entropy.[7]
Synthesis and Incorporation
The synthesis of peptides containing Amf is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols.[3][8] To prevent unwanted side reactions, an orthogonal protection strategy is necessary. Commercially available Fmoc-4-(Boc-aminomethyl)-L-phenylalanine is a commonly used building block.[3] The base-labile Fmoc group protects the α-amino group, while the acid-labile Boc group protects the aminomethyl side chain, allowing for selective deprotection during peptide elongation.[3]
Experimental Characterization Workflows
A thorough characterization is essential to understand the impact of Amf incorporation. The following sections detail the key experimental workflows.
Mass Spectrometry for Sequence Verification and Modification Analysis
Mass spectrometry (MS) is a powerful tool for verifying the correct incorporation of Amf and identifying any other modifications.[9][10]
Experimental Protocol: LC-MS/MS for Peptide Characterization
-
Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Liquid Chromatography (LC) Separation: The peptide solution is injected onto a reverse-phase HPLC column (e.g., C18) and separated using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS) Analysis: The eluting peptides are introduced into the mass spectrometer (e.g., QTOF or Orbitrap). A full MS scan is performed to determine the molecular weight of the intact peptide.
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to the peptide of interest is isolated and fragmented (e.g., by collision-induced dissociation). The resulting fragment ions are analyzed to confirm the amino acid sequence and pinpoint the location of the Amf residue.[9]
-
Data Analysis: The MS and MS/MS data are analyzed using specialized software to confirm the peptide sequence and the presence of the Amf modification.
Caption: Workflow for peptide characterization by LC-MS/MS.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the three-dimensional structure and dynamics of peptides in solution.[11][12]
Experimental Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of >0.5 mM.[12] Isotopic labeling (¹³C, ¹⁵N) may be required for more complex analyses.[12]
-
NMR Data Acquisition: A series of 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires isotopic labeling).[11]
-
-
Data Processing and Analysis: The NMR spectra are processed and analyzed to assign the resonances to specific protons in the peptide.
-
Structure Calculation: The distance restraints obtained from NOESY experiments are used in molecular modeling software to calculate a family of 3D structures consistent with the experimental data.
Caption: Workflow for peptide conformational analysis using 2D NMR.
In Vitro Stability Assays
To quantify the improvement in enzymatic stability, in vitro assays using biological fluids or specific proteases are performed.[2]
Experimental Protocol: Peptide Stability in Human Serum
-
Peptide Incubation: The Amf-containing peptide and its native counterpart are incubated in human serum at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent).
-
LC-MS Analysis: The remaining amount of intact peptide in each sample is quantified by LC-MS.
-
Half-Life Calculation: The degradation data is plotted, and the half-life (t₁/₂) of each peptide is calculated.
Receptor Binding Assays
To determine the binding affinity of the peptides to their target receptor, competitive binding assays are commonly employed.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with cells or membranes expressing the receptor.
-
Competition: Increasing concentrations of the unlabeled Amf-peptide or the native peptide are added to compete with the radiolabeled ligand for binding.
-
Separation and Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is measured.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
Ki Calculation: The inhibition constant (Ki) is calculated from the IC₅₀ value to represent the affinity of the peptide for the receptor.
Data Summary
| Property | Native Peptide | Amf-Containing Peptide | Rationale for Difference |
| Receptor Binding Affinity (Kd/Ki) | Typically in the nM to µM range | Can be significantly lower (pM to nM range)[5] | Additional interactions from the aminomethyl group.[5] |
| Enzymatic Stability (t₁/₂ in serum) | Generally short (minutes to hours) | Often significantly longer (hours to days) | Steric hindrance and altered recognition by proteases.[1][3] |
| Conformation | Flexible or defined secondary structure | May adopt a more rigid or altered conformation | New intramolecular interactions introduced by the aminomethyl group.[4][7] |
Conclusion
The incorporation of 4-(aminomethyl)-L-phenylalanine is a powerful strategy for enhancing the therapeutic potential of peptides. This modification can lead to substantial improvements in receptor binding affinity and enzymatic stability, key attributes for successful drug development. A comprehensive characterization using a combination of mass spectrometry, NMR spectroscopy, and in vitro functional assays is crucial to fully understand the impact of this modification and to guide the design of next-generation peptide therapeutics.
References
- Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor - SupraBank.
- Application Notes and Protocols for the Incorporation of 4-Aminomethyl-D-phenylalanine into Peptide Sequences - Benchchem.
- Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor - SupraBank.
- Identification of Protein Modifications by Mass Spectrometry.
- Characterization of intact and modified proteins by mass spectrometry - MS Vision.
- Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks.
-
Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - PubMed Central - NIH. Available at: [Link]
- 4 Synthesis of Peptides.
-
N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed. Available at: [Link]
-
Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC - PubMed Central. Available at: [Link]
- Assaying the enzymatic stability of peptides with 2,4-Diamino-2-methylbutanoic acid - Benchchem.
- Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine.
-
Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC - PubMed Central. Available at: [Link]
-
Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed. Available at: [Link]
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE - Waters Corporation. Available at: [Link]
- Advancements in Peptide Synthesis with Fluorinated Amino Acids.
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SupraBank - Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor [suprabank.org]
- 6. nbinno.com [nbinno.com]
- 7. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.org [mdpi.org]
- 9. msf.ucsf.edu [msf.ucsf.edu]
- 10. msvision.com [msvision.com]
- 11. Characterizing post-translational modifications and their effects on protein conformation using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
A Cost-Benefit Analysis of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine in Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide therapeutics and complex biological studies, the introduction of specific functionalities and structural constraints into a peptide sequence is paramount. This often necessitates the use of amino acid building blocks with orthogonally protected side chains, allowing for selective on-resin modifications. Fmoc-4-(Boc-aminomethyl)-L-phenylalanine has emerged as a valuable reagent for introducing a primary amine on an aromatic scaffold, offering a unique combination of structural rigidity and a versatile handle for conjugation.
This guide provides a comprehensive cost-benefit analysis of utilizing this compound in solid-phase peptide synthesis (SPPS). We will objectively compare its performance, cost-effectiveness, and synthetic versatility against common alternatives, supported by experimental insights and detailed protocols. Our goal is to equip researchers with the necessary information to make informed decisions when designing and executing complex peptide synthesis projects.
The Strategic Advantage of Orthogonal Protection
The core principle of Fmoc-based SPPS relies on the use of a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for Nα-amino protection, which is removed at each cycle of amino acid addition.[] Side chains of trifunctional amino acids are typically protected with acid-labile groups (e.g., Boc, tBu, Trt), which are removed during the final cleavage from the resin.[][2] An orthogonal protecting group is one that can be selectively removed under conditions that do not affect the Nα-Fmoc group or other side-chain protecting groups.[3] This strategy is indispensable for:
-
On-resin cyclization: Forming lactam bridges to create conformationally constrained peptides.
-
Branched peptide synthesis: Creating dendritic structures or multiple antigenic peptides (MAPs).
-
Site-specific labeling: Attaching fluorophores, biotin, PEG, or other moieties to a specific position.
-
Peptide-drug conjugates: Linking cytotoxic drugs or other therapeutic agents to a peptide backbone.
This compound fits perfectly within this paradigm. The Nα-Fmoc group is removed by piperidine, while the Boc group on the aminomethyl side chain is stable to these basic conditions but can be selectively cleaved with mild acid, allowing for subsequent modification of the exposed amine.[4]
Performance Comparison: this compound vs. Key Alternatives
The primary alternatives for introducing a side-chain primary amine for on-resin modification are orthogonally protected lysine and ornithine derivatives. Here, we compare this compound with three commonly used alternatives: Fmoc-Lys(Mmt)-OH, Fmoc-Lys(Dde)-OH, and Fmoc-Orn(Alloc)-OH.
| Feature | This compound | Fmoc-Lys(Mmt)-OH | Fmoc-Lys(Dde)-OH | Fmoc-Orn(Alloc)-OH |
| Side-Chain Linker | Aromatic, rigid | Aliphatic, flexible | Aliphatic, flexible | Aliphatic, flexible (shorter than Lys) |
| Side-Chain PG | Boc (tert-butyloxycarbonyl) | Mmt (4-Methoxytrityl) | Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Alloc (Allyloxycarbonyl) |
| Deprotection Conditions | Mild acid (e.g., 20-30% TFA in DCM) | Very mild acid (e.g., 1-2% TFA in DCM, often with scavengers)[5] | 2% Hydrazine in DMF | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger |
| Orthogonality | Excellent | Excellent | Good (Hydrazine can have side reactions) | Excellent |
| Potential Side Reactions | Standard Fmoc SPPS side reactions. | Premature deprotection if exposed to acidic conditions. | Dde migration to other free amines. | Incomplete removal of Pd catalyst. |
| Cost-Effectiveness | Moderate to High | High | Moderate | Moderate |
Key Insights from the Comparison:
-
Structural Impact: this compound provides a more rigid and defined spatial presentation of the side-chain amine due to its attachment to a phenyl ring. This can be advantageous in applications where precise positioning of a conjugate is crucial for biological activity. The aliphatic side chains of lysine and ornithine offer greater flexibility.
-
Deprotection Chemistry: The choice of protecting group dictates the deprotection chemistry and potential incompatibilities. The Mmt group is highly acid-labile, allowing for very mild deprotection conditions, which can be beneficial for sensitive peptide sequences.[5] The Dde group offers a non-acidic deprotection route, but the use of hydrazine can lead to side reactions if not carefully controlled. The Alloc group requires a palladium catalyst, which must be thoroughly removed from the final peptide, especially for therapeutic applications.
-
Cost: The cost of these specialized amino acid derivatives is a significant factor in the overall cost of a peptide synthesis campaign. While prices fluctuate, Fmoc-Lys(Mmt)-OH is often the most expensive option, while Fmoc-Lys(Dde)-OH and Fmoc-Orn(Alloc)-OH are generally more moderately priced. The cost of this compound is typically in the moderate to high range.
Experimental Protocols
To provide a practical context for this comparison, we present detailed experimental protocols for the incorporation and side-chain modification of this compound and a common alternative, Fmoc-Lys(Dde)-OH.
Protocol 1: Incorporation and On-Resin Labeling using this compound
This protocol describes the synthesis of a peptide containing 4-(aminomethyl)-L-phenylalanine followed by on-resin labeling with a fluorescent dye.
1. Peptide Synthesis:
- The linear peptide is synthesized on a Rink Amide resin using standard automated or manual Fmoc-SPPS protocols.[6][7]
- For the incorporation of this compound, a standard coupling protocol using HBTU/DIPEA in DMF is employed. A double coupling may be beneficial to ensure high coupling efficiency.
2. On-Resin Side-Chain Deprotection:
- After completion of the linear sequence, the resin is washed thoroughly with DCM.
- The Boc protecting group is removed by treating the resin with a solution of 30% TFA in DCM for 30 minutes at room temperature.
- The resin is then washed with DCM, followed by a neutralization wash with 10% DIPEA in DMF, and finally washed with DMF.
3. On-Resin Labeling with Fluorescein Isothiocyanate (FITC):
- A solution of FITC (3 equivalents) and DIPEA (6 equivalents) in DMF is added to the resin.
- The reaction is agitated at room temperature in the dark for 4-6 hours.
- The resin is washed thoroughly with DMF, DCM, and methanol, and then dried under vacuum.
4. Cleavage and Deprotection:
- The labeled peptide is cleaved from the resin and the remaining side-chain protecting groups are removed using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[8]
Protocol 2: On-Resin PEGylation using Fmoc-Lys(Dde)-OH
This protocol outlines the synthesis of a peptide and subsequent site-specific PEGylation on the lysine side chain.
1. Peptide Synthesis:
- The peptide is synthesized on a solid support using standard Fmoc-SPPS. Fmoc-Lys(Dde)-OH is incorporated at the desired PEGylation site.
2. On-Resin Dde Deprotection:
- The resin is washed with DMF.
- The Dde group is removed by treating the resin with a solution of 2% hydrazine in DMF for 10 minutes, repeated twice.[9]
- The resin is then washed extensively with DMF to remove all traces of hydrazine.
3. On-Resin PEGylation:
- A solution of activated PEG (e.g., PEG-NHS ester, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF is added to the resin.
- The reaction is allowed to proceed for 12-24 hours at room temperature.
- The resin is washed with DMF, DCM, and methanol, and then dried.
4. Cleavage and Deprotection:
- The PEGylated peptide is cleaved from the resin and deprotected using an appropriate TFA cocktail.
Visualization of Workflows
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) with on-resin side-chain modification.
Caption: Orthogonal deprotection strategies for different side-chain protecting groups.
Cost-Benefit Analysis: Making the Right Choice
The decision to use this compound or an alternative ultimately depends on a careful evaluation of the scientific goals, the complexity of the target peptide, and the project budget.
When to Choose this compound:
-
Structural Rigidity is Required: When the precise spatial orientation of the conjugated moiety is critical for biological activity.
-
Aromatic Scaffolding is Desired: To introduce an aromatic character at the modification site, which may influence peptide structure or interactions.
-
Compatibility with Acid-Labile Resins: The mild acid deprotection of the Boc group is compatible with a wide range of acid-labile resins.
When to Consider Alternatives:
-
Flexibility is Preferred: For applications where a flexible linker to the conjugated group is acceptable or desirable.
-
Cost is a Major Constraint: Alternatives like Fmoc-Lys(Dde)-OH can be more cost-effective.
-
Acid-Sensitive Sequences: For peptides that are sensitive to even mild acid treatment, the non-acidic deprotection of Dde or the palladium-catalyzed deprotection of Alloc may be advantageous.
-
Established Protocols: Lysine and ornithine derivatives have been extensively used, and a vast number of protocols for their modification are available in the literature.
Conclusion
This compound is a powerful tool in the peptide chemist's arsenal, offering a unique combination of an aromatic scaffold and an orthogonally protected amine for site-specific modifications. Its use is particularly justified when the structural rigidity and defined orientation it provides are essential for the desired biological outcome. However, for many applications requiring a versatile handle for conjugation, orthogonally protected lysine and ornithine derivatives present viable and often more cost-effective alternatives.
A thorough understanding of the chemical properties of the protecting groups, the deprotection conditions, potential side reactions, and the overall cost is crucial for selecting the optimal building block for a given peptide synthesis project. By carefully weighing these factors, researchers can enhance the efficiency of their synthetic efforts and increase the likelihood of achieving their scientific objectives.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
-
Royal Society of Chemistry. (2014). c4ob00297k1.pdf. Retrieved from [Link]
-
Unlocking Peptide Complexity: The Role of Fmoc-Lys(Mtt)-OH in Modern Synthesis. (n.d.). Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
Bio Basic. (n.d.). Pricing | Peptide Synthesis. Retrieved from [Link]
-
Eton Bioscience Inc. (n.d.). Peptide Synthesis Pricing. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Biotage. (2023, January 30). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]
- Aletras, A., Barlos, K., Gatos, D., Koutsogianni, S., & Mamos, P. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International journal of peptide and protein research, 45(5), 488–496.
-
ResearchGate. (2022, July). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Retrieved from [Link]
-
NovoPro Bioscience Inc. (n.d.). Custom Peptide Synthesis Service. Retrieved from [Link]
-
CentAUR. (2024, January 24). Comparison of the self assembly and ‐ cytocompatibility of conjugates of ‐ Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. Retrieved from [Link]
-
Optimizing Fmoc SPPS: The Strategic Advantage of Fmoc-Lys(Mmt)-OH. (n.d.). Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]
-
Semantic Scholar. (1998, March 26). EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
Sources
- 2. 氨基酸、樹脂和試劑用於多肽合成 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. biobasic.com [biobasic.com]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Peptide Synthesis: Leveraging Fmoc-4-(Boc-aminomethyl)-L-phenylalanine for Orthogonal Control and Advanced Applications
For researchers, medicinal chemists, and professionals in drug development, the precise construction of complex peptides is paramount. The choice of building blocks dictates not only the success of the synthesis but also the potential for subsequent modifications and applications. This guide provides an in-depth technical analysis of utilizing Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, a cornerstone amino acid derivative for advanced peptide synthesis. We will explore the strategic advantages of its orthogonal protection scheme, compare its performance characteristics against other synthetic strategies, and provide detailed, field-proven experimental protocols.
The Strategic Advantage: True Orthogonality with Fmoc and Boc
In the realm of Solid-Phase Peptide Synthesis (SPPS), the concept of "orthogonality" is fundamental. It refers to the ability to selectively remove one type of protecting group in the presence of others using specific, non-interfering chemical conditions.[1] this compound is a quintessential example of an orthogonally protected building block, designed for the widely adopted Fmoc/tBu strategy.[][3]
The core principle lies in the differential lability of the two protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amine of the amino acid. It is base-labile and is quantitatively removed at each cycle of peptide elongation using a mild organic base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] This deprotection is notoriously efficient and can be monitored in real-time by UV spectroscopy due to the strong absorbance of the released dibenzofulvene-piperidine adduct.[3]
-
Boc (tert-butyloxycarbonyl) Group: This group protects the aminomethyl functional group on the phenylalanine side chain. The Boc group is acid-labile and remains completely stable during the repetitive basic treatments used for Fmoc removal.[5] It is cleaved only during the final step of peptide release from the resin, which employs a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[1][3]
This elegant orthogonal scheme provides a powerful tool for chemists. The α-amine is temporarily protected by Fmoc for linear chain assembly, while the side-chain amine is semi-permanently protected by Boc, reserving it for post-synthetic modifications.
Visualization of the Orthogonal Deprotection Strategy
The following diagram illustrates the selective deprotection steps in an SPPS cycle using this compound.
Caption: Orthogonal deprotection workflow in Fmoc-SPPS.
Performance Comparison: this compound vs. Alternative Strategies
The choice of a side-chain protecting group is critical and directly impacts synthesis efficiency, purity, and the potential for side reactions. While this compound is a robust choice, it's instructive to compare it with other potential strategies for protecting a side-chain amine.
| Feature | Fmoc-Phe(4-CH2NH-Boc) | Alternative: Fmoc-Phe(4-CH2NH-Alloc) | Alternative: Fmoc-Phe(4-CH2NH-ivDde) |
| α-Amine Protection | Fmoc (Base-Labile) | Fmoc (Base-Labile) | Fmoc (Base-Labile) |
| Side-Chain Protection | Boc (Acid-Labile) | Alloc (Palladium-Labile) | ivDde (Hydrazine-Labile) |
| Orthogonality | Excellent with Fmoc. Cleaved simultaneously with tBu-based side-chain groups during final TFA cleavage. | Excellent. Allows for side-chain deprotection on-resin while the peptide is still attached and other protecting groups (Boc, tBu) are intact.[6] | Excellent. Allows for on-resin deprotection in the presence of both acid-labile and Fmoc groups. |
| Deprotection Conditions | Strong Acid (e.g., TFA) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[6] | 2-4% Hydrazine in DMF. |
| Key Advantage | Simplicity and compatibility with standard Fmoc/tBu protocols. High final purity.[] | Enables on-resin side-chain modification (e.g., cyclization, branching) before final cleavage. | Useful for on-resin modifications under mild, non-acidic, and non-basic conditions. |
| Potential Drawback | Side-chain modification must occur post-cleavage in solution. | Requires specialized, often toxic and air-sensitive palladium catalysts. Can be costly. | Hydrazine is highly toxic. Deprotection can sometimes be sluggish. |
| Typical Crude Purity | 85-95%[1] | 80-90% | 80-90% |
| Final Yield (Post-HPLC) | 20-40% (sequence dependent)[1] | 15-35% (sequence and modification dependent) | 15-35% (sequence and modification dependent) |
Causality Behind Performance: The high crude purity and yield associated with the Fmoc/Boc strategy stem from its maturity and robustness. The cleavage of Boc and other tBu-based groups is a single, efficient step using well-characterized TFA cocktails.[3] Alternative strategies like Alloc or ivDde introduce additional on-resin steps, which can lead to handling losses and potential side reactions if not perfectly optimized, slightly impacting overall yield and purity. However, their value lies in enabling synthetic routes that are impossible with a simple Boc-protection scheme, such as on-resin cyclization between the side-chain amine and the C-terminus.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating monitoring steps to ensure the success of each phase of the synthesis.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation Solvent: Cold diethyl ether.
Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow
This protocol outlines the synthesis of a model peptide incorporating this compound.
Step 1: Resin Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain.
Step 2: First Amino Acid Coupling (Loading)
-
If using Rink Amide resin: Deprotect the Fmoc group with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.
-
Dissolve the first Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Validation: Perform a Kaiser test (ninhydrin test). A negative result (yellow beads) confirms complete coupling.
Step 3: Peptide Chain Elongation (Iterative Cycle)
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Add fresh deprotection solution and agitate for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Validation: Take a small sample of resin beads. A positive Kaiser test (dark blue beads) confirms the presence of a free primary amine.
-
Coupling: Pre-activate the next Fmoc-amino acid (including this compound at the desired position) as in Step 2. Add to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Validation: Perform a Kaiser test. A negative result confirms complete coupling. If the test is positive, recouple for another hour.
-
Repeat this cycle for all amino acids in the sequence.
Visualization of the SPPS Cycle
Caption: A validated Fmoc-SPPS cycle for peptide elongation.
Step 4: Final Cleavage and Deprotection
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under a high vacuum for at least 1 hour.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours. Causality: TIS is a scavenger that captures the reactive carbocations generated from the cleavage of the Boc and other tBu-based protecting groups, preventing side reactions like the alkylation of sensitive residues (e.g., Tryptophan).[]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Step 5: Purification and Analysis
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry (e.g., LC-MS) to confirm the identity and purity of the target peptide.
Conclusion: Empowering Advanced Peptide Design
This compound is more than just a building block; it is an enabling tool for advanced peptide synthesis and drug development.[7][8] Its robust orthogonal protection scheme provides a reliable foundation for constructing complex peptide sequences with high fidelity.[] The strategically placed Boc-protected amine on the side chain serves as a latent functional handle, opening avenues for bioconjugation, the synthesis of branched or cyclic peptides, and the development of targeted therapeutics.[5] By understanding the chemical principles behind its design and implementing validated, systematic protocols, researchers can confidently leverage this versatile amino acid to push the boundaries of peptide chemistry and accelerate the discovery of novel therapeutics.
References
-
Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine, ensuring that your commitment to scientific integrity is matched by your dedication to safety and sustainability.
This document moves beyond a simple checklist, delving into the rationale behind each procedural step. By understanding the "why," you are better equipped to make informed decisions, ensuring a self-validating system of laboratory safety.
Foundational Knowledge: Understanding the Compound
This compound is a protected amino acid derivative. The two key protecting groups, Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butoxycarbonyl), are crucial for its application in peptide synthesis but also inform its disposal pathway.
-
Fmoc Group: This group is base-labile, meaning it is typically removed using a secondary amine like piperidine.[1] This chemical property is important when considering compatible waste streams.
-
Boc Group: This group is acid-labile and is removed with strong acids like trifluoroacetic acid (TFA).[2][3]
While Safety Data Sheets (SDS) for this compound and its analogs indicate that the compound itself is not classified as hazardous under GHS criteria, it is crucial to treat all laboratory chemicals with a high degree of caution.[4][5][6] The primary disposal concern often arises from the solvents and reagents used in conjunction with the amino acid.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This establishes a fundamental layer of safety.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.
-
Body Protection: A standard laboratory coat is required.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any fine dust particles of the solid compound.[4]
Waste Characterization and Segregation: The Core of Compliance
Proper disposal begins with accurate waste characterization. The U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[7][8] For a laboratory setting, this involves a systematic evaluation of the waste stream.
Decision-Making Workflow for Waste Disposal
Caption: Decision workflow for characterizing and segregating waste containing this compound.
Step-by-Step Disposal Procedures
Based on the waste characterization, follow the appropriate disposal protocol.
This protocol applies to expired reagents, residual amounts in original containers, and solid material that has not been mixed with solvents.
-
Container Selection: Place the solid waste in a clean, dry, and chemically compatible container with a secure lid. Plastic containers are generally preferred for chemical waste.[9]
-
Labeling: Affix a "Hazardous Waste" label to the container. While the compound itself may not be classified as hazardous, it is best practice to manage all chemical waste through your institution's hazardous waste program.[10] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.[10]
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[9][11] This area must be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.
-
Disposal Request: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[9]
Causality: The rationale for treating this as hazardous waste, even if not explicitly defined as such, is twofold. First, it prevents the chemical from entering the regular waste stream and potentially harming the environment. Second, it ensures that all chemical waste is handled by trained professionals who can determine the ultimate disposal method, which is typically chemical incineration for such organic compounds.[5][9]
This includes items like weighing paper, gloves, and plasticware that have come into direct contact with the solid chemical.
-
Segregation: Collect all contaminated solid waste in a designated, lined container separate from regular trash.
-
Labeling: Label the container clearly as "Contaminated Solid Waste" and list the chemical contaminant: "this compound."
-
Disposal: This waste stream should be managed through your institution's chemical waste disposal program. It will likely be incinerated along with other solid chemical waste.
Empty Original Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[10][12] The rinsate must be collected and treated as hazardous chemical waste (see Protocol 3). After triple-rinsing and air-drying in a fume hood, the container can often be disposed of in the regular laboratory glass or plastic recycling, provided all labels are defaced.[12]
Liquid waste is the most common hazardous waste stream in a laboratory. This includes reaction mixtures, solutions, and solvent rinsates.
-
Waste Characterization: The hazardous nature of the liquid waste is determined by its components. For example, if the compound is dissolved in dichloromethane, the waste is considered halogenated hazardous waste. If it's in a solution containing TFA for Boc deprotection, it's a corrosive hazardous waste.
-
Segregation: It is critical to segregate incompatible waste streams.[11][13] For instance:
-
Halogenated vs. Non-Halogenated Solvents: Keep these in separate containers.
-
Acidic vs. Basic Waste: Never mix acidic waste (e.g., from Boc deprotection) with basic waste.
-
Aqueous vs. Organic Waste: Collect these separately.[13]
-
-
Container and Labeling: Use a designated, properly vented, and chemically compatible container for each waste stream. Label each container with a "Hazardous Waste" label, listing all chemical constituents, including solvents and the dissolved amino acid, with their approximate percentages.[10]
-
Storage and Disposal: Store the liquid waste containers in secondary containment within your SAA and arrange for pickup through your EHS department.
Crucially, never dispose of chemicals down the drain. [14] This is a violation of EPA regulations and can have severe environmental consequences.
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the immediate area is clear and increase ventilation.[4]
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Regulatory Framework
The procedures outlined in this guide are grounded in the regulations set forth by major governing bodies:
-
Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[7][8]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and regulations for hazardous chemicals in laboratories (29 CFR 1910.1450), ensure worker safety.[15][16]
By adhering to these guidelines, you not only comply with federal and state law but also foster a culture of safety and responsibility within your laboratory.
References
- Regulating Lab Waste Disposal in the United St
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc). Benchchem.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- Management of Waste.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- MSDS of Fmoc-L-4-Aminomethylphe(Boc). Capot Chemical Co.,Ltd.
- Safety Data Sheet for Fmoc-Phe(Boc-4-NH2)-OH. AAPPTec, LLC.
- Laboratory Waste Management Guidelines. Old Dominion University.
- Hazardous Waste - Overview.
- Double BOC protection selective removal method. Suzhou Highfine Biotech.
- Methods for Removing the Fmoc Group.
- How can we do the deprotection of boc-amino acids using hcl?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Double BOC protection selective removal method [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. peptide.com [peptide.com]
- 7. needle.tube [needle.tube]
- 8. urgent.supply [urgent.supply]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. odu.edu [odu.edu]
- 15. resources.duralabel.com [resources.duralabel.com]
- 16. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
A Researcher's Comprehensive Guide to the Safe Handling of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine
Welcome, researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper handling of Fmoc-4-(Boc-aminomethyl)-L-phenylalanine. As a key building block in peptide synthesis, understanding its safe management is paramount to both personal safety and the integrity of your research.[1][2][3] This document moves beyond a simple checklist, offering a framework of scientific integrity and practical, field-tested advice to ensure you and your team operate with the highest degree of safety and confidence.
Section 1: Hazard Identification and Risk Assessment
While many Fmoc-protected amino acids are considered to have a low hazard profile, it is crucial to recognize that the toxicological properties of this compound have not been fully investigated.[4][5] Therefore, a cautious and proactive approach to safety is warranted.
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[5][6][7]
-
Skin Contact: May cause skin irritation.[7]
-
Eye Contact: Can cause serious eye irritation.[7]
-
Ingestion: May be harmful if swallowed.[7]
Hazard Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
This data is based on available Safety Data Sheets and may vary slightly between suppliers.[7]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Safety Glasses with Side Shields or Safety Goggles | Rationale: Protects against accidental splashes and airborne particles. Goggles are required when there is a significant risk of splashing.[4][8] |
| Hand Protection | Disposable Nitrile Gloves | Rationale: Provides a barrier against skin contact. Inspect gloves for tears before use and remove them immediately after contact with the chemical.[4][8] Double gloving is recommended for extended handling periods. |
| Body Protection | Laboratory Coat | Rationale: Protects clothing and underlying skin from contamination.[4] |
| Respiratory Protection | Dust Mask/Respirator | Rationale: Recommended when handling the powder outside of a certified fume hood to prevent inhalation of airborne particles.[4][5] |
Section 3: Operational Plan - From Receipt to Reaction
A systematic workflow is essential for minimizing exposure and ensuring the quality of your starting material. The following diagram and procedural steps outline a safe and efficient handling process.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6][9] Keep the container tightly closed.[6]
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in Section 2.
-
Weighing and Handling: Whenever possible, handle the solid material in a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.[6] Avoid actions that create dust.[6]
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reaction Addition: Add the dissolved amino acid to the reaction vessel carefully.
-
Decontamination: After use, decontaminate all glassware and surfaces that may have come into contact with the chemical.
-
Hand Washing: Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[7]
Section 4: Emergency Procedures - Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][9] Seek medical attention.[5]
-
In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[5][6] If skin irritation persists, call a physician.
-
If inhaled: Move the person into fresh air.[5] If not breathing, give artificial respiration.[5] Consult a physician.[5]
-
If swallowed: Rinse mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.
-
In case of a small spill: Sweep up the material and place it in a suitable, closed container for disposal.[6] Avoid creating dust.[6]
-
In case of a large spill: Evacuate the area. Wear appropriate PPE and follow the procedure for a small spill.[6] Do not allow the product to enter drains.[5][6]
Section 5: Disposal Plan - Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Contaminated Packaging: Dispose of as unused product.[5]
-
General Guidance: All waste disposal must be in accordance with federal, state, and local environmental control regulations.[6] Do not let the product enter drains.[5]
By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. This commitment to best practices is fundamental to achieving reliable and reproducible scientific outcomes.
References
- Personal protective equipment for handling Fmoc-L-Ala-MPPA - Benchchem. (n.d.).
- Safety Data Sheet. (n.d.).
- MSDS of Fmoc-L-4-Aminomethylphe(Boc). (2019-09-27).
- SAFETY DATA SHEET - Fisher Scientific. (2024-04-01).
- This compound - Chem-Impex. (n.d.).
- Safety Data Sheet - Angene Chemical. (2024-11-11).
- L-phenylalanine - Fmoc-4-(Boc-amino) - Chem-Impex. (n.d.).
- BOC-L-4-AMINOMETHYLPHENYLALANINE(FMOC) - Safety Data Sheet - ChemicalBook. (2022-08-11).
- SAFETY DATA SHEET. (2009-09-22).
- FMOC-L-PHENYLALANINE CAS No 35661-40-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc) | CymitQuimica. (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 204715-91-3: Fmoc-L-4-aminomethylphe(Boc) | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. peptide.com [peptide.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
